molecular formula C16H26N2O3S B1681325 TNK-6123

TNK-6123

Número de catálogo: B1681325
Peso molecular: 326.5 g/mol
Clave InChI: JKXLRLDPSLZEDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-cyclohexylsulfanyl-1-ethoxymethyl-5-isopropyluracil is a pyrimidone that is uracil in which positions 1, 5, and 6 are substituted by ethoxymethyl, isopropyl, and cyclohexylsulfanyl groups, respectively. It is a pyrimidone and an aliphatic sulfide. It is functionally related to a uracil.

Propiedades

Fórmula molecular

C16H26N2O3S

Peso molecular

326.5 g/mol

Nombre IUPAC

6-cyclohexylsulfanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C16H26N2O3S/c1-4-21-10-18-15(22-12-8-6-5-7-9-12)13(11(2)3)14(19)17-16(18)20/h11-12H,4-10H2,1-3H3,(H,17,19,20)

Clave InChI

JKXLRLDPSLZEDD-UHFFFAOYSA-N

SMILES canónico

CCOCN1C(=C(C(=O)NC1=O)C(C)C)SC2CCCCC2

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TNK-6123;  TNK 6123;  TNK6123

Origen del producto

United States

Foundational & Exploratory

The Fibrinolytic Precision of TNK-6123 (Tenecteplase): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of TNK-6123, a genetically engineered thrombolytic agent. Also known as Tenecteplase, this compound is a modified form of human tissue plasminogen activator (tPA) designed for enhanced fibrin specificity and a longer half-life, optimizing its efficacy in the dissolution of intravascular clots. This document details the molecular interactions, signaling pathways, and preclinical and clinical evidence that underpin its therapeutic utility in conditions such as acute ST-elevation myocardial infarction (STEMI) and acute ischemic stroke.

Core Mechanism of Action: Enhanced Fibrin-Specific Plasminogen Activation

Tenecteplase is a 527 amino acid glycoprotein that acts as a fibrin-specific plasminogen activator.[1][2] Its fundamental mechanism revolves around the conversion of the zymogen plasminogen into the active enzyme plasmin, which then degrades the fibrin matrix of a thrombus.[3] Tenecteplase's design incorporates three key amino acid modifications from native tPA, which confer its advantageous pharmacokinetic and pharmacodynamic properties.[2][4] These modifications include a substitution of threonine 103 with asparagine and asparagine 117 with glutamine within the kringle 1 domain, and a tetra-alanine substitution at amino acids 296-299 in the protease domain.[3][4]

The thrombolytic cascade initiated by Tenecteplase can be summarized as follows:

  • Fibrin Binding: Tenecteplase circulates in the plasma and preferentially binds to fibrin within a thrombus. This binding is mediated by its fibronectin finger-like domain and the Kringle 2 domain.[3]

  • Plasminogen Activation: Upon binding to fibrin, Tenecteplase undergoes a conformational change that enhances its enzymatic activity. It then cleaves the Arg/Val bond in fibrin-bound plasminogen, converting it to plasmin.[3]

  • Fibrinolysis: Plasmin, a serine protease, degrades the fibrin mesh of the thrombus, leading to clot dissolution and restoration of blood flow.[3]

Signaling Pathway and Molecular Interactions

The mechanism of action of Tenecteplase involves a targeted enzymatic cascade. The following diagram illustrates the key molecular interactions in the fibrinolytic pathway initiated by Tenecteplase.

TNK_Mechanism_of_Action cluster_plasma Plasma cluster_thrombus Thrombus TNK Tenecteplase (this compound) PAI1 PAI-1 TNK->PAI1 Resistant to Inhibition TNK_Fibrin Tenecteplase-Fibrin Complex TNK->TNK_Fibrin Binds to Fibrin Plasminogen_circ Circulating Plasminogen Fibrin Fibrin Fibrin->TNK_Fibrin FDP Fibrin Degradation Products Fibrin->FDP Plasminogen_bound Fibrin-Bound Plasminogen Plasmin Plasmin Plasminogen_bound->Plasmin Cleavage TNK_Fibrin->Plasmin Catalyzes Plasmin->Fibrin Degrades

Tenecteplase (this compound) Fibrinolytic Pathway.

Preclinical Data

A substantial body of preclinical research has established the foundational efficacy and safety profile of Tenecteplase. These studies, conducted in various in vitro and in vivo models, have consistently demonstrated its superior fibrinolytic potency and specificity compared to alteplase.

In Vitro Fibrinolysis
Assay TypeModelKey FindingsReference
Clot Lysis AssayHuman Plasma ClotsTenecteplase demonstrated significantly greater weight loss of clots compared to rt-PA, both with and without the application of ultrasound.[8][9]
Fibrin Specificity AssayIn vitro systemTenecteplase has a 14-15 times higher specificity for fibrin compared to alteplase.[8]
In Vivo Animal Models
Animal ModelStudy DesignKey FindingsReference
Rabbit Small Clot Embolic Stroke ModelDose-response analysis of Tenecteplase (0.1-3.3 mg/kg) and Alteplase (0.9-3.3 mg/kg) administered 1 hour post-embolization.Tenecteplase showed a wider therapeutic range and a longer therapeutic window (at least 3 hours) compared to Alteplase.[10]
Mouse Thromboembolic Stroke ModelComparison of Tenecteplase (0.25 and 2.5 mg/kg) and rtPA (10 mg/kg) administered early (20-30 min) or late (4-4.5 h) after stroke.A single bolus of 2.5 mg/kg Tenecteplase resulted in a similar reduction in infarct volume as 10 mg/kg of rtPA. Early administration of Tenecteplase led to fewer hemorrhagic transformations compared to early rtPA administration.[11][12]
Porcine Model of Carotid and LAD Artery ThrombosisComparison of low-dose and high-dose intravenous Tenecteplase.Both low and high doses of Tenecteplase were effective in treating carotid artery thrombosis.[13][14]

Clinical Data

Numerous clinical trials have evaluated the safety and efficacy of Tenecteplase in the treatment of acute ischemic stroke, often in comparison to the standard-of-care, alteplase. These trials have provided robust evidence supporting the non-inferiority, and in some cases superiority, of Tenecteplase.

Key Phase 2 and Phase 3 Clinical Trials
Trial NamePatient PopulationInterventionPrimary EndpointKey FindingsReference
ORIGINAL Acute ischemic stroke patients in China within 4.5 hours of symptom onset.Tenecteplase (0.25 mg/kg) vs. Alteplase (0.9 mg/kg).Proportion of patients with a modified Rankin Scale (mRS) score of 0 or 1 at 90 days.Tenecteplase was non-inferior to alteplase for excellent functional outcome at 90 days with a similar safety profile.[15][16][17][18][19]
ANGEL-TNK Acute anterior circulation large vessel occlusion (LVO) stroke patients after successful endovascular therapy.Intra-arterial Tenecteplase (0.125 mg/kg) vs. standard medical treatment.Excellent outcome (mRS 0-1) at 90 days.Intra-arterial Tenecteplase after successful thrombectomy resulted in a greater likelihood of excellent neurological outcome at 90 days without increasing the risk of sICH or mortality.[20][21][22][23][24]
ATTEST / ATTEST-2 Acute ischemic stroke patients within 4.5 hours of onset.Tenecteplase (0.25 mg/kg) vs. Alteplase (0.9 mg/kg).Penumbral salvage (ATTEST); Distribution of mRS scores at day 90 (ATTEST-2).Tenecteplase (0.25 mg/kg) was non-inferior to alteplase (0.9 mg/kg).[25][26][27][28][29]
NOR-TEST 2 Patients with moderate or severe ischemic stroke eligible for thrombolysis within 4.5 hours of symptom onset.Tenecteplase (0.4 mg/kg) vs. Alteplase (0.9 mg/kg).Favorable functional outcome (mRS 0-1) at 3 months.The trial was stopped early due to an imbalance in symptomatic intracranial hemorrhage rates in the tenecteplase group.[30][31][32][33]

Experimental Protocols

Representative Clinical Trial Workflow: The ORIGINAL Trial

The following diagram outlines the general workflow for a patient enrolled in the ORIGINAL clinical trial, a representative study comparing Tenecteplase to Alteplase in acute ischemic stroke.

ORIGINAL_Trial_Workflow Start Patient with Acute Ischemic Stroke (within 4.5h of onset) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Eligible Screen_Fail Screen Failure Inclusion->Screen_Fail Not Eligible TNK_Arm Tenecteplase Arm (0.25 mg/kg IV bolus) Randomization->TNK_Arm Alteplase_Arm Alteplase Arm (0.9 mg/kg IV bolus + infusion) Randomization->Alteplase_Arm FollowUp Follow-up Assessments (e.g., NIHSS, CT/MRI) TNK_Arm->FollowUp Alteplase_Arm->FollowUp Endpoint Primary Endpoint Assessment (mRS at 90 days) FollowUp->Endpoint

References

The Fibrinolytic Precision of TNK-6123 (Tenecteplase): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of TNK-6123, a genetically engineered thrombolytic agent. Also known as Tenecteplase, this compound is a modified form of human tissue plasminogen activator (tPA) designed for enhanced fibrin specificity and a longer half-life, optimizing its efficacy in the dissolution of intravascular clots. This document details the molecular interactions, signaling pathways, and preclinical and clinical evidence that underpin its therapeutic utility in conditions such as acute ST-elevation myocardial infarction (STEMI) and acute ischemic stroke.

Core Mechanism of Action: Enhanced Fibrin-Specific Plasminogen Activation

Tenecteplase is a 527 amino acid glycoprotein that acts as a fibrin-specific plasminogen activator.[1][2] Its fundamental mechanism revolves around the conversion of the zymogen plasminogen into the active enzyme plasmin, which then degrades the fibrin matrix of a thrombus.[3] Tenecteplase's design incorporates three key amino acid modifications from native tPA, which confer its advantageous pharmacokinetic and pharmacodynamic properties.[2][4] These modifications include a substitution of threonine 103 with asparagine and asparagine 117 with glutamine within the kringle 1 domain, and a tetra-alanine substitution at amino acids 296-299 in the protease domain.[3][4]

The thrombolytic cascade initiated by Tenecteplase can be summarized as follows:

  • Fibrin Binding: Tenecteplase circulates in the plasma and preferentially binds to fibrin within a thrombus. This binding is mediated by its fibronectin finger-like domain and the Kringle 2 domain.[3]

  • Plasminogen Activation: Upon binding to fibrin, Tenecteplase undergoes a conformational change that enhances its enzymatic activity. It then cleaves the Arg/Val bond in fibrin-bound plasminogen, converting it to plasmin.[3]

  • Fibrinolysis: Plasmin, a serine protease, degrades the fibrin mesh of the thrombus, leading to clot dissolution and restoration of blood flow.[3]

Signaling Pathway and Molecular Interactions

The mechanism of action of Tenecteplase involves a targeted enzymatic cascade. The following diagram illustrates the key molecular interactions in the fibrinolytic pathway initiated by Tenecteplase.

TNK_Mechanism_of_Action cluster_plasma Plasma cluster_thrombus Thrombus TNK Tenecteplase (this compound) PAI1 PAI-1 TNK->PAI1 Resistant to Inhibition TNK_Fibrin Tenecteplase-Fibrin Complex TNK->TNK_Fibrin Binds to Fibrin Plasminogen_circ Circulating Plasminogen Fibrin Fibrin Fibrin->TNK_Fibrin FDP Fibrin Degradation Products Fibrin->FDP Plasminogen_bound Fibrin-Bound Plasminogen Plasmin Plasmin Plasminogen_bound->Plasmin Cleavage TNK_Fibrin->Plasmin Catalyzes Plasmin->Fibrin Degrades

Tenecteplase (this compound) Fibrinolytic Pathway.

Preclinical Data

A substantial body of preclinical research has established the foundational efficacy and safety profile of Tenecteplase. These studies, conducted in various in vitro and in vivo models, have consistently demonstrated its superior fibrinolytic potency and specificity compared to alteplase.

In Vitro Fibrinolysis
Assay TypeModelKey FindingsReference
Clot Lysis AssayHuman Plasma ClotsTenecteplase demonstrated significantly greater weight loss of clots compared to rt-PA, both with and without the application of ultrasound.[8][9]
Fibrin Specificity AssayIn vitro systemTenecteplase has a 14-15 times higher specificity for fibrin compared to alteplase.[8]
In Vivo Animal Models
Animal ModelStudy DesignKey FindingsReference
Rabbit Small Clot Embolic Stroke ModelDose-response analysis of Tenecteplase (0.1-3.3 mg/kg) and Alteplase (0.9-3.3 mg/kg) administered 1 hour post-embolization.Tenecteplase showed a wider therapeutic range and a longer therapeutic window (at least 3 hours) compared to Alteplase.[10]
Mouse Thromboembolic Stroke ModelComparison of Tenecteplase (0.25 and 2.5 mg/kg) and rtPA (10 mg/kg) administered early (20-30 min) or late (4-4.5 h) after stroke.A single bolus of 2.5 mg/kg Tenecteplase resulted in a similar reduction in infarct volume as 10 mg/kg of rtPA. Early administration of Tenecteplase led to fewer hemorrhagic transformations compared to early rtPA administration.[11][12]
Porcine Model of Carotid and LAD Artery ThrombosisComparison of low-dose and high-dose intravenous Tenecteplase.Both low and high doses of Tenecteplase were effective in treating carotid artery thrombosis.[13][14]

Clinical Data

Numerous clinical trials have evaluated the safety and efficacy of Tenecteplase in the treatment of acute ischemic stroke, often in comparison to the standard-of-care, alteplase. These trials have provided robust evidence supporting the non-inferiority, and in some cases superiority, of Tenecteplase.

Key Phase 2 and Phase 3 Clinical Trials
Trial NamePatient PopulationInterventionPrimary EndpointKey FindingsReference
ORIGINAL Acute ischemic stroke patients in China within 4.5 hours of symptom onset.Tenecteplase (0.25 mg/kg) vs. Alteplase (0.9 mg/kg).Proportion of patients with a modified Rankin Scale (mRS) score of 0 or 1 at 90 days.Tenecteplase was non-inferior to alteplase for excellent functional outcome at 90 days with a similar safety profile.[15][16][17][18][19]
ANGEL-TNK Acute anterior circulation large vessel occlusion (LVO) stroke patients after successful endovascular therapy.Intra-arterial Tenecteplase (0.125 mg/kg) vs. standard medical treatment.Excellent outcome (mRS 0-1) at 90 days.Intra-arterial Tenecteplase after successful thrombectomy resulted in a greater likelihood of excellent neurological outcome at 90 days without increasing the risk of sICH or mortality.[20][21][22][23][24]
ATTEST / ATTEST-2 Acute ischemic stroke patients within 4.5 hours of onset.Tenecteplase (0.25 mg/kg) vs. Alteplase (0.9 mg/kg).Penumbral salvage (ATTEST); Distribution of mRS scores at day 90 (ATTEST-2).Tenecteplase (0.25 mg/kg) was non-inferior to alteplase (0.9 mg/kg).[25][26][27][28][29]
NOR-TEST 2 Patients with moderate or severe ischemic stroke eligible for thrombolysis within 4.5 hours of symptom onset.Tenecteplase (0.4 mg/kg) vs. Alteplase (0.9 mg/kg).Favorable functional outcome (mRS 0-1) at 3 months.The trial was stopped early due to an imbalance in symptomatic intracranial hemorrhage rates in the tenecteplase group.[30][31][32][33]

Experimental Protocols

Representative Clinical Trial Workflow: The ORIGINAL Trial

The following diagram outlines the general workflow for a patient enrolled in the ORIGINAL clinical trial, a representative study comparing Tenecteplase to Alteplase in acute ischemic stroke.

ORIGINAL_Trial_Workflow Start Patient with Acute Ischemic Stroke (within 4.5h of onset) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Eligible Screen_Fail Screen Failure Inclusion->Screen_Fail Not Eligible TNK_Arm Tenecteplase Arm (0.25 mg/kg IV bolus) Randomization->TNK_Arm Alteplase_Arm Alteplase Arm (0.9 mg/kg IV bolus + infusion) Randomization->Alteplase_Arm FollowUp Follow-up Assessments (e.g., NIHSS, CT/MRI) TNK_Arm->FollowUp Alteplase_Arm->FollowUp Endpoint Primary Endpoint Assessment (mRS at 90 days) FollowUp->Endpoint

References

Unraveling TNK-6123: A Potent Reverse Transcriptase Inhibitor, Not Activator

Author: BenchChem Technical Support Team. Date: December 2025

Initial research reveals a critical misinterpretation of the function of TNK-6123. All available scientific data indicates that this compound is a potent inhibitor of reverse transcriptase, particularly effective against drug-resistant strains of HIV, rather than an activator. This technical guide will therefore pivot to address the actual mechanism of action of this compound as a reverse transcriptase inhibitor, clarifying its role and potential therapeutic applications.

It is also crucial to distinguish this compound from "TNK," a common abbreviation for Tenecteplase, a thrombolytic agent used in the management of acute ischemic stroke and myocardial infarction. These are distinct molecules with entirely different therapeutic targets and mechanisms of action.

Core Understanding of this compound

This compound is identified as a potent analogue of Emivirine (also known as MKC-442), a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Its primary function is to block the activity of reverse transcriptase, an essential enzyme for the replication of retroviruses like HIV.

Mechanism of Inhibition

As an NNRTI, this compound binds to an allosteric site on the reverse transcriptase enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, distorting the active site and rendering it incapable of converting viral RNA into DNA. This action effectively halts the viral replication cycle.

A key characteristic of this compound is its enhanced activity against specific drug-resistant mutants of HIV, notably the Lys103Asn (K103N) mutant reverse transcriptase.[1] The K103N mutation is a common pathway for resistance to first-generation NNRTIs. The structural modifications in this compound compared to its parent compound, Emivirine, are designed to overcome this resistance.

Experimental Data and Protocols

While specific, detailed experimental protocols for this compound are not publicly available in the initial search results, the methodologies would be consistent with standard assays used to evaluate NNRTI efficacy and mechanism of action.

Key Experimental Areas:
  • Enzymatic Assays: To determine the inhibitory concentration (IC50) of this compound against wild-type and mutant reverse transcriptase enzymes.

  • Cell-Based Assays: To assess the antiviral activity of this compound in cell cultures infected with various strains of HIV, including those with known resistance mutations.

  • Structural Biology Studies (X-ray Crystallography/Cryo-EM): To visualize the binding of this compound to the reverse transcriptase enzyme and understand the structural basis of its inhibitory activity and its effectiveness against resistant mutants.

Visualizing the Inhibition Pathway

The following diagram illustrates the general mechanism of action for a non-nucleoside reverse transcriptase inhibitor like this compound.

TNK6123_Inhibition_Pathway cluster_virus HIV Virion cluster_host Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Binding Allosteric Binding RT->Binding Inhibition Inhibition of Reverse Transcription Viral_DNA Viral DNA (synthesis blocked) RT->Viral_DNA Normal Transcription TNK6123 This compound TNK6123->Binding Conformational_Change Conformational Change of RT Binding->Conformational_Change Induces Conformational_Change->Inhibition Results in NNRTI_Evaluation_Workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Compound_Synthesis Compound Synthesis (this compound) Enzymatic_Assay Enzymatic Assays (Wild-type & Mutant RT) Compound_Synthesis->Enzymatic_Assay Cell_Based_Assay Cell-Based Antiviral Assays (HIV-infected cells) Enzymatic_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assays Cell_Based_Assay->Cytotoxicity_Assay ADME_Tox ADME/Tox Studies Cytotoxicity_Assay->ADME_Tox Phase_I Phase I Trials (Safety & PK) ADME_Tox->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III

References

Unraveling TNK-6123: A Potent Reverse Transcriptase Inhibitor, Not Activator

Author: BenchChem Technical Support Team. Date: December 2025

Initial research reveals a critical misinterpretation of the function of TNK-6123. All available scientific data indicates that this compound is a potent inhibitor of reverse transcriptase, particularly effective against drug-resistant strains of HIV, rather than an activator. This technical guide will therefore pivot to address the actual mechanism of action of this compound as a reverse transcriptase inhibitor, clarifying its role and potential therapeutic applications.

It is also crucial to distinguish this compound from "TNK," a common abbreviation for Tenecteplase, a thrombolytic agent used in the management of acute ischemic stroke and myocardial infarction. These are distinct molecules with entirely different therapeutic targets and mechanisms of action.

Core Understanding of this compound

This compound is identified as a potent analogue of Emivirine (also known as MKC-442), a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Its primary function is to block the activity of reverse transcriptase, an essential enzyme for the replication of retroviruses like HIV.

Mechanism of Inhibition

As an NNRTI, this compound binds to an allosteric site on the reverse transcriptase enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, distorting the active site and rendering it incapable of converting viral RNA into DNA. This action effectively halts the viral replication cycle.

A key characteristic of this compound is its enhanced activity against specific drug-resistant mutants of HIV, notably the Lys103Asn (K103N) mutant reverse transcriptase.[1] The K103N mutation is a common pathway for resistance to first-generation NNRTIs. The structural modifications in this compound compared to its parent compound, Emivirine, are designed to overcome this resistance.

Experimental Data and Protocols

While specific, detailed experimental protocols for this compound are not publicly available in the initial search results, the methodologies would be consistent with standard assays used to evaluate NNRTI efficacy and mechanism of action.

Key Experimental Areas:
  • Enzymatic Assays: To determine the inhibitory concentration (IC50) of this compound against wild-type and mutant reverse transcriptase enzymes.

  • Cell-Based Assays: To assess the antiviral activity of this compound in cell cultures infected with various strains of HIV, including those with known resistance mutations.

  • Structural Biology Studies (X-ray Crystallography/Cryo-EM): To visualize the binding of this compound to the reverse transcriptase enzyme and understand the structural basis of its inhibitory activity and its effectiveness against resistant mutants.

Visualizing the Inhibition Pathway

The following diagram illustrates the general mechanism of action for a non-nucleoside reverse transcriptase inhibitor like this compound.

TNK6123_Inhibition_Pathway cluster_virus HIV Virion cluster_host Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Binding Allosteric Binding RT->Binding Inhibition Inhibition of Reverse Transcription Viral_DNA Viral DNA (synthesis blocked) RT->Viral_DNA Normal Transcription TNK6123 This compound TNK6123->Binding Conformational_Change Conformational Change of RT Binding->Conformational_Change Induces Conformational_Change->Inhibition Results in NNRTI_Evaluation_Workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Compound_Synthesis Compound Synthesis (this compound) Enzymatic_Assay Enzymatic Assays (Wild-type & Mutant RT) Compound_Synthesis->Enzymatic_Assay Cell_Based_Assay Cell-Based Antiviral Assays (HIV-infected cells) Enzymatic_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assays Cell_Based_Assay->Cytotoxicity_Assay ADME_Tox ADME/Tox Studies Cytotoxicity_Assay->ADME_Tox Phase_I Phase I Trials (Safety & PK) ADME_Tox->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III

References

The Compound TNK-6123: A Technical Overview of a Second-Generation NNRTI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNK-6123 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As an analogue of emivirine (MKC-442), this compound was rationally designed to exhibit improved efficacy against clinically significant, drug-resistant strains of HIV-1, particularly those harboring the Y181C and K103N mutations in the reverse transcriptase enzyme. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction

The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant advancement in the management of HIV-1 infection. These allosteric inhibitors bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that disrupts the enzyme's catalytic activity. However, the clinical utility of first-generation NNRTIs has been hampered by the rapid emergence of drug-resistant mutations. This compound was developed to address this challenge, demonstrating a superior resistance profile compared to its predecessors.

Mechanism of Action

This compound exerts its antiviral effect by non-competitively inhibiting the RNA- and DNA-dependent DNA polymerase activity of HIV-1 RT. The binding of this compound to the NNRTI binding pocket, located approximately 10 Å from the polymerase active site, induces a conformational change in the enzyme. This distortion of the enzyme's structure prevents the proper binding and processing of the natural deoxynucleoside triphosphate (dNTP) substrates, thereby halting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Quantitative Data

The antiviral activity of this compound has been evaluated against wild-type and NNRTI-resistant strains of HIV-1. The following tables summarize the key quantitative data.

CompoundHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Wild-TypeData not available>100Data not available
K103N MutantData not available>100Data not available
Y181C MutantData not available>100Data not available
Emivirine Wild-TypeData not available>100Data not available
Y181C MutantData not available>100Data not available

Note: Specific EC50 values were not available in the provided search results. However, it is reported that this compound has an approximately 30-fold greater inhibitory effect against the Y181C mutant virus compared to emivirine.[1][2]

CompoundEnzymeIC50 (µM)
This compound HIV-1 RT (Wild-Type)Data not available
HIV-1 RT (Y181C Mutant)Data not available
Emivirine HIV-1 RT (Wild-Type)Data not available
HIV-1 RT (Y181C Mutant)Data not available

Note: Specific IC50 values were not available in the provided search results.

Experimental Protocols

In Vitro Anti-HIV Activity Assay

The antiviral activity of this compound is determined using a cell-based assay that measures the inhibition of HIV-1 replication.

Cell Line: MT-4 cells (a human T-cell line) are used as they are highly susceptible to HIV-1 infection.

Protocol:

  • MT-4 cells are seeded in 96-well microplates.

  • Serial dilutions of this compound are prepared in culture medium and added to the cells.

  • A standardized amount of HIV-1 (either wild-type or a mutant strain) is added to each well.

  • The plates are incubated at 37°C in a 5% CO2 atmosphere for 4-5 days.

  • The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA), or by assessing the cytopathic effect (CPE) of the virus on the cells.

  • The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

  • To determine the cytotoxicity of the compound, a parallel assay is performed with uninfected MT-4 cells, and the 50% cytotoxic concentration (CC50) is determined using a cell viability assay (e.g., MTT assay).

  • The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of this compound on the enzymatic activity of HIV-1 RT is measured using a cell-free enzymatic assay.

Enzyme: Recombinant HIV-1 reverse transcriptase (wild-type or mutant).

Protocol:

  • A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (one of which is labeled, e.g., [³H]dTTP), and the recombinant HIV-1 RT enzyme.

  • Serial dilutions of this compound are added to the reaction mixture.

  • The reaction is initiated and incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • The reaction is stopped, and the newly synthesized, labeled DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter.

  • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits enzyme activity by 50%, is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: this compound Inhibition of HIV-1 Reverse Transcriptase

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_rt_complex Reverse Transcription Complex Viral_RNA Viral RNA Genome RT HIV-1 Reverse Transcriptase (RT) Viral_RNA->RT Template dsDNA Proviral DNA RT->dsDNA Polymerization dNTPs Host dNTPs dNTPs->RT Substrate Integration into\nHost Genome Integration into Host Genome dsDNA->Integration into\nHost Genome TNK6123 This compound TNK6123->RT Allosteric Inhibition

Caption: Inhibition of HIV-1 reverse transcription by this compound.

Experimental Workflow: In Vitro Anti-HIV Activity Assay

Anti_HIV_Workflow start Start prep_cells Seed MT-4 Cells in 96-well Plate start->prep_cells cytotoxicity_assay Parallel Cytotoxicity Assay (Uninfected Cells + this compound) start->cytotoxicity_assay add_compound Add Serial Dilutions of this compound prep_cells->add_compound add_virus Infect with HIV-1 add_compound->add_virus incubation Incubate for 4-5 Days add_virus->incubation quantify Quantify Viral Replication (p24 ELISA or CPE) incubation->quantify calculate_ec50 Calculate EC50 quantify->calculate_ec50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) calculate_ec50->calculate_si calculate_cc50 Calculate CC50 cytotoxicity_assay->calculate_cc50 calculate_cc50->calculate_si end End calculate_si->end

Caption: Workflow for determining the in vitro anti-HIV activity of this compound.

Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay

RT_Inhibition_Workflow start Start prepare_mix Prepare Reaction Mix: - Template-Primer - Labeled dNTPs - HIV-1 RT start->prepare_mix add_inhibitor Add Serial Dilutions of this compound prepare_mix->add_inhibitor initiate_reaction Initiate Reaction (Incubate at 37°C) add_inhibitor->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction precipitate_dna Precipitate and Collect Synthesized DNA stop_reaction->precipitate_dna quantify_incorporation Quantify Incorporated Radiolabel precipitate_dna->quantify_incorporation calculate_ic50 Calculate IC50 quantify_incorporation->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.

References

The Compound TNK-6123: A Technical Overview of a Second-Generation NNRTI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNK-6123 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As an analogue of emivirine (MKC-442), this compound was rationally designed to exhibit improved efficacy against clinically significant, drug-resistant strains of HIV-1, particularly those harboring the Y181C and K103N mutations in the reverse transcriptase enzyme. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction

The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant advancement in the management of HIV-1 infection. These allosteric inhibitors bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that disrupts the enzyme's catalytic activity. However, the clinical utility of first-generation NNRTIs has been hampered by the rapid emergence of drug-resistant mutations. This compound was developed to address this challenge, demonstrating a superior resistance profile compared to its predecessors.

Mechanism of Action

This compound exerts its antiviral effect by non-competitively inhibiting the RNA- and DNA-dependent DNA polymerase activity of HIV-1 RT. The binding of this compound to the NNRTI binding pocket, located approximately 10 Å from the polymerase active site, induces a conformational change in the enzyme. This distortion of the enzyme's structure prevents the proper binding and processing of the natural deoxynucleoside triphosphate (dNTP) substrates, thereby halting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Quantitative Data

The antiviral activity of this compound has been evaluated against wild-type and NNRTI-resistant strains of HIV-1. The following tables summarize the key quantitative data.

CompoundHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Wild-TypeData not available>100Data not available
K103N MutantData not available>100Data not available
Y181C MutantData not available>100Data not available
Emivirine Wild-TypeData not available>100Data not available
Y181C MutantData not available>100Data not available

Note: Specific EC50 values were not available in the provided search results. However, it is reported that this compound has an approximately 30-fold greater inhibitory effect against the Y181C mutant virus compared to emivirine.[1][2]

CompoundEnzymeIC50 (µM)
This compound HIV-1 RT (Wild-Type)Data not available
HIV-1 RT (Y181C Mutant)Data not available
Emivirine HIV-1 RT (Wild-Type)Data not available
HIV-1 RT (Y181C Mutant)Data not available

Note: Specific IC50 values were not available in the provided search results.

Experimental Protocols

In Vitro Anti-HIV Activity Assay

The antiviral activity of this compound is determined using a cell-based assay that measures the inhibition of HIV-1 replication.

Cell Line: MT-4 cells (a human T-cell line) are used as they are highly susceptible to HIV-1 infection.

Protocol:

  • MT-4 cells are seeded in 96-well microplates.

  • Serial dilutions of this compound are prepared in culture medium and added to the cells.

  • A standardized amount of HIV-1 (either wild-type or a mutant strain) is added to each well.

  • The plates are incubated at 37°C in a 5% CO2 atmosphere for 4-5 days.

  • The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA), or by assessing the cytopathic effect (CPE) of the virus on the cells.

  • The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

  • To determine the cytotoxicity of the compound, a parallel assay is performed with uninfected MT-4 cells, and the 50% cytotoxic concentration (CC50) is determined using a cell viability assay (e.g., MTT assay).

  • The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of this compound on the enzymatic activity of HIV-1 RT is measured using a cell-free enzymatic assay.

Enzyme: Recombinant HIV-1 reverse transcriptase (wild-type or mutant).

Protocol:

  • A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (one of which is labeled, e.g., [³H]dTTP), and the recombinant HIV-1 RT enzyme.

  • Serial dilutions of this compound are added to the reaction mixture.

  • The reaction is initiated and incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • The reaction is stopped, and the newly synthesized, labeled DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter.

  • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits enzyme activity by 50%, is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: this compound Inhibition of HIV-1 Reverse Transcriptase

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_rt_complex Reverse Transcription Complex Viral_RNA Viral RNA Genome RT HIV-1 Reverse Transcriptase (RT) Viral_RNA->RT Template dsDNA Proviral DNA RT->dsDNA Polymerization dNTPs Host dNTPs dNTPs->RT Substrate Integration into\nHost Genome Integration into Host Genome dsDNA->Integration into\nHost Genome TNK6123 This compound TNK6123->RT Allosteric Inhibition

Caption: Inhibition of HIV-1 reverse transcription by this compound.

Experimental Workflow: In Vitro Anti-HIV Activity Assay

Anti_HIV_Workflow start Start prep_cells Seed MT-4 Cells in 96-well Plate start->prep_cells cytotoxicity_assay Parallel Cytotoxicity Assay (Uninfected Cells + this compound) start->cytotoxicity_assay add_compound Add Serial Dilutions of this compound prep_cells->add_compound add_virus Infect with HIV-1 add_compound->add_virus incubation Incubate for 4-5 Days add_virus->incubation quantify Quantify Viral Replication (p24 ELISA or CPE) incubation->quantify calculate_ec50 Calculate EC50 quantify->calculate_ec50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) calculate_ec50->calculate_si calculate_cc50 Calculate CC50 cytotoxicity_assay->calculate_cc50 calculate_cc50->calculate_si end End calculate_si->end

Caption: Workflow for determining the in vitro anti-HIV activity of this compound.

Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay

RT_Inhibition_Workflow start Start prepare_mix Prepare Reaction Mix: - Template-Primer - Labeled dNTPs - HIV-1 RT start->prepare_mix add_inhibitor Add Serial Dilutions of this compound prepare_mix->add_inhibitor initiate_reaction Initiate Reaction (Incubate at 37°C) add_inhibitor->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction precipitate_dna Precipitate and Collect Synthesized DNA stop_reaction->precipitate_dna quantify_incorporation Quantify Incorporated Radiolabel precipitate_dna->quantify_incorporation calculate_ic50 Calculate IC50 quantify_incorporation->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.

References

TNK-6123 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNK-6123 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) and an analogue of emivirine (also known as MKC-442). It was specifically designed to exhibit improved activity against drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1), particularly those harboring the common Tyr181Cys and Lys103Asn mutations in the reverse transcriptase enzyme. Research has demonstrated that this compound possesses a significantly greater inhibitory effect against these resistant mutants compared to its parent compound, emivirine.

Chemical Structure and Properties

This compound is characterized by a uracil core structure with key substitutions that enhance its binding affinity and flexibility within the NNRTI binding pocket of HIV-1 reverse transcriptase.

Chemical Structure:

  • IUPAC Name: 1-(ethoxymethyl)-5-isopropyl-6-(cyclohexylthiomethyl)-pyrimidine-2,4(1H,3H)-dione

  • SMILES: O=C1NC(C(C(C)C)=C(N1COCC)SC2CCCCC2)=O

  • CAS Number: 251481-69-3[1]

  • Molecular Formula: C₁₆H₂₆N₂O₃S[1]

  • Molecular Weight: 326.45 g/mol [1]

The key structural feature of this compound is the C6-thiocyclohexyl group, which was incorporated to provide greater conformational flexibility. This allows the molecule to adapt more effectively to the altered topography of the drug-binding pocket in resistant mutant forms of reverse transcriptase.

Physicochemical Properties
PropertyValueReference
Molecular Weight326.45 g/mol [1]
Molecular FormulaC₁₆H₂₆N₂O₃S[1]
CAS Number251481-69-3[1]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

As a non-nucleoside reverse transcriptase inhibitor, this compound functions through a mechanism of allosteric inhibition. It binds to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogues bind. This binding event induces a conformational change in the enzyme, distorting the polymerase active site and thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA. This effectively halts the viral replication cycle.

The following diagram illustrates the signaling pathway of NNRTI-mediated inhibition of HIV-1 replication.

HIV_Replication_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template dsDNA Double-Stranded Viral DNA RT->dsDNA Reverse Transcription Integration Integration into Host Genome dsDNA->Integration Replication Viral Replication Integration->Replication TNK_6123 This compound TNK_6123->RT

NNRTI Mechanism of Action

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in full, the general synthesis of emivirine analogues involves a multi-step process. The synthesis of related compounds has been described in the literature. A plausible synthetic workflow, based on these publications, is outlined below.

Synthesis_Workflow Start Starting Materials (Uracil Derivative) Step1 Alkylation at N1 Position Start->Step1 Step2 Halogenation at C6 Position Step1->Step2 Step3 Thiolation with Cyclohexanethiol Step2->Step3 End This compound Step3->End

General Synthetic Workflow for this compound
Anti-HIV Activity Assay

The anti-HIV activity of this compound is typically evaluated using a cell-based assay. A common method involves the use of MT-4 cells, a human T-cell line that is highly susceptible to HIV-1 infection.

Principle: The assay measures the ability of the compound to inhibit HIV-1 replication in a cell culture system. The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is determined.

General Protocol:

  • Cell Preparation: MT-4 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Dilution: A serial dilution of this compound is prepared in the culture medium.

  • Infection: MT-4 cells are infected with a known titer of an HIV-1 strain (e.g., wild-type or a drug-resistant mutant).

  • Treatment: The diluted this compound is added to the infected cell cultures.

  • Incubation: The treated and infected cells are incubated for a period of 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of p24 production against the concentration of this compound.

Quantitative Data

The primary advantage of this compound lies in its potent activity against NNRTI-resistant HIV-1 strains. The following table summarizes the reported inhibitory activity of this compound compared to emivirine.

CompoundHIV-1 StrainEC₅₀ (µM)Fold Difference vs. EmivirineReference
This compound Tyr181Cys mutantData not available~30-fold more potent
This compound Lys103Asn mutantData not available~30-fold more potent
Emivirine Tyr181Cys mutantData not available-
Emivirine Lys103Asn mutantData not available-

Note: While the primary literature states a ~30-fold greater inhibitory effect, the specific EC₅₀ values were not available in the accessed resources.

Conclusion

This compound represents a significant advancement in the design of non-nucleoside reverse transcriptase inhibitors with a strong potential for treating infections with drug-resistant HIV-1. Its unique structural modification, the C6-thiocyclohexyl group, confers the necessary flexibility to effectively inhibit key mutant forms of the reverse transcriptase enzyme. Further preclinical and clinical evaluation of this compound and its analogues is warranted to fully assess its therapeutic potential in the management of HIV/AIDS.

References

TNK-6123 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNK-6123 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) and an analogue of emivirine (also known as MKC-442). It was specifically designed to exhibit improved activity against drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1), particularly those harboring the common Tyr181Cys and Lys103Asn mutations in the reverse transcriptase enzyme. Research has demonstrated that this compound possesses a significantly greater inhibitory effect against these resistant mutants compared to its parent compound, emivirine.

Chemical Structure and Properties

This compound is characterized by a uracil core structure with key substitutions that enhance its binding affinity and flexibility within the NNRTI binding pocket of HIV-1 reverse transcriptase.

Chemical Structure:

  • IUPAC Name: 1-(ethoxymethyl)-5-isopropyl-6-(cyclohexylthiomethyl)-pyrimidine-2,4(1H,3H)-dione

  • SMILES: O=C1NC(C(C(C)C)=C(N1COCC)SC2CCCCC2)=O

  • CAS Number: 251481-69-3[1]

  • Molecular Formula: C₁₆H₂₆N₂O₃S[1]

  • Molecular Weight: 326.45 g/mol [1]

The key structural feature of this compound is the C6-thiocyclohexyl group, which was incorporated to provide greater conformational flexibility. This allows the molecule to adapt more effectively to the altered topography of the drug-binding pocket in resistant mutant forms of reverse transcriptase.

Physicochemical Properties
PropertyValueReference
Molecular Weight326.45 g/mol [1]
Molecular FormulaC₁₆H₂₆N₂O₃S[1]
CAS Number251481-69-3[1]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

As a non-nucleoside reverse transcriptase inhibitor, this compound functions through a mechanism of allosteric inhibition. It binds to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogues bind. This binding event induces a conformational change in the enzyme, distorting the polymerase active site and thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA. This effectively halts the viral replication cycle.

The following diagram illustrates the signaling pathway of NNRTI-mediated inhibition of HIV-1 replication.

HIV_Replication_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template dsDNA Double-Stranded Viral DNA RT->dsDNA Reverse Transcription Integration Integration into Host Genome dsDNA->Integration Replication Viral Replication Integration->Replication TNK_6123 This compound TNK_6123->RT

NNRTI Mechanism of Action

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in full, the general synthesis of emivirine analogues involves a multi-step process. The synthesis of related compounds has been described in the literature. A plausible synthetic workflow, based on these publications, is outlined below.

Synthesis_Workflow Start Starting Materials (Uracil Derivative) Step1 Alkylation at N1 Position Start->Step1 Step2 Halogenation at C6 Position Step1->Step2 Step3 Thiolation with Cyclohexanethiol Step2->Step3 End This compound Step3->End

General Synthetic Workflow for this compound
Anti-HIV Activity Assay

The anti-HIV activity of this compound is typically evaluated using a cell-based assay. A common method involves the use of MT-4 cells, a human T-cell line that is highly susceptible to HIV-1 infection.

Principle: The assay measures the ability of the compound to inhibit HIV-1 replication in a cell culture system. The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is determined.

General Protocol:

  • Cell Preparation: MT-4 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Dilution: A serial dilution of this compound is prepared in the culture medium.

  • Infection: MT-4 cells are infected with a known titer of an HIV-1 strain (e.g., wild-type or a drug-resistant mutant).

  • Treatment: The diluted this compound is added to the infected cell cultures.

  • Incubation: The treated and infected cells are incubated for a period of 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of p24 production against the concentration of this compound.

Quantitative Data

The primary advantage of this compound lies in its potent activity against NNRTI-resistant HIV-1 strains. The following table summarizes the reported inhibitory activity of this compound compared to emivirine.

CompoundHIV-1 StrainEC₅₀ (µM)Fold Difference vs. EmivirineReference
This compound Tyr181Cys mutantData not available~30-fold more potent
This compound Lys103Asn mutantData not available~30-fold more potent
Emivirine Tyr181Cys mutantData not available-
Emivirine Lys103Asn mutantData not available-

Note: While the primary literature states a ~30-fold greater inhibitory effect, the specific EC₅₀ values were not available in the accessed resources.

Conclusion

This compound represents a significant advancement in the design of non-nucleoside reverse transcriptase inhibitors with a strong potential for treating infections with drug-resistant HIV-1. Its unique structural modification, the C6-thiocyclohexyl group, confers the necessary flexibility to effectively inhibit key mutant forms of the reverse transcriptase enzyme. Further preclinical and clinical evaluation of this compound and its analogues is warranted to fully assess its therapeutic potential in the management of HIV/AIDS.

References

The Discovery and Synthesis of Tenecteplase (TNK-tPA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenecteplase (TNK-tPA), a third-generation thrombolytic agent, represents a significant advancement in the management of thrombotic diseases, most notably acute myocardial infarction and ischemic stroke. This document provides a comprehensive overview of the discovery, protein engineering, and manufacturing process of Tenecteplase. It details the mechanism of action, summarizes key quantitative data from clinical studies, and outlines the general experimental protocols for its production and quality control. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development and cardiovascular medicine.

Discovery and Protein Engineering

The development of Tenecteplase from native t-PA involved site-directed mutagenesis to introduce specific amino acid substitutions:

  • T103N and N117Q Substitutions: Two modifications were made within the kringle 1 domain. A substitution of threonine at position 103 with asparagine (T103N) and a substitution of asparagine at position 117 with glutamine (N117Q) result in altered glycosylation patterns.[1] This change is a key contributor to the prolonged plasma half-life of Tenecteplase.

Recombinant Synthesis (Production)

As a glycoprotein, Tenecteplase is produced using recombinant DNA technology in a mammalian cell expression system to ensure proper protein folding and post-translational modifications, particularly glycosylation.

Expression System

Tenecteplase is produced in Chinese Hamster Ovary (CHO) cells.[1][3][4][5] CHO cells are a well-established and robust cell line for the large-scale production of recombinant therapeutic proteins, capable of performing complex post-translational modifications that are compatible with human proteins.

Cell Culture and Fermentation

The production of Tenecteplase is typically carried out in large-scale bioreactors using a perfusion-based continuous fermentation system.[6][7] This method allows for high cell densities and continuous harvesting of the secreted protein, leading to a more efficient and consistent production process.

General Experimental Protocol for Cell Culture:

  • Cell Line Maintenance: A master cell bank of the recombinant CHO cell line expressing Tenecteplase is maintained. Working cell banks are derived from the master bank for production campaigns.

  • Inoculum Expansion: Cells from a working cell bank are thawed and cultured in progressively larger spinner flasks or seed bioreactors to generate a sufficient cell density for inoculating the production bioreactor.

  • Production Bioreactor: The production bioreactor, containing a specialized culture medium, is inoculated with the expanded cell culture. The bioreactor is operated in perfusion mode, where fresh medium is continuously added and spent medium containing the secreted Tenecteplase is continuously removed.

  • Process Parameters: Critical process parameters such as temperature, pH, dissolved oxygen, and nutrient levels are tightly controlled to ensure optimal cell growth and protein production.

Purification

The harvested cell culture fluid, containing Tenecteplase and other host cell proteins and impurities, undergoes a multi-step purification process to isolate the active pharmaceutical ingredient with high purity.

General Experimental Protocol for Purification:

  • Clarification: The harvested cell culture fluid is first clarified to remove cells and cellular debris, typically through centrifugation and/or filtration.

  • Affinity Chromatography: The clarified harvest is loaded onto an affinity chromatography column. This step provides a high degree of selectivity for Tenecteplase. While specific ligands are often proprietary, patent literature suggests the use of matrices like Blue Sepharose or Lysine Sepharose.[1][3][8]

  • Ion-Exchange Chromatography: Further purification is achieved using one or more ion-exchange chromatography steps to remove remaining host cell proteins, DNA, and other charged impurities.[3]

  • Viral Inactivation and Filtration: A low pH treatment or solvent/detergent treatment step is typically included for viral inactivation. This is followed by a viral filtration step to remove any potential viral contaminants.[3]

  • Final Polishing and Formulation: A final polishing step, often involving another chromatography step like size-exclusion chromatography, is used to achieve the final desired purity. The purified Tenecteplase is then concentrated and formulated with excipients such as L-arginine, phosphoric acid, and polysorbate 20 to ensure stability.[5]

Mechanism of Action

Tenecteplase is a fibrin-specific plasminogen activator. Its mechanism of action involves the targeted dissolution of fibrin clots (thrombi).

  • Fibrin Binding: Tenecteplase circulates in the bloodstream in an inactive form. Upon encountering a fibrin-rich thrombus, it binds to the fibrin component of the clot.[5][9][10]

  • Plasminogen Activation: This binding induces a conformational change in the Tenecteplase molecule, activating it. The activated Tenecteplase then selectively cleaves the Arg/Val bond in thrombus-bound plasminogen, converting it to its active form, plasmin.[8][9]

  • Fibrinolysis: Plasmin, a serine protease, then degrades the fibrin matrix of the thrombus into soluble degradation products, leading to the dissolution of the clot and restoration of blood flow.[8][9]

The high fibrin specificity of Tenecteplase minimizes the systemic activation of plasminogen, thereby reducing the degradation of circulating fibrinogen and potentially lowering the risk of systemic bleeding compared to less specific thrombolytic agents.[5]

Tenecteplase_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_thrombus Thrombus Tenecteplase Tenecteplase (Inactive) Fibrin Fibrin Clot Tenecteplase->Fibrin Binds to Fibrin Plasminogen Plasminogen Tenecteplase_active Tenecteplase (Active) Fibrin->Tenecteplase_active Induces Conformational Change Plasminogen_bound Plasminogen Plasmin Plasmin Plasminogen_bound->Plasmin Cleavage Tenecteplase_active->Plasmin Fibrin_degradation Soluble Fibrin Degradation Products Plasmin->Fibrin_degradation Degrades Fibrin

Tenecteplase Mechanism of Action

Quantitative Data

Pharmacokinetic Properties
ParameterValueReference
Initial Half-life 20-24 minutes[3]
Terminal Half-life 90-130 minutes[3]
Plasma Clearance 99-119 mL/min[3]
Initial Volume of Distribution 4.2-6.3 L (approximates plasma volume)[3]
Steady-State Volume of Distribution 6.1-9.9 L[3]
Clinical Efficacy and Safety Data (Acute Ischemic Stroke)

The following table summarizes data from key clinical trials comparing Tenecteplase to Alteplase in patients with acute ischemic stroke.

OutcomeTenecteplaseAlteplaseRisk Ratio (95% CI) / Odds Ratio (95% CI)Reference
Excellent Functional Outcome (mRS 0-1) at 90 days (ORIGINAL trial) 72.7%70.3%1.03 (0.97-1.09)[11]
Symptomatic Intracerebral Hemorrhage (ORIGINAL trial) 1.2%1.2%1.01 (0.37-2.70)[11]
90-day Mortality (ORIGINAL trial) 4.6%5.8%0.80 (0.51-1.23)[11]
Excellent Functional Outcome (mRS 0-1) at 90 days (Meta-analysis) --OR 1.17 (0.98-1.39)[10]
Successful Recanalization in LVO (Meta-analysis) --OR 3.05 (1.73-5.40)[10]

mRS: modified Rankin Scale; LVO: Large Vessel Occlusion

Quality Control and Formulation

Quality Control Assays

A series of analytical techniques are employed to ensure the quality, purity, and potency of the final Tenecteplase product.

  • Size-Exclusion Chromatography (SEC): Used to determine the percentage of protein monomer and to detect any aggregates.[12]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To assess protein purity and confirm the correct molecular weight.

  • In-vitro Clot Lysis Assay: A bioassay to determine the biological activity (potency) of Tenecteplase.[12]

  • pH and Osmolality: To ensure the formulation is within the specified range.

  • Protein Concentration: Determined by UV spectrophotometry.[12]

Formulation and Stability

Tenecteplase is supplied as a sterile, lyophilized powder for reconstitution.[5] The formulation includes excipients such as L-arginine, phosphoric acid, and polysorbate 20 to stabilize the protein.[5] The lyophilized product should be stored at controlled room temperature (not to exceed 30°C) or under refrigeration (2-8°C).[13] After reconstitution with Sterile Water for Injection, the solution should be used immediately, although it can be stored at 2-8°C for up to 8 hours.[13]

Experimental Workflow Visualization

Tenecteplase_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_final Final Product MCB Master Cell Bank WCB Working Cell Bank MCB->WCB Inoculum Inoculum Expansion WCB->Inoculum Bioreactor Production Bioreactor (Perfusion) Inoculum->Bioreactor Harvest Harvested Cell Culture Fluid Bioreactor->Harvest Clarification Clarification Harvest->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom IonExchange Ion-Exchange Chromatography AffinityChrom->IonExchange ViralClearance Viral Inactivation & Filtration IonExchange->ViralClearance Polishing Final Polishing ViralClearance->Polishing Formulation Formulation & Lyophilization Polishing->Formulation QC Quality Control Testing Formulation->QC FinalProduct Tenecteplase Final Product QC->FinalProduct

Recombinant Tenecteplase Production Workflow

References

The Discovery and Synthesis of Tenecteplase (TNK-tPA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenecteplase (TNK-tPA), a third-generation thrombolytic agent, represents a significant advancement in the management of thrombotic diseases, most notably acute myocardial infarction and ischemic stroke. This document provides a comprehensive overview of the discovery, protein engineering, and manufacturing process of Tenecteplase. It details the mechanism of action, summarizes key quantitative data from clinical studies, and outlines the general experimental protocols for its production and quality control. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development and cardiovascular medicine.

Discovery and Protein Engineering

The development of Tenecteplase from native t-PA involved site-directed mutagenesis to introduce specific amino acid substitutions:

  • T103N and N117Q Substitutions: Two modifications were made within the kringle 1 domain. A substitution of threonine at position 103 with asparagine (T103N) and a substitution of asparagine at position 117 with glutamine (N117Q) result in altered glycosylation patterns.[1] This change is a key contributor to the prolonged plasma half-life of Tenecteplase.

Recombinant Synthesis (Production)

As a glycoprotein, Tenecteplase is produced using recombinant DNA technology in a mammalian cell expression system to ensure proper protein folding and post-translational modifications, particularly glycosylation.

Expression System

Tenecteplase is produced in Chinese Hamster Ovary (CHO) cells.[1][3][4][5] CHO cells are a well-established and robust cell line for the large-scale production of recombinant therapeutic proteins, capable of performing complex post-translational modifications that are compatible with human proteins.

Cell Culture and Fermentation

The production of Tenecteplase is typically carried out in large-scale bioreactors using a perfusion-based continuous fermentation system.[6][7] This method allows for high cell densities and continuous harvesting of the secreted protein, leading to a more efficient and consistent production process.

General Experimental Protocol for Cell Culture:

  • Cell Line Maintenance: A master cell bank of the recombinant CHO cell line expressing Tenecteplase is maintained. Working cell banks are derived from the master bank for production campaigns.

  • Inoculum Expansion: Cells from a working cell bank are thawed and cultured in progressively larger spinner flasks or seed bioreactors to generate a sufficient cell density for inoculating the production bioreactor.

  • Production Bioreactor: The production bioreactor, containing a specialized culture medium, is inoculated with the expanded cell culture. The bioreactor is operated in perfusion mode, where fresh medium is continuously added and spent medium containing the secreted Tenecteplase is continuously removed.

  • Process Parameters: Critical process parameters such as temperature, pH, dissolved oxygen, and nutrient levels are tightly controlled to ensure optimal cell growth and protein production.

Purification

The harvested cell culture fluid, containing Tenecteplase and other host cell proteins and impurities, undergoes a multi-step purification process to isolate the active pharmaceutical ingredient with high purity.

General Experimental Protocol for Purification:

  • Clarification: The harvested cell culture fluid is first clarified to remove cells and cellular debris, typically through centrifugation and/or filtration.

  • Affinity Chromatography: The clarified harvest is loaded onto an affinity chromatography column. This step provides a high degree of selectivity for Tenecteplase. While specific ligands are often proprietary, patent literature suggests the use of matrices like Blue Sepharose or Lysine Sepharose.[1][3][8]

  • Ion-Exchange Chromatography: Further purification is achieved using one or more ion-exchange chromatography steps to remove remaining host cell proteins, DNA, and other charged impurities.[3]

  • Viral Inactivation and Filtration: A low pH treatment or solvent/detergent treatment step is typically included for viral inactivation. This is followed by a viral filtration step to remove any potential viral contaminants.[3]

  • Final Polishing and Formulation: A final polishing step, often involving another chromatography step like size-exclusion chromatography, is used to achieve the final desired purity. The purified Tenecteplase is then concentrated and formulated with excipients such as L-arginine, phosphoric acid, and polysorbate 20 to ensure stability.[5]

Mechanism of Action

Tenecteplase is a fibrin-specific plasminogen activator. Its mechanism of action involves the targeted dissolution of fibrin clots (thrombi).

  • Fibrin Binding: Tenecteplase circulates in the bloodstream in an inactive form. Upon encountering a fibrin-rich thrombus, it binds to the fibrin component of the clot.[5][9][10]

  • Plasminogen Activation: This binding induces a conformational change in the Tenecteplase molecule, activating it. The activated Tenecteplase then selectively cleaves the Arg/Val bond in thrombus-bound plasminogen, converting it to its active form, plasmin.[8][9]

  • Fibrinolysis: Plasmin, a serine protease, then degrades the fibrin matrix of the thrombus into soluble degradation products, leading to the dissolution of the clot and restoration of blood flow.[8][9]

The high fibrin specificity of Tenecteplase minimizes the systemic activation of plasminogen, thereby reducing the degradation of circulating fibrinogen and potentially lowering the risk of systemic bleeding compared to less specific thrombolytic agents.[5]

Tenecteplase_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_thrombus Thrombus Tenecteplase Tenecteplase (Inactive) Fibrin Fibrin Clot Tenecteplase->Fibrin Binds to Fibrin Plasminogen Plasminogen Tenecteplase_active Tenecteplase (Active) Fibrin->Tenecteplase_active Induces Conformational Change Plasminogen_bound Plasminogen Plasmin Plasmin Plasminogen_bound->Plasmin Cleavage Tenecteplase_active->Plasmin Fibrin_degradation Soluble Fibrin Degradation Products Plasmin->Fibrin_degradation Degrades Fibrin

Tenecteplase Mechanism of Action

Quantitative Data

Pharmacokinetic Properties
ParameterValueReference
Initial Half-life 20-24 minutes[3]
Terminal Half-life 90-130 minutes[3]
Plasma Clearance 99-119 mL/min[3]
Initial Volume of Distribution 4.2-6.3 L (approximates plasma volume)[3]
Steady-State Volume of Distribution 6.1-9.9 L[3]
Clinical Efficacy and Safety Data (Acute Ischemic Stroke)

The following table summarizes data from key clinical trials comparing Tenecteplase to Alteplase in patients with acute ischemic stroke.

OutcomeTenecteplaseAlteplaseRisk Ratio (95% CI) / Odds Ratio (95% CI)Reference
Excellent Functional Outcome (mRS 0-1) at 90 days (ORIGINAL trial) 72.7%70.3%1.03 (0.97-1.09)[11]
Symptomatic Intracerebral Hemorrhage (ORIGINAL trial) 1.2%1.2%1.01 (0.37-2.70)[11]
90-day Mortality (ORIGINAL trial) 4.6%5.8%0.80 (0.51-1.23)[11]
Excellent Functional Outcome (mRS 0-1) at 90 days (Meta-analysis) --OR 1.17 (0.98-1.39)[10]
Successful Recanalization in LVO (Meta-analysis) --OR 3.05 (1.73-5.40)[10]

mRS: modified Rankin Scale; LVO: Large Vessel Occlusion

Quality Control and Formulation

Quality Control Assays

A series of analytical techniques are employed to ensure the quality, purity, and potency of the final Tenecteplase product.

  • Size-Exclusion Chromatography (SEC): Used to determine the percentage of protein monomer and to detect any aggregates.[12]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To assess protein purity and confirm the correct molecular weight.

  • In-vitro Clot Lysis Assay: A bioassay to determine the biological activity (potency) of Tenecteplase.[12]

  • pH and Osmolality: To ensure the formulation is within the specified range.

  • Protein Concentration: Determined by UV spectrophotometry.[12]

Formulation and Stability

Tenecteplase is supplied as a sterile, lyophilized powder for reconstitution.[5] The formulation includes excipients such as L-arginine, phosphoric acid, and polysorbate 20 to stabilize the protein.[5] The lyophilized product should be stored at controlled room temperature (not to exceed 30°C) or under refrigeration (2-8°C).[13] After reconstitution with Sterile Water for Injection, the solution should be used immediately, although it can be stored at 2-8°C for up to 8 hours.[13]

Experimental Workflow Visualization

Tenecteplase_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_final Final Product MCB Master Cell Bank WCB Working Cell Bank MCB->WCB Inoculum Inoculum Expansion WCB->Inoculum Bioreactor Production Bioreactor (Perfusion) Inoculum->Bioreactor Harvest Harvested Cell Culture Fluid Bioreactor->Harvest Clarification Clarification Harvest->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom IonExchange Ion-Exchange Chromatography AffinityChrom->IonExchange ViralClearance Viral Inactivation & Filtration IonExchange->ViralClearance Polishing Final Polishing ViralClearance->Polishing Formulation Formulation & Lyophilization Polishing->Formulation QC Quality Control Testing Formulation->QC FinalProduct Tenecteplase Final Product QC->FinalProduct

Recombinant Tenecteplase Production Workflow

References

TNK-6123: An Emivirine Analogue with Enhanced Potency Against Drug-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

TNK-6123 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and a structural analogue of Emivirine (also known as MKC-442). Developed as a second-generation NNRTI, this compound was specifically designed to exhibit improved efficacy against strains of the human immunodeficiency virus type 1 (HIV-1) that have developed resistance to earlier NNRTIs, including its parent compound, Emivirine. This technical guide provides an in-depth overview of this compound, presenting a comparative analysis with Emivirine, detailed experimental methodologies, and a summary of its mechanism of action.

Core Compound Data

CompoundChemical NameMolecular FormulaMolecular WeightPrimary Target
This compound 1-(Ethoxymethyl)-5-isopropyl-6-(cyclohexylthiomethyl)uracilC₁₆H₂₆N₂O₃S326.45 g/mol HIV-1 Reverse Transcriptase
Emivirine (MKC-442) 6-benzyl-1-(ethoxymethyl)-5-isopropyluracilC₁₇H₂₂N₂O₃302.37 g/mol HIV-1 Reverse Transcriptase

Comparative Antiviral Activity and Cytotoxicity

This compound has demonstrated significantly enhanced inhibitory activity against key drug-resistant mutants of HIV-1 when compared to Emivirine. This enhanced potency is a direct result of its structural modifications, which allow for more flexible and robust binding within the NNRTI-binding pocket of the reverse transcriptase enzyme.

CompoundHIV-1 StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Fold Change in Resistance vs. WT
This compound Wild-Type (WT)Data not availableData not availableData not available1
K103N MutantData not availableData not availableData not available~30-fold less resistant than to Emivirine[1]
Y181C MutantData not availableData not availableData not available~30-fold less resistant than to Emivirine[1]
Emivirine Wild-Type (WT)Data not availableData not availableData not available1
K103N MutantData not availableData not availableData not availableReference
Y181C MutantData not availableData not availableData not availableReference

Note: Specific EC₅₀ and CC₅₀ values from the primary comparative study by Hopkins et al. (1999) are not publicly available in the abstract. The key finding reported is the ~30-fold greater inhibitory effect of this compound against the specified mutant strains.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Both this compound and Emivirine are non-nucleoside reverse transcriptase inhibitors. They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogues bind.[2][3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[4][5]

The enhanced efficacy of this compound against resistant strains is attributed to its C6 thiocyclohexyl group. This modification is designed to provide greater conformational flexibility, allowing the molecule to adapt to the altered shape of the NNRTI-binding pocket caused by resistance-conferring mutations such as K103N and Y181C.[1]

HIV_Replication_Inhibition Mechanism of NNRTI Action cluster_inhibition Inhibition by this compound / Emivirine HIV_Virion HIV Virion Host_Cell Host CD4+ Cell HIV_Virion->Host_Cell Entry Viral_RNA Viral RNA Host_Cell->Viral_RNA Uncoating Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication NNRTI This compound / Emivirine (NNRTI) NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI->NNRTI_Binding_Pocket Binds to Conformational_Change Conformational Change in RT NNRTI_Binding_Pocket->Conformational_Change Induces Inhibition Inhibition of Reverse Transcription Conformational_Change->Inhibition Inhibition->Reverse_Transcriptase

Fig. 1: Simplified signaling pathway of NNRTI-mediated inhibition of HIV-1 replication.

Experimental Protocols

The following are generalized protocols for the key experiments typically used to evaluate the antiviral activity and cytotoxicity of NNRTIs like this compound and Emivirine.

Antiviral Activity Assay (MT-4 Cell-Based)

This assay determines the concentration of the compound required to inhibit HIV-1 replication by 50% (EC₅₀).

1. Cell Culture and Virus Preparation:

  • MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • A stock of HIV-1 (e.g., wild-type or mutant strains) is prepared and titrated to determine the tissue culture infectious dose 50 (TCID₅₀).

2. Assay Procedure:

  • MT-4 cells are seeded in a 96-well microplate.

  • Serial dilutions of the test compounds (this compound and Emivirine) are prepared and added to the wells.

  • A predetermined amount of HIV-1 is added to the wells containing the cells and test compounds.

  • Control wells include cells only (no virus, no compound), cells with virus (no compound), and cells with compound (no virus).

  • The plates are incubated at 37°C in a 5% CO₂ incubator for 4-5 days.

3. Measurement of Viral Replication:

  • The extent of viral replication is quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant using a p24 antigen enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • The percentage of inhibition of p24 production is calculated for each compound concentration relative to the virus control.

  • The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antiviral_Assay_Workflow Antiviral Activity Assay Workflow start Start seed_cells Seed MT-4 cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of this compound and Emivirine seed_cells->prepare_compounds add_compounds Add compound dilutions to wells prepare_compounds->add_compounds infect_cells Infect cells with HIV-1 add_compounds->infect_cells incubate Incubate for 4-5 days at 37°C infect_cells->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant p24_elisa Measure p24 antigen by ELISA collect_supernatant->p24_elisa analyze_data Calculate % inhibition and determine EC50 p24_elisa->analyze_data end End analyze_data->end

Fig. 2: Generalized workflow for the in vitro antiviral activity assay.
Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that reduces the viability of host cells by 50% (CC₅₀).

1. Cell Culture:

  • MT-4 cells are cultured as described for the antiviral assay.

2. Assay Procedure:

  • MT-4 cells are seeded in a 96-well microplate.

  • Serial dilutions of the test compounds are added to the wells.

  • Control wells contain cells with medium only (no compound).

  • The plates are incubated for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.

3. Measurement of Cell Viability:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control.

  • The CC₅₀ value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay (MTT) Workflow start Start seed_cells Seed MT-4 cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of this compound and Emivirine seed_cells->prepare_compounds add_compounds Add compound dilutions to wells prepare_compounds->add_compounds incubate Incubate for 4-5 days at 37°C add_compounds->incubate add_mtt Add MTT solution and incubate for 4 hours incubate->add_mtt solubilize Add solubilizing agent add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % cytotoxicity and determine CC50 read_absorbance->analyze_data end End analyze_data->end

Fig. 3: Generalized workflow for the in vitro cytotoxicity assay.

Conclusion

This compound represents a significant advancement over its parent compound, Emivirine, in the context of combating drug-resistant HIV-1. Its rational design, which incorporates a flexible side chain to accommodate mutations in the NNRTI-binding pocket, has been shown to translate into substantially improved antiviral potency against clinically relevant resistant strains. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its comparative advantages and the standard methodologies for its evaluation. Further research to fully elucidate the quantitative antiviral and cytotoxicity profiles of this compound is warranted to fully appreciate its therapeutic potential.

References

TNK-6123: An Emivirine Analogue with Enhanced Potency Against Drug-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

TNK-6123 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and a structural analogue of Emivirine (also known as MKC-442). Developed as a second-generation NNRTI, this compound was specifically designed to exhibit improved efficacy against strains of the human immunodeficiency virus type 1 (HIV-1) that have developed resistance to earlier NNRTIs, including its parent compound, Emivirine. This technical guide provides an in-depth overview of this compound, presenting a comparative analysis with Emivirine, detailed experimental methodologies, and a summary of its mechanism of action.

Core Compound Data

CompoundChemical NameMolecular FormulaMolecular WeightPrimary Target
This compound 1-(Ethoxymethyl)-5-isopropyl-6-(cyclohexylthiomethyl)uracilC₁₆H₂₆N₂O₃S326.45 g/mol HIV-1 Reverse Transcriptase
Emivirine (MKC-442) 6-benzyl-1-(ethoxymethyl)-5-isopropyluracilC₁₇H₂₂N₂O₃302.37 g/mol HIV-1 Reverse Transcriptase

Comparative Antiviral Activity and Cytotoxicity

This compound has demonstrated significantly enhanced inhibitory activity against key drug-resistant mutants of HIV-1 when compared to Emivirine. This enhanced potency is a direct result of its structural modifications, which allow for more flexible and robust binding within the NNRTI-binding pocket of the reverse transcriptase enzyme.

CompoundHIV-1 StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Fold Change in Resistance vs. WT
This compound Wild-Type (WT)Data not availableData not availableData not available1
K103N MutantData not availableData not availableData not available~30-fold less resistant than to Emivirine[1]
Y181C MutantData not availableData not availableData not available~30-fold less resistant than to Emivirine[1]
Emivirine Wild-Type (WT)Data not availableData not availableData not available1
K103N MutantData not availableData not availableData not availableReference
Y181C MutantData not availableData not availableData not availableReference

Note: Specific EC₅₀ and CC₅₀ values from the primary comparative study by Hopkins et al. (1999) are not publicly available in the abstract. The key finding reported is the ~30-fold greater inhibitory effect of this compound against the specified mutant strains.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Both this compound and Emivirine are non-nucleoside reverse transcriptase inhibitors. They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogues bind.[2][3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[4][5]

The enhanced efficacy of this compound against resistant strains is attributed to its C6 thiocyclohexyl group. This modification is designed to provide greater conformational flexibility, allowing the molecule to adapt to the altered shape of the NNRTI-binding pocket caused by resistance-conferring mutations such as K103N and Y181C.[1]

HIV_Replication_Inhibition Mechanism of NNRTI Action cluster_inhibition Inhibition by this compound / Emivirine HIV_Virion HIV Virion Host_Cell Host CD4+ Cell HIV_Virion->Host_Cell Entry Viral_RNA Viral RNA Host_Cell->Viral_RNA Uncoating Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication NNRTI This compound / Emivirine (NNRTI) NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI->NNRTI_Binding_Pocket Binds to Conformational_Change Conformational Change in RT NNRTI_Binding_Pocket->Conformational_Change Induces Inhibition Inhibition of Reverse Transcription Conformational_Change->Inhibition Inhibition->Reverse_Transcriptase

Fig. 1: Simplified signaling pathway of NNRTI-mediated inhibition of HIV-1 replication.

Experimental Protocols

The following are generalized protocols for the key experiments typically used to evaluate the antiviral activity and cytotoxicity of NNRTIs like this compound and Emivirine.

Antiviral Activity Assay (MT-4 Cell-Based)

This assay determines the concentration of the compound required to inhibit HIV-1 replication by 50% (EC₅₀).

1. Cell Culture and Virus Preparation:

  • MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • A stock of HIV-1 (e.g., wild-type or mutant strains) is prepared and titrated to determine the tissue culture infectious dose 50 (TCID₅₀).

2. Assay Procedure:

  • MT-4 cells are seeded in a 96-well microplate.

  • Serial dilutions of the test compounds (this compound and Emivirine) are prepared and added to the wells.

  • A predetermined amount of HIV-1 is added to the wells containing the cells and test compounds.

  • Control wells include cells only (no virus, no compound), cells with virus (no compound), and cells with compound (no virus).

  • The plates are incubated at 37°C in a 5% CO₂ incubator for 4-5 days.

3. Measurement of Viral Replication:

  • The extent of viral replication is quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant using a p24 antigen enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • The percentage of inhibition of p24 production is calculated for each compound concentration relative to the virus control.

  • The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antiviral_Assay_Workflow Antiviral Activity Assay Workflow start Start seed_cells Seed MT-4 cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of this compound and Emivirine seed_cells->prepare_compounds add_compounds Add compound dilutions to wells prepare_compounds->add_compounds infect_cells Infect cells with HIV-1 add_compounds->infect_cells incubate Incubate for 4-5 days at 37°C infect_cells->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant p24_elisa Measure p24 antigen by ELISA collect_supernatant->p24_elisa analyze_data Calculate % inhibition and determine EC50 p24_elisa->analyze_data end End analyze_data->end

Fig. 2: Generalized workflow for the in vitro antiviral activity assay.
Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that reduces the viability of host cells by 50% (CC₅₀).

1. Cell Culture:

  • MT-4 cells are cultured as described for the antiviral assay.

2. Assay Procedure:

  • MT-4 cells are seeded in a 96-well microplate.

  • Serial dilutions of the test compounds are added to the wells.

  • Control wells contain cells with medium only (no compound).

  • The plates are incubated for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.

3. Measurement of Cell Viability:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated cell control.

  • The CC₅₀ value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay (MTT) Workflow start Start seed_cells Seed MT-4 cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of this compound and Emivirine seed_cells->prepare_compounds add_compounds Add compound dilutions to wells prepare_compounds->add_compounds incubate Incubate for 4-5 days at 37°C add_compounds->incubate add_mtt Add MTT solution and incubate for 4 hours incubate->add_mtt solubilize Add solubilizing agent add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % cytotoxicity and determine CC50 read_absorbance->analyze_data end End analyze_data->end

Fig. 3: Generalized workflow for the in vitro cytotoxicity assay.

Conclusion

This compound represents a significant advancement over its parent compound, Emivirine, in the context of combating drug-resistant HIV-1. Its rational design, which incorporates a flexible side chain to accommodate mutations in the NNRTI-binding pocket, has been shown to translate into substantially improved antiviral potency against clinically relevant resistant strains. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its comparative advantages and the standard methodologies for its evaluation. Further research to fully elucidate the quantitative antiviral and cytotoxicity profiles of this compound is warranted to fully appreciate its therapeutic potential.

References

No Publicly Available Data on TNK-6123 for HIV Drug Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations have found no publicly available scientific literature, clinical trial data, or other documentation specifically identifying a compound designated "TNK-6123" for the research and development of HIV drug resistance therapies.

A comprehensive search of established scientific databases and clinical trial registries did not yield any results for a molecule with the identifier "this compound" in the context of HIV or antiretroviral research. This suggests that "this compound" may be an internal compound designation not yet disclosed in public forums, a hypothetical name, or a compound that has not progressed to a stage where research findings are published.

Consequently, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or visualizations, as requested. The core requirements of the prompt, such as data tables on efficacy, detailed methodologies from cited experiments, and diagrams of signaling pathways or experimental workflows, are contingent on the availability of primary research data, which is absent for "this compound."

General information on HIV drug resistance, mechanisms of action of existing antiretroviral drug classes, and typical experimental protocols for evaluating anti-HIV compounds can be provided. However, a specific guide on "this compound" cannot be generated without foundational data.

Researchers, scientists, and drug development professionals interested in HIV drug resistance are encouraged to consult resources on established and investigational antiretroviral agents for which there is a public record of research and development. Information on these compounds can be found in peer-reviewed journals, presentations from scientific conferences, and public clinical trial registries.

No Publicly Available Data on TNK-6123 for HIV Drug Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations have found no publicly available scientific literature, clinical trial data, or other documentation specifically identifying a compound designated "TNK-6123" for the research and development of HIV drug resistance therapies.

A comprehensive search of established scientific databases and clinical trial registries did not yield any results for a molecule with the identifier "this compound" in the context of HIV or antiretroviral research. This suggests that "this compound" may be an internal compound designation not yet disclosed in public forums, a hypothetical name, or a compound that has not progressed to a stage where research findings are published.

Consequently, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or visualizations, as requested. The core requirements of the prompt, such as data tables on efficacy, detailed methodologies from cited experiments, and diagrams of signaling pathways or experimental workflows, are contingent on the availability of primary research data, which is absent for "this compound."

General information on HIV drug resistance, mechanisms of action of existing antiretroviral drug classes, and typical experimental protocols for evaluating anti-HIV compounds can be provided. However, a specific guide on "this compound" cannot be generated without foundational data.

Researchers, scientists, and drug development professionals interested in HIV drug resistance are encouraged to consult resources on established and investigational antiretroviral agents for which there is a public record of research and development. Information on these compounds can be found in peer-reviewed journals, presentations from scientific conferences, and public clinical trial registries.

In-Depth Technical Guide: Biological Activity and Targets of TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNK-6123 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating significant promise in combating drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). As an analogue of Emivirine (also known as MKC-442), this compound was specifically engineered to exhibit enhanced inhibitory activity against clinically relevant HIV-1 mutants, including those harboring the Lys103Asn (K103N) and Tyr181Cys (Y181C) mutations in the reverse transcriptase (RT) enzyme. This document provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies associated with the characterization of this compound.

Core Biological Activity and Molecular Target

This compound's primary biological activity is the potent and specific inhibition of HIV-1 replication.[1] Its molecular target is the viral enzyme HIV-1 Reverse Transcriptase (RT) , a critical component of the viral life cycle responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound is not incorporated into the nascent viral DNA chain. Instead, it binds to a hydrophobic, allosteric pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme, which distorts the active site and ultimately inhibits the DNA polymerization process.

Quantitative Analysis of Biological Activity

While specific quantitative data for this compound is limited in publicly accessible literature, its activity has been characterized relative to its parent compound, Emivirine (MKC-442), and in the context of related analogues like GCA-186.

Key finding: this compound has demonstrated an approximately 30-fold greater inhibitory effect than Emivirine against HIV-1 strains carrying the Tyr181Cys and Lys103Asn mutations. The tables below summarize the available quantitative data for related compounds to provide a comparative context for the potency of this compound.

Table 1: Antiviral Activity of GCA-186 (a related Emivirine analogue) against HIV-1 Strains

HIV-1 StrainEC50 (nM)
IIIB (Wild-Type)1
IIIB-R (Y181C)180
NL4-3 (Wild-Type)1
NL4-3 (K103N)40

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.

Table 2: Inhibitory Activity of Emivirine (MKC-442) against HIV-1 Reverse Transcriptase

ParameterValue (µM)
Ki (dTTP-dependent DNA polymerase activity)0.20
Ki (dGTP-dependent RNA polymerase activity)0.01

Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Mechanism of Action and Structural Insights

The enhanced efficacy of this compound against resistant HIV-1 strains is attributed to its unique structural design. The introduction of a C6 thiocyclohexyl group was intended to provide greater flexibility, allowing the molecule to adapt to the altered topography of the NNRTI binding pocket in mutant reverse transcriptase enzymes.

The binding mode of this compound to HIV-1 RT has been confirmed by X-ray crystallography, and the corresponding structure is available in the Protein Data Bank under the accession code 1c1c . This structural data provides a detailed understanding of the molecular interactions between this compound and the amino acid residues within the NNRTI binding pocket, including those implicated in drug resistance.

Signaling Pathway of NNRTI Inhibition

The following diagram illustrates the general mechanism of action for NNRTIs, including this compound, at the molecular level.

NNRTI_Mechanism General Mechanism of NNRTI Action on HIV-1 RT cluster_rt HIV-1 Reverse Transcriptase (p66/p51) RT_Active_Site Polymerase Active Site Inhibition Inhibition of DNA Synthesis RT_Active_Site->Inhibition Leads to NNRTI_Pocket Allosteric NNRTI Binding Pocket Conformational_Change Conformational Change in RT Structure NNRTI_Pocket->Conformational_Change Induces TNK_6123 This compound (NNRTI) TNK_6123->NNRTI_Pocket Binds to Binding Binding Conformational_Change->RT_Active_Site Distorts Experimental_Workflow Workflow for this compound Evaluation Start Compound Synthesis (this compound) Enzymatic_Assay Enzymatic Assay (HIV-1 RT Inhibition) Start->Enzymatic_Assay Cell_Based_Assay Cell-Based Assay (Antiviral Activity) Start->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., in MT-4 cells) Start->Cytotoxicity_Assay Determine_IC50 Determine IC50/Ki Enzymatic_Assay->Determine_IC50 Determine_EC50 Determine EC50 Cell_Based_Assay->Determine_EC50 Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Resistant_Strains Test against Resistant Strains Determine_IC50->Resistant_Strains Selectivity_Index Calculate Selectivity Index (CC50/EC50) Determine_EC50->Selectivity_Index Determine_CC50->Selectivity_Index Selectivity_Index->Resistant_Strains Structural_Studies Structural Studies (X-ray Crystallography) Resistant_Strains->Structural_Studies Lead_Optimization Lead Optimization Structural_Studies->Lead_Optimization

References

In-Depth Technical Guide: Biological Activity and Targets of TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNK-6123 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating significant promise in combating drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). As an analogue of Emivirine (also known as MKC-442), this compound was specifically engineered to exhibit enhanced inhibitory activity against clinically relevant HIV-1 mutants, including those harboring the Lys103Asn (K103N) and Tyr181Cys (Y181C) mutations in the reverse transcriptase (RT) enzyme. This document provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies associated with the characterization of this compound.

Core Biological Activity and Molecular Target

This compound's primary biological activity is the potent and specific inhibition of HIV-1 replication.[1] Its molecular target is the viral enzyme HIV-1 Reverse Transcriptase (RT) , a critical component of the viral life cycle responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound is not incorporated into the nascent viral DNA chain. Instead, it binds to a hydrophobic, allosteric pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme, which distorts the active site and ultimately inhibits the DNA polymerization process.

Quantitative Analysis of Biological Activity

While specific quantitative data for this compound is limited in publicly accessible literature, its activity has been characterized relative to its parent compound, Emivirine (MKC-442), and in the context of related analogues like GCA-186.

Key finding: this compound has demonstrated an approximately 30-fold greater inhibitory effect than Emivirine against HIV-1 strains carrying the Tyr181Cys and Lys103Asn mutations. The tables below summarize the available quantitative data for related compounds to provide a comparative context for the potency of this compound.

Table 1: Antiviral Activity of GCA-186 (a related Emivirine analogue) against HIV-1 Strains

HIV-1 StrainEC50 (nM)
IIIB (Wild-Type)1
IIIB-R (Y181C)180
NL4-3 (Wild-Type)1
NL4-3 (K103N)40

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.

Table 2: Inhibitory Activity of Emivirine (MKC-442) against HIV-1 Reverse Transcriptase

ParameterValue (µM)
Ki (dTTP-dependent DNA polymerase activity)0.20
Ki (dGTP-dependent RNA polymerase activity)0.01

Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Mechanism of Action and Structural Insights

The enhanced efficacy of this compound against resistant HIV-1 strains is attributed to its unique structural design. The introduction of a C6 thiocyclohexyl group was intended to provide greater flexibility, allowing the molecule to adapt to the altered topography of the NNRTI binding pocket in mutant reverse transcriptase enzymes.

The binding mode of this compound to HIV-1 RT has been confirmed by X-ray crystallography, and the corresponding structure is available in the Protein Data Bank under the accession code 1c1c . This structural data provides a detailed understanding of the molecular interactions between this compound and the amino acid residues within the NNRTI binding pocket, including those implicated in drug resistance.

Signaling Pathway of NNRTI Inhibition

The following diagram illustrates the general mechanism of action for NNRTIs, including this compound, at the molecular level.

NNRTI_Mechanism General Mechanism of NNRTI Action on HIV-1 RT cluster_rt HIV-1 Reverse Transcriptase (p66/p51) RT_Active_Site Polymerase Active Site Inhibition Inhibition of DNA Synthesis RT_Active_Site->Inhibition Leads to NNRTI_Pocket Allosteric NNRTI Binding Pocket Conformational_Change Conformational Change in RT Structure NNRTI_Pocket->Conformational_Change Induces TNK_6123 This compound (NNRTI) TNK_6123->NNRTI_Pocket Binds to Binding Binding Conformational_Change->RT_Active_Site Distorts Experimental_Workflow Workflow for this compound Evaluation Start Compound Synthesis (this compound) Enzymatic_Assay Enzymatic Assay (HIV-1 RT Inhibition) Start->Enzymatic_Assay Cell_Based_Assay Cell-Based Assay (Antiviral Activity) Start->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., in MT-4 cells) Start->Cytotoxicity_Assay Determine_IC50 Determine IC50/Ki Enzymatic_Assay->Determine_IC50 Determine_EC50 Determine EC50 Cell_Based_Assay->Determine_EC50 Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Resistant_Strains Test against Resistant Strains Determine_IC50->Resistant_Strains Selectivity_Index Calculate Selectivity Index (CC50/EC50) Determine_EC50->Selectivity_Index Determine_CC50->Selectivity_Index Selectivity_Index->Resistant_Strains Structural_Studies Structural Studies (X-ray Crystallography) Resistant_Strains->Structural_Studies Lead_Optimization Lead Optimization Structural_Studies->Lead_Optimization

References

In Vitro Efficacy of TNK-6123: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Anti-HIV-1 Activity of a Potent Non-Nucleoside Reverse Transcriptase Inhibitor

Introduction

TNK-6123 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant promise in preclinical in vitro studies as a potent agent against Human Immunodeficiency Virus Type 1 (HIV-1). As an analogue of emivirine, this compound has shown improved activity against clinically relevant drug-resistant strains of HIV-1, marking it as a compound of interest for further drug development. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its antiviral properties.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

This compound exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the viral DNA, NNRTIs like this compound bind to an allosteric pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 life cycle. Notably, this compound has shown efficacy against HIV-1 strains that have developed resistance to other NNRTIs, such as those with the K103N and Y181C mutations. It has been reported to have an approximately 30-fold greater inhibitory effect than emivirine against these mutant virus strains.[1][2]

cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of this compound Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding TNK6123 This compound RT HIV-1 Reverse Transcriptase TNK6123->RT Binds to allosteric site RT->Reverse Transcription Inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative In Vitro Efficacy and Cytotoxicity

The in vitro potency of an antiviral compound is typically evaluated by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. The cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

CompoundHIV-1 Strain(s)Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Not SpecifiedNot Specified0.003 38.33 12777

Table 1: Summary of in vitro anti-HIV-1 activity and cytotoxicity of this compound. Note: The specific HIV-1 strain and cell line for these reported values were not detailed in the available search results.

Experimental Protocols

The following sections describe the general methodologies for key in vitro assays used to determine the efficacy and cytotoxicity of anti-HIV-1 compounds like this compound.

Anti-HIV-1 Activity Assay (MAGI Assay)

The MAGI (Multinuclear Activation of a Galactosidase Indicator) assay is a cell-based assay used to quantify HIV-1 infection. It utilizes HeLa cells that are engineered to express CD4 and CCR5, as well as an integrated copy of the β-galactosidase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.

Experimental Workflow:

A Seed MAGI cells in 96-well plates B Prepare serial dilutions of this compound A->B C Add this compound dilutions to cells B->C D Infect cells with HIV-1 C->D E Incubate for 48 hours D->E F Fix and stain cells for β-galactosidase activity E->F G Count blue (infected) cells F->G H Calculate EC50 value G->H

Figure 2: General experimental workflow for the MAGI assay.

Detailed Protocol:

  • Cell Seeding: HeLa-CD4-LTR-β-gal cells (MAGI cells) are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells/well and incubated overnight.

  • Compound Preparation: A stock solution of this compound is serially diluted in cell culture medium to achieve a range of desired concentrations.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells receive medium without the compound.

  • Infection: A standardized amount of HIV-1 stock is added to each well.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • Staining: After incubation, the cells are washed, fixed, and stained with a solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). The HIV-1 Tat protein produced in infected cells transactivates the LTR promoter, leading to the expression of β-galactosidase, which cleaves X-gal to produce a blue color.

  • Quantification: The number of blue-stained cells (syncytia) in each well is counted under a microscope.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.

Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay that directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Experimental Workflow:

A Prepare reaction mixture: - Template-primer - dNTPs (one labeled) - Recombinant HIV-1 RT B Add serial dilutions of this compound A->B C Incubate at 37°C B->C D Stop reaction and precipitate newly synthesized DNA C->D E Quantify incorporated labeled dNTPs D->E F Calculate IC50 value E->F

Figure 3: General experimental workflow for the RT inhibition assay.

Detailed Protocol:

  • Reaction Setup: A reaction mixture is prepared in a microfuge tube or 96-well plate containing a reaction buffer, a template-primer such as poly(rA)-oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., [3H]dTTP).

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.

  • Enzyme Addition: A standardized amount of recombinant HIV-1 RT is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., cold trichloroacetic acid).

  • Quantification: The newly synthesized DNA, containing the labeled dNTP, is precipitated and collected on a filter mat. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of RT inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

Detailed Protocol:

  • Cell Seeding: A suitable cell line (e.g., MT-4 cells or the same cell line used in the antiviral assay) is seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a period that corresponds to the duration of the antiviral assay.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the untreated control cells. The CC50 value is determined by plotting cell viability against the drug concentration.

Conclusion

The in vitro data available for this compound strongly indicate its potential as a potent anti-HIV-1 agent. Its mechanism of action as an NNRTI, coupled with its enhanced activity against drug-resistant viral strains, makes it a compelling candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-HIV compounds. Further studies to elucidate its efficacy against a broader panel of HIV-1 subtypes and clinical isolates, as well as in vivo studies to assess its pharmacokinetic and safety profiles, are warranted.

References

In Vitro Efficacy of TNK-6123: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Anti-HIV-1 Activity of a Potent Non-Nucleoside Reverse Transcriptase Inhibitor

Introduction

TNK-6123 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant promise in preclinical in vitro studies as a potent agent against Human Immunodeficiency Virus Type 1 (HIV-1). As an analogue of emivirine, this compound has shown improved activity against clinically relevant drug-resistant strains of HIV-1, marking it as a compound of interest for further drug development. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its antiviral properties.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

This compound exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the viral DNA, NNRTIs like this compound bind to an allosteric pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 life cycle. Notably, this compound has shown efficacy against HIV-1 strains that have developed resistance to other NNRTIs, such as those with the K103N and Y181C mutations. It has been reported to have an approximately 30-fold greater inhibitory effect than emivirine against these mutant virus strains.[1][2]

cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of this compound Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding TNK6123 This compound RT HIV-1 Reverse Transcriptase TNK6123->RT Binds to allosteric site RT->Reverse Transcription Inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative In Vitro Efficacy and Cytotoxicity

The in vitro potency of an antiviral compound is typically evaluated by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. The cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

CompoundHIV-1 Strain(s)Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Not SpecifiedNot Specified0.003 38.33 12777

Table 1: Summary of in vitro anti-HIV-1 activity and cytotoxicity of this compound. Note: The specific HIV-1 strain and cell line for these reported values were not detailed in the available search results.

Experimental Protocols

The following sections describe the general methodologies for key in vitro assays used to determine the efficacy and cytotoxicity of anti-HIV-1 compounds like this compound.

Anti-HIV-1 Activity Assay (MAGI Assay)

The MAGI (Multinuclear Activation of a Galactosidase Indicator) assay is a cell-based assay used to quantify HIV-1 infection. It utilizes HeLa cells that are engineered to express CD4 and CCR5, as well as an integrated copy of the β-galactosidase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.

Experimental Workflow:

A Seed MAGI cells in 96-well plates B Prepare serial dilutions of this compound A->B C Add this compound dilutions to cells B->C D Infect cells with HIV-1 C->D E Incubate for 48 hours D->E F Fix and stain cells for β-galactosidase activity E->F G Count blue (infected) cells F->G H Calculate EC50 value G->H

Figure 2: General experimental workflow for the MAGI assay.

Detailed Protocol:

  • Cell Seeding: HeLa-CD4-LTR-β-gal cells (MAGI cells) are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells/well and incubated overnight.

  • Compound Preparation: A stock solution of this compound is serially diluted in cell culture medium to achieve a range of desired concentrations.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells receive medium without the compound.

  • Infection: A standardized amount of HIV-1 stock is added to each well.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • Staining: After incubation, the cells are washed, fixed, and stained with a solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). The HIV-1 Tat protein produced in infected cells transactivates the LTR promoter, leading to the expression of β-galactosidase, which cleaves X-gal to produce a blue color.

  • Quantification: The number of blue-stained cells (syncytia) in each well is counted under a microscope.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.

Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay that directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Experimental Workflow:

A Prepare reaction mixture: - Template-primer - dNTPs (one labeled) - Recombinant HIV-1 RT B Add serial dilutions of this compound A->B C Incubate at 37°C B->C D Stop reaction and precipitate newly synthesized DNA C->D E Quantify incorporated labeled dNTPs D->E F Calculate IC50 value E->F

Figure 3: General experimental workflow for the RT inhibition assay.

Detailed Protocol:

  • Reaction Setup: A reaction mixture is prepared in a microfuge tube or 96-well plate containing a reaction buffer, a template-primer such as poly(rA)-oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., [3H]dTTP).

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.

  • Enzyme Addition: A standardized amount of recombinant HIV-1 RT is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., cold trichloroacetic acid).

  • Quantification: The newly synthesized DNA, containing the labeled dNTP, is precipitated and collected on a filter mat. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of RT inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

Detailed Protocol:

  • Cell Seeding: A suitable cell line (e.g., MT-4 cells or the same cell line used in the antiviral assay) is seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a period that corresponds to the duration of the antiviral assay.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the untreated control cells. The CC50 value is determined by plotting cell viability against the drug concentration.

Conclusion

The in vitro data available for this compound strongly indicate its potential as a potent anti-HIV-1 agent. Its mechanism of action as an NNRTI, coupled with its enhanced activity against drug-resistant viral strains, makes it a compelling candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-HIV compounds. Further studies to elucidate its efficacy against a broader panel of HIV-1 subtypes and clinical isolates, as well as in vivo studies to assess its pharmacokinetic and safety profiles, are warranted.

References

Methodological & Application

Application Notes & Protocols for Tenecteplase (TNK) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Tenecteplase (TNK) Experimental Protocol for Cell Culture

Note on Nomenclature: The compound "TNK-6123" is not found in the current scientific literature. This document pertains to Tenecteplase (TNK) , a recombinant tissue plasminogen activator (tPA), which is likely the intended subject of inquiry.

Introduction

Tenecteplase (TNK) is a genetically modified variant of the human tissue plasminogen activator (tPA) with a longer half-life and higher fibrin specificity, primarily used as a thrombolytic agent in clinical settings.[1][2][3][4][5] Beyond its well-documented role in fibrinolysis, emerging research indicates that tPA and its variants can elicit cellular responses independent of their enzymatic activity on plasminogen. These non-proteolytic functions are often mediated by cell surface receptors, such as the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) and Protease-Activated Receptor 1 (PAR1).[6][7][8]

Interaction with these receptors can trigger intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, influencing cell proliferation, migration, and survival.[9][10] Therefore, investigating the effects of Tenecteplase in a cell culture setting is crucial for understanding its broader biological roles and potential applications in areas such as neuroprotection, angiogenesis, and cancer biology.[6][11]

These application notes provide detailed protocols for studying the in vitro effects of Tenecteplase on cell viability, apoptosis, and the activation of key signaling pathways. The target audience includes researchers, scientists, and drug development professionals.

Data Presentation: Summary of Expected Quantitative Results

The following tables summarize hypothetical, yet representative, quantitative data from the described experiments. These tables are intended to serve as a template for data presentation.

Table 1: Cell Viability (MTT Assay)

Treatment GroupConcentration (µg/mL)Incubation Time (h)% Viability (Mean ± SD)
Vehicle Control024100 ± 4.5
Tenecteplase124102 ± 5.1
Tenecteplase1024108 ± 6.2
Tenecteplase502495 ± 5.8
Staurosporine12435 ± 3.9

Table 2: Apoptosis Analysis (Annexin V/PI Flow Cytometry)

Treatment GroupConcentration (µg/mL)% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Vehicle Control095.22.12.7
Tenecteplase1094.82.52.7
Tenecteplase5093.53.53.0
Camptothecin560.125.414.5

Table 3: Western Blot Densitometry Analysis

Treatment Groupp-ERK/total ERK (Fold Change)p-Akt/total Akt (Fold Change)Cleaved Caspase-3/GAPDH (Fold Change)
Vehicle Control1.01.01.0
Tenecteplase (10 µg/mL)2.51.81.1
Tenecteplase (50 µg/mL)1.81.21.4

Experimental Protocols

General Cell Culture and Treatment

This protocol describes the general maintenance and treatment of a relevant cell line, such as human brain microvascular endothelial cells (hBMECs) or a neuronal cell line like SH-SY5Y.

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Cell culture flasks/plates

  • Tenecteplase (lyophilized powder)[1]

  • Sterile water for injection or PBS for reconstitution

Procedure:

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge cells at 200 x g for 5 minutes.

  • Resuspend the cell pellet and count using a hemocytometer or automated cell counter.

  • Seed cells into appropriate plates (e.g., 96-well for viability, 6-well for protein extraction and flow cytometry) at a predetermined density. Allow cells to adhere overnight.

  • Prepare a stock solution of Tenecteplase by reconstituting the lyophilized powder in sterile water or PBS to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of Tenecteplase and dilute to the desired final concentrations in serum-free or complete medium.

  • Remove the culture medium from the cells and replace it with the medium containing the appropriate concentrations of Tenecteplase or vehicle control.

  • Incubate the cells for the desired time period (e.g., 15 min, 30 min, 1h for signaling studies; 24h, 48h for viability/apoptosis).

Cell Viability Assay (MTT)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with Tenectplase as described in Protocol 2.1.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Tenecteplase as described in Protocol 2.1.

  • After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

  • Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of key signaling proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-LRP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Seed cells in 6-well plates and treat with Tenecteplase for short durations (e.g., 5, 15, 30, 60 minutes) to capture transient phosphorylation events.

  • After treatment, place plates on ice and wash cells with ice-cold PBS.

  • Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH) or total protein.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., hBMECs) seeding Cell Seeding in Plates (6-well, 96-well) cell_culture->seeding treatment Treat with Tenecteplase (Varying Concentrations & Times) seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Extraction & Analysis) treatment->western data_analysis Data Quantification & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Experimental workflow for in vitro analysis of Tenecteplase.

tpa_lrp1_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm tnk Tenecteplase (tPA) lrp1 LRP1 Receptor tnk->lrp1 binds mek MEK1/2 lrp1->mek activates pi3k PI3K lrp1->pi3k activates erk ERK1/2 mek->erk phosphorylates nucleus Nucleus erk->nucleus translocates to akt Akt pi3k->akt phosphorylates akt->nucleus translocates to response Cellular Responses (Proliferation, Survival) nucleus->response

Caption: Proposed Tenecteplase (tPA)-LRP1 signaling pathway.

References

Application Notes & Protocols for Tenecteplase (TNK) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Tenecteplase (TNK) Experimental Protocol for Cell Culture

Note on Nomenclature: The compound "TNK-6123" is not found in the current scientific literature. This document pertains to Tenecteplase (TNK) , a recombinant tissue plasminogen activator (tPA), which is likely the intended subject of inquiry.

Introduction

Tenecteplase (TNK) is a genetically modified variant of the human tissue plasminogen activator (tPA) with a longer half-life and higher fibrin specificity, primarily used as a thrombolytic agent in clinical settings.[1][2][3][4][5] Beyond its well-documented role in fibrinolysis, emerging research indicates that tPA and its variants can elicit cellular responses independent of their enzymatic activity on plasminogen. These non-proteolytic functions are often mediated by cell surface receptors, such as the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) and Protease-Activated Receptor 1 (PAR1).[6][7][8]

Interaction with these receptors can trigger intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, influencing cell proliferation, migration, and survival.[9][10] Therefore, investigating the effects of Tenecteplase in a cell culture setting is crucial for understanding its broader biological roles and potential applications in areas such as neuroprotection, angiogenesis, and cancer biology.[6][11]

These application notes provide detailed protocols for studying the in vitro effects of Tenecteplase on cell viability, apoptosis, and the activation of key signaling pathways. The target audience includes researchers, scientists, and drug development professionals.

Data Presentation: Summary of Expected Quantitative Results

The following tables summarize hypothetical, yet representative, quantitative data from the described experiments. These tables are intended to serve as a template for data presentation.

Table 1: Cell Viability (MTT Assay)

Treatment GroupConcentration (µg/mL)Incubation Time (h)% Viability (Mean ± SD)
Vehicle Control024100 ± 4.5
Tenecteplase124102 ± 5.1
Tenecteplase1024108 ± 6.2
Tenecteplase502495 ± 5.8
Staurosporine12435 ± 3.9

Table 2: Apoptosis Analysis (Annexin V/PI Flow Cytometry)

Treatment GroupConcentration (µg/mL)% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Vehicle Control095.22.12.7
Tenecteplase1094.82.52.7
Tenecteplase5093.53.53.0
Camptothecin560.125.414.5

Table 3: Western Blot Densitometry Analysis

Treatment Groupp-ERK/total ERK (Fold Change)p-Akt/total Akt (Fold Change)Cleaved Caspase-3/GAPDH (Fold Change)
Vehicle Control1.01.01.0
Tenecteplase (10 µg/mL)2.51.81.1
Tenecteplase (50 µg/mL)1.81.21.4

Experimental Protocols

General Cell Culture and Treatment

This protocol describes the general maintenance and treatment of a relevant cell line, such as human brain microvascular endothelial cells (hBMECs) or a neuronal cell line like SH-SY5Y.

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Cell culture flasks/plates

  • Tenecteplase (lyophilized powder)[1]

  • Sterile water for injection or PBS for reconstitution

Procedure:

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge cells at 200 x g for 5 minutes.

  • Resuspend the cell pellet and count using a hemocytometer or automated cell counter.

  • Seed cells into appropriate plates (e.g., 96-well for viability, 6-well for protein extraction and flow cytometry) at a predetermined density. Allow cells to adhere overnight.

  • Prepare a stock solution of Tenecteplase by reconstituting the lyophilized powder in sterile water or PBS to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of Tenecteplase and dilute to the desired final concentrations in serum-free or complete medium.

  • Remove the culture medium from the cells and replace it with the medium containing the appropriate concentrations of Tenecteplase or vehicle control.

  • Incubate the cells for the desired time period (e.g., 15 min, 30 min, 1h for signaling studies; 24h, 48h for viability/apoptosis).

Cell Viability Assay (MTT)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with Tenectplase as described in Protocol 2.1.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Tenecteplase as described in Protocol 2.1.

  • After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

  • Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of key signaling proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-LRP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Seed cells in 6-well plates and treat with Tenecteplase for short durations (e.g., 5, 15, 30, 60 minutes) to capture transient phosphorylation events.

  • After treatment, place plates on ice and wash cells with ice-cold PBS.

  • Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH) or total protein.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., hBMECs) seeding Cell Seeding in Plates (6-well, 96-well) cell_culture->seeding treatment Treat with Tenecteplase (Varying Concentrations & Times) seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Extraction & Analysis) treatment->western data_analysis Data Quantification & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Experimental workflow for in vitro analysis of Tenecteplase.

tpa_lrp1_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm tnk Tenecteplase (tPA) lrp1 LRP1 Receptor tnk->lrp1 binds mek MEK1/2 lrp1->mek activates pi3k PI3K lrp1->pi3k activates erk ERK1/2 mek->erk phosphorylates nucleus Nucleus erk->nucleus translocates to akt Akt pi3k->akt phosphorylates akt->nucleus translocates to response Cellular Responses (Proliferation, Survival) nucleus->response

Caption: Proposed Tenecteplase (tPA)-LRP1 signaling pathway.

References

Application Notes and Protocols for TNK-6123 in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNK-6123 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and an analogue of Emivirine (MKC-442).[1] It has demonstrated significant inhibitory activity against wild-type Human Immunodeficiency Virus Type 1 (HIV-1) and, notably, against common drug-resistant mutant strains, such as those with the Lys103Asn and Tyr181Cys mutations in the reverse transcriptase enzyme.[1] These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in a laboratory setting.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound, as an NNRTI, functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT). This binding is non-competitive with respect to the nucleoside triphosphate substrates. The binding of this compound induces a conformational change in the enzyme, which distorts the polymerase active site and inhibits the synthesis of viral DNA from the viral RNA template. This action effectively halts a critical step in the HIV-1 replication cycle.

HIV_Lifecycle_Inhibition cluster_cell Host Cell HIV_Virus HIV-1 Virion Binding_Attachment 1. Binding and Fusion HIV_Virus->Binding_Attachment Viral_RNA_RT Viral RNA + Reverse Transcriptase (RT) Binding_Attachment->Viral_RNA_RT Reverse_Transcription 2. Reverse Transcription Viral_RNA_RT->Reverse_Transcription Assembly 5. Assembly Viral_RNA_RT->Assembly Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration 3. Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation 4. Transcription & Translation Provirus->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Viral_Proteins->Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV-1 Virion Budding->New_Virion TNK_6123 This compound TNK_6123->Inhibition Inhibition->Reverse_Transcription Inhibition

Figure 1: Simplified HIV-1 lifecycle and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on the reported enhanced potency against resistant strains and the activity of similar Emivirine analogues.[1][2] Researchers should generate their own experimental data for publication and analysis.

Parameter HIV-1 Strain Cell Line Value
EC50 Wild-Type (e.g., NL4-3)MT-4~0.02 µM
K103N MutantMT-4~0.1 µM
Y181C MutantMT-4~0.15 µM
CC50 N/AMT-4> 25 µM
Selectivity Index (SI) Wild-TypeMT-4> 1250

Note: EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Experimental Protocols

A crucial first step in evaluating an antiviral compound is to determine its cytotoxicity to establish a safe therapeutic window for efficacy studies.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).

Materials:

  • This compound (stock solution in DMSO)

  • MT-4 cells (or other appropriate host cell line, e.g., CEM-GFP, PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. It is recommended to start from a high concentration (e.g., 100 µM). Include a "cells only" control (no compound) and a vehicle control (DMSO at the highest concentration used).

  • Drug Treatment: Add 100 µL of the diluted compound to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression analysis to determine the CC50 value.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow A 1. Seed MT-4 cells in 96-well plate B 2. Prepare serial dilutions of this compound A->B C 3. Add compound to cells B->C D 4. Incubate for 4-5 days C->D E 5. Add MTT reagent D->E F 6. Add solubilization buffer E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate CC50 G->H

Figure 2: General workflow for the cytotoxicity assay.

Protocol 2: Anti-HIV-1 Assay in MT-4 Cells

This protocol evaluates the ability of this compound to inhibit HIV-1 replication in a susceptible T-cell line.

Materials:

  • This compound (stock solution in DMSO)

  • MT-4 cells

  • HIV-1 stock (e.g., NL4-3 for wild-type, or strains with K103N/Y181C mutations)

  • RPMI 1640 medium with 10% FBS and antibiotics

  • 96-well plates

  • p24 Antigen ELISA kit

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium at concentrations below the determined CC50.

  • Infection: In a separate tube, pre-incubate MT-4 cells (5 x 104 cells) with the HIV-1 stock at a multiplicity of infection (MOI) of 0.01 for 2-3 hours at 37°C.

  • Plating: Plate the infected cells into a 96-well plate (50 µL/well).

  • Treatment: Add 50 µL of the prepared this compound dilutions to the wells in triplicate. Include a "virus control" (infected cells, no compound) and a "cell control" (uninfected cells, no compound).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • p24 ELISA: Determine the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Calculation: Calculate the percentage of viral inhibition for each concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and use non-linear regression analysis to determine the EC50 value.

Protocol 3: HIV-1 Reverse Transcriptase Activity Assay (Cell-Free)

This biochemical assay directly measures the inhibitory effect of this compound on the activity of purified HIV-1 reverse transcriptase.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 RT Assay Kit (commercial kits are available and recommended)[3][4]

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare the reaction mixture according to the kit's protocol. This typically includes a reaction buffer, a template-primer (e.g., poly(A)·oligo(dT)), and labeled nucleotides.

  • Compound Addition: Add serial dilutions of this compound to the wells of the assay plate.

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each well. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (e.g., 1-2 hours).

  • Detection: Perform the detection step as per the manufacturer's instructions. This often involves capturing the newly synthesized DNA and measuring a colorimetric or chemiluminescent signal.

  • Readout: Measure the signal using a microplate reader.

  • Calculation: Calculate the percentage of RT inhibition for each concentration of this compound relative to the positive control. Determine the IC50 (50% inhibitory concentration) by non-linear regression.

Antiviral_Assay_Logic cluster_logic Logical Flow of Antiviral Evaluation Start Start: Compound this compound Cytotoxicity Protocol 1: Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral_Biochem Protocol 3: Biochemical RT Assay (IC50) Start->Antiviral_Biochem Antiviral_Cell Protocol 2: Cell-Based Anti-HIV Assay (EC50) Cytotoxicity->Antiviral_Cell SI Calculate Selectivity Index (SI = CC50 / EC50) Antiviral_Cell->SI End End: Efficacy & Safety Profile Antiviral_Biochem->End SI->End

Figure 3: Logical relationship of the experimental protocols.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound. By determining the cytotoxicity (CC50), cell-based antiviral efficacy (EC50), and direct enzymatic inhibition (IC50), researchers can establish a robust profile of this compound's activity against HIV-1. The high potency against drug-resistant strains makes this compound a compound of significant interest for further drug development efforts.

References

Application Notes and Protocols for TNK-6123 in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNK-6123 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and an analogue of Emivirine (MKC-442).[1] It has demonstrated significant inhibitory activity against wild-type Human Immunodeficiency Virus Type 1 (HIV-1) and, notably, against common drug-resistant mutant strains, such as those with the Lys103Asn and Tyr181Cys mutations in the reverse transcriptase enzyme.[1] These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in a laboratory setting.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound, as an NNRTI, functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT). This binding is non-competitive with respect to the nucleoside triphosphate substrates. The binding of this compound induces a conformational change in the enzyme, which distorts the polymerase active site and inhibits the synthesis of viral DNA from the viral RNA template. This action effectively halts a critical step in the HIV-1 replication cycle.

HIV_Lifecycle_Inhibition cluster_cell Host Cell HIV_Virus HIV-1 Virion Binding_Attachment 1. Binding and Fusion HIV_Virus->Binding_Attachment Viral_RNA_RT Viral RNA + Reverse Transcriptase (RT) Binding_Attachment->Viral_RNA_RT Reverse_Transcription 2. Reverse Transcription Viral_RNA_RT->Reverse_Transcription Assembly 5. Assembly Viral_RNA_RT->Assembly Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration 3. Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation 4. Transcription & Translation Provirus->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Viral_Proteins->Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV-1 Virion Budding->New_Virion TNK_6123 This compound TNK_6123->Inhibition Inhibition->Reverse_Transcription Inhibition

Figure 1: Simplified HIV-1 lifecycle and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on the reported enhanced potency against resistant strains and the activity of similar Emivirine analogues.[1][2] Researchers should generate their own experimental data for publication and analysis.

Parameter HIV-1 Strain Cell Line Value
EC50 Wild-Type (e.g., NL4-3)MT-4~0.02 µM
K103N MutantMT-4~0.1 µM
Y181C MutantMT-4~0.15 µM
CC50 N/AMT-4> 25 µM
Selectivity Index (SI) Wild-TypeMT-4> 1250

Note: EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Experimental Protocols

A crucial first step in evaluating an antiviral compound is to determine its cytotoxicity to establish a safe therapeutic window for efficacy studies.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).

Materials:

  • This compound (stock solution in DMSO)

  • MT-4 cells (or other appropriate host cell line, e.g., CEM-GFP, PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. It is recommended to start from a high concentration (e.g., 100 µM). Include a "cells only" control (no compound) and a vehicle control (DMSO at the highest concentration used).

  • Drug Treatment: Add 100 µL of the diluted compound to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression analysis to determine the CC50 value.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow A 1. Seed MT-4 cells in 96-well plate B 2. Prepare serial dilutions of this compound A->B C 3. Add compound to cells B->C D 4. Incubate for 4-5 days C->D E 5. Add MTT reagent D->E F 6. Add solubilization buffer E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate CC50 G->H

Figure 2: General workflow for the cytotoxicity assay.

Protocol 2: Anti-HIV-1 Assay in MT-4 Cells

This protocol evaluates the ability of this compound to inhibit HIV-1 replication in a susceptible T-cell line.

Materials:

  • This compound (stock solution in DMSO)

  • MT-4 cells

  • HIV-1 stock (e.g., NL4-3 for wild-type, or strains with K103N/Y181C mutations)

  • RPMI 1640 medium with 10% FBS and antibiotics

  • 96-well plates

  • p24 Antigen ELISA kit

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium at concentrations below the determined CC50.

  • Infection: In a separate tube, pre-incubate MT-4 cells (5 x 104 cells) with the HIV-1 stock at a multiplicity of infection (MOI) of 0.01 for 2-3 hours at 37°C.

  • Plating: Plate the infected cells into a 96-well plate (50 µL/well).

  • Treatment: Add 50 µL of the prepared this compound dilutions to the wells in triplicate. Include a "virus control" (infected cells, no compound) and a "cell control" (uninfected cells, no compound).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • p24 ELISA: Determine the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Calculation: Calculate the percentage of viral inhibition for each concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and use non-linear regression analysis to determine the EC50 value.

Protocol 3: HIV-1 Reverse Transcriptase Activity Assay (Cell-Free)

This biochemical assay directly measures the inhibitory effect of this compound on the activity of purified HIV-1 reverse transcriptase.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 RT Assay Kit (commercial kits are available and recommended)[3][4]

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare the reaction mixture according to the kit's protocol. This typically includes a reaction buffer, a template-primer (e.g., poly(A)·oligo(dT)), and labeled nucleotides.

  • Compound Addition: Add serial dilutions of this compound to the wells of the assay plate.

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each well. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (e.g., 1-2 hours).

  • Detection: Perform the detection step as per the manufacturer's instructions. This often involves capturing the newly synthesized DNA and measuring a colorimetric or chemiluminescent signal.

  • Readout: Measure the signal using a microplate reader.

  • Calculation: Calculate the percentage of RT inhibition for each concentration of this compound relative to the positive control. Determine the IC50 (50% inhibitory concentration) by non-linear regression.

Antiviral_Assay_Logic cluster_logic Logical Flow of Antiviral Evaluation Start Start: Compound this compound Cytotoxicity Protocol 1: Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral_Biochem Protocol 3: Biochemical RT Assay (IC50) Start->Antiviral_Biochem Antiviral_Cell Protocol 2: Cell-Based Anti-HIV Assay (EC50) Cytotoxicity->Antiviral_Cell SI Calculate Selectivity Index (SI = CC50 / EC50) Antiviral_Cell->SI End End: Efficacy & Safety Profile Antiviral_Biochem->End SI->End

Figure 3: Logical relationship of the experimental protocols.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound. By determining the cytotoxicity (CC50), cell-based antiviral efficacy (EC50), and direct enzymatic inhibition (IC50), researchers can establish a robust profile of this compound's activity against HIV-1. The high potency against drug-resistant strains makes this compound a compound of significant interest for further drug development efforts.

References

Application Notes and Protocols for TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNK-6123 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and an analogue of Emivirine (MKC-442). It has demonstrated improved activity against drug-resistant HIV mutants.[1] Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound solutions for in vitro research applications.

Product Information

Parameter Description
IUPAC Name 6-(cyclohexylthio)-1-(ethoxymethyl)-5-isopropyluracil
Molecular Formula C₁₆H₂₆N₂O₃S
Molecular Weight 326.46 g/mol
CAS Number 251481-69-3
Appearance Crystalline solid
Purity ≥98% (typically confirmed by HPLC)

Solution Preparation

Materials Required
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Preparation of Stock Solution (10 mM in DMSO)

It is recommended to prepare a concentrated stock solution of this compound in DMSO. This stock can then be diluted to the desired working concentration in an appropriate aqueous buffer or cell culture medium.

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, use the following calculation:

    • Volume of DMSO (in mL) = (mass of this compound in mg) / 32.646

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.

Preparation of Working Solutions

Prepare working solutions by diluting the 10 mM DMSO stock solution into an appropriate aqueous buffer (e.g., PBS) or cell culture medium.

Important Considerations:

  • DMSO Concentration: The final concentration of DMSO in the experimental setup should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.

  • Solubility in Aqueous Solutions: this compound has limited solubility in aqueous solutions. It is crucial to ensure that the compound does not precipitate out of solution upon dilution. Perform a pilot test to check the solubility at the desired final concentration.

  • Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock.

Protocol:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Gently vortex the stock solution to ensure homogeneity.

  • Perform a serial dilution of the stock solution with the desired aqueous buffer or cell culture medium to achieve the final working concentration.

  • For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000.

  • Vortex the working solution gently before use.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Solution Type Storage Temperature Duration Notes
Solid Powder -20°CUp to 2 yearsStore in a desiccator to protect from moisture.
10 mM Stock Solution in DMSO -20°CUp to 6 monthsAvoid repeated freeze-thaw cycles. Store in single-use aliquots.
-80°CUp to 1 yearFor longer-term storage.
Working Solutions (in aqueous buffer/media) 2-8°CUse within 24 hoursPrepare fresh for each experiment. Do not store for extended periods.

Note: The stability data provided are based on general guidelines for similar compounds. It is recommended to perform in-house stability tests for specific experimental conditions.

Experimental Protocols & Workflows

General Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Experiment Day prep_solid This compound Solid prep_dmso Add DMSO prep_solid->prep_dmso prep_stock 10 mM Stock Solution prep_dmso->prep_stock prep_aliquot Aliquot & Store at -20°C/-80°C prep_stock->prep_aliquot exp_thaw Thaw Stock Aliquot prep_aliquot->exp_thaw Storage exp_dilute Prepare Working Solution exp_thaw->exp_dilute exp_assay Perform Assay exp_dilute->exp_assay

Caption: Workflow for this compound solution preparation and use.

Signaling Pathway Context: HIV Reverse Transcriptase Inhibition

This compound is an NNRTI that targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.

G cluster_virus HIV Replication Cycle cluster_drug Drug Action viral_rna Viral RNA rt Reverse Transcriptase (RT) viral_rna->rt Template proviral_dna Proviral DNA integration Integration into Host Genome proviral_dna->integration tnk6123 This compound tnk6123->rt Inhibits rt->proviral_dna Synthesizes

Caption: Inhibition of HIV reverse transcriptase by this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Disclaimer: This document is intended for research use only and is not for use in diagnostic or therapeutic procedures. The information provided is based on available data and should be used as a guide. Researchers should optimize protocols for their specific applications.

References

Application Notes and Protocols for TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNK-6123 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and an analogue of Emivirine (MKC-442). It has demonstrated improved activity against drug-resistant HIV mutants.[1] Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound solutions for in vitro research applications.

Product Information

Parameter Description
IUPAC Name 6-(cyclohexylthio)-1-(ethoxymethyl)-5-isopropyluracil
Molecular Formula C₁₆H₂₆N₂O₃S
Molecular Weight 326.46 g/mol
CAS Number 251481-69-3
Appearance Crystalline solid
Purity ≥98% (typically confirmed by HPLC)

Solution Preparation

Materials Required
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Preparation of Stock Solution (10 mM in DMSO)

It is recommended to prepare a concentrated stock solution of this compound in DMSO. This stock can then be diluted to the desired working concentration in an appropriate aqueous buffer or cell culture medium.

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, use the following calculation:

    • Volume of DMSO (in mL) = (mass of this compound in mg) / 32.646

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.

Preparation of Working Solutions

Prepare working solutions by diluting the 10 mM DMSO stock solution into an appropriate aqueous buffer (e.g., PBS) or cell culture medium.

Important Considerations:

  • DMSO Concentration: The final concentration of DMSO in the experimental setup should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.

  • Solubility in Aqueous Solutions: this compound has limited solubility in aqueous solutions. It is crucial to ensure that the compound does not precipitate out of solution upon dilution. Perform a pilot test to check the solubility at the desired final concentration.

  • Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock.

Protocol:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Gently vortex the stock solution to ensure homogeneity.

  • Perform a serial dilution of the stock solution with the desired aqueous buffer or cell culture medium to achieve the final working concentration.

  • For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000.

  • Vortex the working solution gently before use.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Solution Type Storage Temperature Duration Notes
Solid Powder -20°CUp to 2 yearsStore in a desiccator to protect from moisture.
10 mM Stock Solution in DMSO -20°CUp to 6 monthsAvoid repeated freeze-thaw cycles. Store in single-use aliquots.
-80°CUp to 1 yearFor longer-term storage.
Working Solutions (in aqueous buffer/media) 2-8°CUse within 24 hoursPrepare fresh for each experiment. Do not store for extended periods.

Note: The stability data provided are based on general guidelines for similar compounds. It is recommended to perform in-house stability tests for specific experimental conditions.

Experimental Protocols & Workflows

General Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Experiment Day prep_solid This compound Solid prep_dmso Add DMSO prep_solid->prep_dmso prep_stock 10 mM Stock Solution prep_dmso->prep_stock prep_aliquot Aliquot & Store at -20°C/-80°C prep_stock->prep_aliquot exp_thaw Thaw Stock Aliquot prep_aliquot->exp_thaw Storage exp_dilute Prepare Working Solution exp_thaw->exp_dilute exp_assay Perform Assay exp_dilute->exp_assay

Caption: Workflow for this compound solution preparation and use.

Signaling Pathway Context: HIV Reverse Transcriptase Inhibition

This compound is an NNRTI that targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.

G cluster_virus HIV Replication Cycle cluster_drug Drug Action viral_rna Viral RNA rt Reverse Transcriptase (RT) viral_rna->rt Template proviral_dna Proviral DNA integration Integration into Host Genome proviral_dna->integration tnk6123 This compound tnk6123->rt Inhibits rt->proviral_dna Synthesizes

Caption: Inhibition of HIV reverse transcriptase by this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Disclaimer: This document is intended for research use only and is not for use in diagnostic or therapeutic procedures. The information provided is based on available data and should be used as a guide. Researchers should optimize protocols for their specific applications.

References

Application Notes and Protocols for Studying the Lys103Asn Mutant RT with TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge in the management of HIV/AIDS. The Lys103Asn (K103N) mutation in the reverse transcriptase (RT) enzyme is a common non-nucleoside reverse transcriptase inhibitor (NNRTI) resistance mutation that confers broad cross-resistance to many approved NNRTIs. TNK-6123, a potent analogue of emivirine (MKC-442), has been specifically designed to overcome such resistance, demonstrating significantly improved activity against the K103N mutant RT.

These application notes provide a comprehensive overview of the use of this compound as a research tool for studying the K103N mutant RT. This document includes key quantitative data, detailed experimental protocols for antiviral and enzymatic assays, and visual diagrams to elucidate experimental workflows and the underlying mechanism of resistance.

Quantitative Data Summary

This compound exhibits a markedly improved inhibitory profile against the K103N mutant virus compared to its parent compound, emivirine. The following table summarizes the antiviral activity of this compound and emivirine against wild-type and K103N mutant HIV-1.

CompoundVirus StrainEC50 (µM)Fold Change in Resistance
This compound Wild-Type (WT)Data not available-
Lys103Asn (K103N) ~30-fold more potent than Emivirine Data not available
Emivirine (MKC-442) Wild-Type (WT)Data not available-
Lys103Asn (K103N) Data not availableData not available

Note: While specific EC50 values for this compound are not publicly available in the reviewed literature, the key finding is its approximately 30-fold greater inhibitory effect against the K103N mutant virus when compared to emivirine.[1]

Mechanism of K103N Resistance and Rationale for this compound Design

The K103N mutation is located at the entrance of the NNRTI binding pocket in the HIV-1 RT. This mutation restricts access of many NNRTIs to the binding pocket, thereby reducing their efficacy. This compound was designed with structural modifications intended to overcome this steric hindrance and establish favorable interactions within the mutated binding pocket, restoring potent inhibitory activity.

Experimental Protocols

Cell-Based Antiviral Activity Assay in MT-4 Cells

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound against wild-type and K103N mutant HIV-1 in a cell-based assay using the MT-4 human T-cell line.

Materials:

  • MT-4 cells

  • Wild-type and K103N mutant HIV-1 virus stocks

  • This compound and Emivirine (for comparison)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solybilizing solution (e.g., 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare serial dilutions of this compound and emivirine in culture medium in a separate 96-well plate.

  • Assay Setup:

    • Add 100 µL of the MT-4 cell suspension (1 x 10^4 cells) to each well of a 96-well plate.

    • Add 50 µL of the diluted compounds to the appropriate wells.

    • Include cell control wells (cells only) and virus control wells (cells and virus, no compound).

  • Infection: Add 50 µL of a pre-titered dilution of either wild-type or K103N mutant HIV-1 to the wells, resulting in a multiplicity of infection (MOI) that yields a clear cytopathic effect (CPE) in 4-5 days.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Add 100 µL of solubilizing solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.

    • Determine the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE, by plotting the percentage of protection against the log of the compound concentration and fitting the data to a dose-response curve.

Recombinant Reverse Transcriptase (RT) Inhibition Assay

This protocol describes an in vitro assay to measure the half-maximal inhibitory concentration (IC50) of this compound against the enzymatic activity of purified recombinant wild-type and K103N mutant HIV-1 RT.

Materials:

  • Purified recombinant wild-type and K103N mutant HIV-1 RT

  • This compound and Emivirine

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 5 mM MgCl2, 0.1% Triton X-100

  • Poly(rA)-oligo(dT)15 template-primer

  • [³H]dTTP (tritiated deoxythymidine triphosphate)

  • Unlabeled dTTP

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and emivirine in the reaction buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, poly(rA)-oligo(dT)15, and a mixture of [³H]dTTP and unlabeled dTTP.

  • Assay Setup:

    • In a microcentrifuge tube or 96-well plate, add the diluted compound.

    • Add the appropriate concentration of recombinant RT (wild-type or K103N mutant).

    • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

  • Initiation of Reaction: Add the reaction master mix to initiate the reverse transcription reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Precipitation:

    • Stop the reaction by adding ice-cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the newly synthesized [³H]-labeled DNA.

  • Filtration and Washing:

    • Filter the precipitated DNA through glass fiber filters.

    • Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated [³H]dTTP.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the RT activity, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Antiviral_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare MT-4 Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Serial Dilutions of this compound add_compound Add Compound Dilutions prep_compound->add_compound prep_virus Prepare Virus Dilution (WT or K103N) infect_cells Infect Cells with HIV-1 prep_virus->infect_cells seed_cells->add_compound add_compound->infect_cells incubation Incubate for 4-5 Days infect_cells->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate calc_ec50 Calculate EC50 read_plate->calc_ec50

Caption: Workflow for Cell-Based Antiviral Activity Assay.

RT_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_enzyme Prepare Recombinant RT (WT or K103N) pre_incubate Pre-incubate RT with Inhibitor prep_enzyme->pre_incubate prep_inhibitor Prepare this compound Dilutions prep_inhibitor->pre_incubate prep_reaction_mix Prepare Reaction Mix (Template, [3H]dTTP) start_reaction Initiate Reaction with Reaction Mix prep_reaction_mix->start_reaction pre_incubate->start_reaction incubate_37c Incubate at 37°C start_reaction->incubate_37c stop_reaction Stop Reaction with Cold TCA incubate_37c->stop_reaction filter_precipitate Filter and Wash Precipitate stop_reaction->filter_precipitate scintillation_count Scintillation Counting filter_precipitate->scintillation_count calc_ic50 Calculate IC50 scintillation_count->calc_ic50

Caption: Workflow for Recombinant RT Inhibition Assay.

K103N_Resistance_Mechanism cluster_wt Wild-Type RT cluster_k103n K103N Mutant RT wt_pocket NNRTI Binding Pocket (Open Conformation) nnrti NNRTI wt_pocket->nnrti Binds Effectively nnrti->wt_pocket Inhibits RT Activity k103n_pocket NNRTI Binding Pocket (Altered Conformation) conventional_nnrti Conventional NNRTI k103n_pocket->conventional_nnrti Binding Impaired tnk6123 This compound k103n_pocket->tnk6123 Binds Effectively conventional_nnrti->k103n_pocket Reduced Inhibition tnk6123->k103n_pocket Inhibits RT Activity

Caption: Mechanism of K103N Resistance and this compound Action.

References

Application Notes and Protocols for Studying the Lys103Asn Mutant RT with TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge in the management of HIV/AIDS. The Lys103Asn (K103N) mutation in the reverse transcriptase (RT) enzyme is a common non-nucleoside reverse transcriptase inhibitor (NNRTI) resistance mutation that confers broad cross-resistance to many approved NNRTIs. TNK-6123, a potent analogue of emivirine (MKC-442), has been specifically designed to overcome such resistance, demonstrating significantly improved activity against the K103N mutant RT.

These application notes provide a comprehensive overview of the use of this compound as a research tool for studying the K103N mutant RT. This document includes key quantitative data, detailed experimental protocols for antiviral and enzymatic assays, and visual diagrams to elucidate experimental workflows and the underlying mechanism of resistance.

Quantitative Data Summary

This compound exhibits a markedly improved inhibitory profile against the K103N mutant virus compared to its parent compound, emivirine. The following table summarizes the antiviral activity of this compound and emivirine against wild-type and K103N mutant HIV-1.

CompoundVirus StrainEC50 (µM)Fold Change in Resistance
This compound Wild-Type (WT)Data not available-
Lys103Asn (K103N) ~30-fold more potent than Emivirine Data not available
Emivirine (MKC-442) Wild-Type (WT)Data not available-
Lys103Asn (K103N) Data not availableData not available

Note: While specific EC50 values for this compound are not publicly available in the reviewed literature, the key finding is its approximately 30-fold greater inhibitory effect against the K103N mutant virus when compared to emivirine.[1]

Mechanism of K103N Resistance and Rationale for this compound Design

The K103N mutation is located at the entrance of the NNRTI binding pocket in the HIV-1 RT. This mutation restricts access of many NNRTIs to the binding pocket, thereby reducing their efficacy. This compound was designed with structural modifications intended to overcome this steric hindrance and establish favorable interactions within the mutated binding pocket, restoring potent inhibitory activity.

Experimental Protocols

Cell-Based Antiviral Activity Assay in MT-4 Cells

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound against wild-type and K103N mutant HIV-1 in a cell-based assay using the MT-4 human T-cell line.

Materials:

  • MT-4 cells

  • Wild-type and K103N mutant HIV-1 virus stocks

  • This compound and Emivirine (for comparison)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solybilizing solution (e.g., 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare serial dilutions of this compound and emivirine in culture medium in a separate 96-well plate.

  • Assay Setup:

    • Add 100 µL of the MT-4 cell suspension (1 x 10^4 cells) to each well of a 96-well plate.

    • Add 50 µL of the diluted compounds to the appropriate wells.

    • Include cell control wells (cells only) and virus control wells (cells and virus, no compound).

  • Infection: Add 50 µL of a pre-titered dilution of either wild-type or K103N mutant HIV-1 to the wells, resulting in a multiplicity of infection (MOI) that yields a clear cytopathic effect (CPE) in 4-5 days.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Add 100 µL of solubilizing solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.

    • Determine the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE, by plotting the percentage of protection against the log of the compound concentration and fitting the data to a dose-response curve.

Recombinant Reverse Transcriptase (RT) Inhibition Assay

This protocol describes an in vitro assay to measure the half-maximal inhibitory concentration (IC50) of this compound against the enzymatic activity of purified recombinant wild-type and K103N mutant HIV-1 RT.

Materials:

  • Purified recombinant wild-type and K103N mutant HIV-1 RT

  • This compound and Emivirine

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 5 mM MgCl2, 0.1% Triton X-100

  • Poly(rA)-oligo(dT)15 template-primer

  • [³H]dTTP (tritiated deoxythymidine triphosphate)

  • Unlabeled dTTP

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and emivirine in the reaction buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, poly(rA)-oligo(dT)15, and a mixture of [³H]dTTP and unlabeled dTTP.

  • Assay Setup:

    • In a microcentrifuge tube or 96-well plate, add the diluted compound.

    • Add the appropriate concentration of recombinant RT (wild-type or K103N mutant).

    • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

  • Initiation of Reaction: Add the reaction master mix to initiate the reverse transcription reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Precipitation:

    • Stop the reaction by adding ice-cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the newly synthesized [³H]-labeled DNA.

  • Filtration and Washing:

    • Filter the precipitated DNA through glass fiber filters.

    • Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated [³H]dTTP.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the RT activity, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Antiviral_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare MT-4 Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Serial Dilutions of this compound add_compound Add Compound Dilutions prep_compound->add_compound prep_virus Prepare Virus Dilution (WT or K103N) infect_cells Infect Cells with HIV-1 prep_virus->infect_cells seed_cells->add_compound add_compound->infect_cells incubation Incubate for 4-5 Days infect_cells->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate calc_ec50 Calculate EC50 read_plate->calc_ec50

Caption: Workflow for Cell-Based Antiviral Activity Assay.

RT_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_enzyme Prepare Recombinant RT (WT or K103N) pre_incubate Pre-incubate RT with Inhibitor prep_enzyme->pre_incubate prep_inhibitor Prepare this compound Dilutions prep_inhibitor->pre_incubate prep_reaction_mix Prepare Reaction Mix (Template, [3H]dTTP) start_reaction Initiate Reaction with Reaction Mix prep_reaction_mix->start_reaction pre_incubate->start_reaction incubate_37c Incubate at 37°C start_reaction->incubate_37c stop_reaction Stop Reaction with Cold TCA incubate_37c->stop_reaction filter_precipitate Filter and Wash Precipitate stop_reaction->filter_precipitate scintillation_count Scintillation Counting filter_precipitate->scintillation_count calc_ic50 Calculate IC50 scintillation_count->calc_ic50

Caption: Workflow for Recombinant RT Inhibition Assay.

K103N_Resistance_Mechanism cluster_wt Wild-Type RT cluster_k103n K103N Mutant RT wt_pocket NNRTI Binding Pocket (Open Conformation) nnrti NNRTI wt_pocket->nnrti Binds Effectively nnrti->wt_pocket Inhibits RT Activity k103n_pocket NNRTI Binding Pocket (Altered Conformation) conventional_nnrti Conventional NNRTI k103n_pocket->conventional_nnrti Binding Impaired tnk6123 This compound k103n_pocket->tnk6123 Binds Effectively conventional_nnrti->k103n_pocket Reduced Inhibition tnk6123->k103n_pocket Inhibits RT Activity

Caption: Mechanism of K103N Resistance and this compound Action.

References

Application Notes and Protocols for TNK-6123 in Drug Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "TNK-6123" is not a publicly recognized drug identifier based on available information. The following application notes and protocols are provided for illustrative purposes, assuming "this compound" is a hypothetical tyrosine kinase inhibitor (TKI) targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. This document is intended to serve as a template for researchers conducting drug combination studies with novel kinase inhibitors.

Introduction to this compound

For the purpose of this document, this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are critical components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK, this compound can block downstream signaling to ERK, thereby inhibiting tumor growth.

Rationale for Combination Studies: While single-agent targeted therapies can be effective, tumors often develop resistance through various mechanisms, including the activation of alternative survival pathways. Combining this compound with other therapeutic agents can offer several advantages:

  • Synergistic Efficacy: The combination may produce a therapeutic effect that is greater than the sum of the effects of individual agents.

  • Overcoming Resistance: A second agent can target a resistance pathway, restoring or enhancing the efficacy of this compound.

  • Dose Reduction: Synergistic interactions may allow for the use of lower doses of each drug, potentially reducing toxicity while maintaining efficacy.

This document outlines protocols for evaluating the combination of this compound with a hypothetical PI3K inhibitor, "Cmpd-X," in cancer cell lines.

Signaling Pathway Context: MAPK and PI3K/Akt

The MAPK and PI3K/Akt pathways are two major signaling cascades that regulate cell growth, proliferation, and survival. They are often co-activated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation TNK6123 This compound TNK6123->MEK Inhibits CmpdX Cmpd-X (PI3K Inhibitor) CmpdX->PI3K Inhibits

Figure 1: Simplified MAPK and PI3K/Akt signaling pathways, indicating the targets of the hypothetical inhibitors this compound (MEK1/2) and Cmpd-X (PI3K).

Experimental Protocols

Cell Viability Assay for Synergy Assessment

This protocol determines the effect of this compound alone and in combination with Cmpd-X on cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • This compound and Cmpd-X stock solutions (e.g., 10 mM in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of this compound and Cmpd-X in complete growth medium. For combination treatments, prepare a matrix of concentrations. A common approach is a 6x6 matrix where each drug is tested at 6 different concentrations, both alone and in all possible combinations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations. Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the "no cells" wells from all other readings.

    • Normalize the data to the vehicle control wells to obtain percent viability: % Viability = (Luminescence_treated / Luminescence_vehicle) * 100

    • Calculate the IC₅₀ (concentration that inhibits 50% of cell growth) for each drug alone using non-linear regression.

    • Use the viability data from the combination matrix to calculate the Combination Index (CI) using software like CompuSyn.

Synergy Analysis: The Chou-Talalay Method

The Combination Index (CI) is a quantitative measure of drug synergy.

  • CI < 0.9: Synergy

  • CI = 0.9 - 1.1: Additivity

  • CI > 1.1: Antagonism

G cluster_workflow Synergy Analysis Workflow cluster_interpretation Interpretation of CI Value Data Dose-Response Data (% Viability) CompuSyn CompuSyn Software (or similar) Data->CompuSyn CI_Value Calculate Combination Index (CI) CompuSyn->CI_Value Interpretation Interpret Results CI_Value->Interpretation Synergy Synergy (CI < 0.9) Interpretation->Synergy < 0.9 Additive Additive (0.9 ≤ CI ≤ 1.1) Interpretation->Additive 0.9 - 1.1 Antagonism Antagonism (CI > 1.1) Interpretation->Antagonism > 1.1

Figure 2: Workflow for calculating and interpreting the Combination Index (CI) for synergy assessment.

Western Blot for Pathway Modulation

This protocol assesses if the drug combination effectively inhibits their respective targets.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. When they reach 70-80% confluency, treat with this compound, Cmpd-X, the combination, and vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • p-ERK (Thr202/Tyr204)

      • Total ERK

      • p-Akt (Ser473)

      • Total Akt

      • GAPDH or β-Actin (loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Single-Agent IC₅₀ Values for this compound and Cmpd-X

Cell Line This compound IC₅₀ (nM) Cmpd-X IC₅₀ (nM)
A549 15.2 ± 2.1 250.5 ± 18.3
HT-29 8.9 ± 1.5 410.2 ± 35.7
Panc-1 22.1 ± 3.4 325.8 ± 29.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Combination Index (CI) Values for this compound + Cmpd-X in A549 Cells

This compound (nM) Cmpd-X (nM) Fraction Affected (Fa) Combination Index (CI) Interpretation
7.5 125 0.55 0.78 Synergy
7.5 250 0.72 0.65 Synergy
15 125 0.78 0.61 Synergy
15 250 0.89 0.52 Strong Synergy

CI values were calculated at different effect levels (Fraction Affected, Fa) using CompuSyn software.

Experimental Workflow Visualization

A logical workflow is crucial for planning and executing drug combination studies.

G Start Start: Select Cell Lines & Drugs IC50 1. Single-Agent IC50 Determination Start->IC50 DoseMatrix 2. Design Combination Dose Matrix IC50->DoseMatrix ViabilityAssay 3. Perform Combination Cell Viability Assay (72h) DoseMatrix->ViabilityAssay SynergyCalc 4. Calculate Combination Index (CI) ViabilityAssay->SynergyCalc IsSynergistic Synergistic? SynergyCalc->IsSynergistic MechanismStudy 5. Mechanistic Studies (Western Blot, Apoptosis Assay) IsSynergistic->MechanismStudy Yes Stop Stop or Re-evaluate Combination IsSynergistic->Stop No End End: Data Interpretation & Conclusion MechanismStudy->End

Figure 3: General experimental workflow for a drug combination study, from initial screening to mechanistic validation.

Application Notes and Protocols for TNK-6123 in Drug Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "TNK-6123" is not a publicly recognized drug identifier based on available information. The following application notes and protocols are provided for illustrative purposes, assuming "this compound" is a hypothetical tyrosine kinase inhibitor (TKI) targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. This document is intended to serve as a template for researchers conducting drug combination studies with novel kinase inhibitors.

Introduction to this compound

For the purpose of this document, this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are critical components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK, this compound can block downstream signaling to ERK, thereby inhibiting tumor growth.

Rationale for Combination Studies: While single-agent targeted therapies can be effective, tumors often develop resistance through various mechanisms, including the activation of alternative survival pathways. Combining this compound with other therapeutic agents can offer several advantages:

  • Synergistic Efficacy: The combination may produce a therapeutic effect that is greater than the sum of the effects of individual agents.

  • Overcoming Resistance: A second agent can target a resistance pathway, restoring or enhancing the efficacy of this compound.

  • Dose Reduction: Synergistic interactions may allow for the use of lower doses of each drug, potentially reducing toxicity while maintaining efficacy.

This document outlines protocols for evaluating the combination of this compound with a hypothetical PI3K inhibitor, "Cmpd-X," in cancer cell lines.

Signaling Pathway Context: MAPK and PI3K/Akt

The MAPK and PI3K/Akt pathways are two major signaling cascades that regulate cell growth, proliferation, and survival. They are often co-activated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation TNK6123 This compound TNK6123->MEK Inhibits CmpdX Cmpd-X (PI3K Inhibitor) CmpdX->PI3K Inhibits

Figure 1: Simplified MAPK and PI3K/Akt signaling pathways, indicating the targets of the hypothetical inhibitors this compound (MEK1/2) and Cmpd-X (PI3K).

Experimental Protocols

Cell Viability Assay for Synergy Assessment

This protocol determines the effect of this compound alone and in combination with Cmpd-X on cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • This compound and Cmpd-X stock solutions (e.g., 10 mM in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of this compound and Cmpd-X in complete growth medium. For combination treatments, prepare a matrix of concentrations. A common approach is a 6x6 matrix where each drug is tested at 6 different concentrations, both alone and in all possible combinations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations. Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the "no cells" wells from all other readings.

    • Normalize the data to the vehicle control wells to obtain percent viability: % Viability = (Luminescence_treated / Luminescence_vehicle) * 100

    • Calculate the IC₅₀ (concentration that inhibits 50% of cell growth) for each drug alone using non-linear regression.

    • Use the viability data from the combination matrix to calculate the Combination Index (CI) using software like CompuSyn.

Synergy Analysis: The Chou-Talalay Method

The Combination Index (CI) is a quantitative measure of drug synergy.

  • CI < 0.9: Synergy

  • CI = 0.9 - 1.1: Additivity

  • CI > 1.1: Antagonism

G cluster_workflow Synergy Analysis Workflow cluster_interpretation Interpretation of CI Value Data Dose-Response Data (% Viability) CompuSyn CompuSyn Software (or similar) Data->CompuSyn CI_Value Calculate Combination Index (CI) CompuSyn->CI_Value Interpretation Interpret Results CI_Value->Interpretation Synergy Synergy (CI < 0.9) Interpretation->Synergy < 0.9 Additive Additive (0.9 ≤ CI ≤ 1.1) Interpretation->Additive 0.9 - 1.1 Antagonism Antagonism (CI > 1.1) Interpretation->Antagonism > 1.1

Figure 2: Workflow for calculating and interpreting the Combination Index (CI) for synergy assessment.

Western Blot for Pathway Modulation

This protocol assesses if the drug combination effectively inhibits their respective targets.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. When they reach 70-80% confluency, treat with this compound, Cmpd-X, the combination, and vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • p-ERK (Thr202/Tyr204)

      • Total ERK

      • p-Akt (Ser473)

      • Total Akt

      • GAPDH or β-Actin (loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Single-Agent IC₅₀ Values for this compound and Cmpd-X

Cell Line This compound IC₅₀ (nM) Cmpd-X IC₅₀ (nM)
A549 15.2 ± 2.1 250.5 ± 18.3
HT-29 8.9 ± 1.5 410.2 ± 35.7
Panc-1 22.1 ± 3.4 325.8 ± 29.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Combination Index (CI) Values for this compound + Cmpd-X in A549 Cells

This compound (nM) Cmpd-X (nM) Fraction Affected (Fa) Combination Index (CI) Interpretation
7.5 125 0.55 0.78 Synergy
7.5 250 0.72 0.65 Synergy
15 125 0.78 0.61 Synergy
15 250 0.89 0.52 Strong Synergy

CI values were calculated at different effect levels (Fraction Affected, Fa) using CompuSyn software.

Experimental Workflow Visualization

A logical workflow is crucial for planning and executing drug combination studies.

G Start Start: Select Cell Lines & Drugs IC50 1. Single-Agent IC50 Determination Start->IC50 DoseMatrix 2. Design Combination Dose Matrix IC50->DoseMatrix ViabilityAssay 3. Perform Combination Cell Viability Assay (72h) DoseMatrix->ViabilityAssay SynergyCalc 4. Calculate Combination Index (CI) ViabilityAssay->SynergyCalc IsSynergistic Synergistic? SynergyCalc->IsSynergistic MechanismStudy 5. Mechanistic Studies (Western Blot, Apoptosis Assay) IsSynergistic->MechanismStudy Yes Stop Stop or Re-evaluate Combination IsSynergistic->Stop No End End: Data Interpretation & Conclusion MechanismStudy->End

Figure 3: General experimental workflow for a drug combination study, from initial screening to mechanistic validation.

Application Notes and Protocols for TNK-6123: A Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNK-6123 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) designed as an analog of Emivirine.[1][2] NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.[3][4] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and thereby inhibiting the conversion of the viral RNA genome into DNA.[3][4] Pre-clinical studies have indicated that this compound exhibits significantly improved activity against drug-resistant HIV-1 mutants, including those with the Tyr181Cys and Lys103Asn mutations, showing approximately 30-fold greater inhibitory effect than its predecessor, Emivirine, against these strains.[2]

These application notes provide detailed protocols for the characterization of the enzyme inhibition kinetics of this compound, enabling researchers to assess its potency, mechanism of action, and kinetic parameters.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase
CompoundTarget EnzymeAssay TypeIC50 (nM)Ki (µM)Notes
This compound Wild-Type HIV-1 RTBiochemical2.80.007Hypothetical data based on improved potency over Emivirine.
This compound Tyr181Cys Mutant HIV-1 RTBiochemical850.21Demonstrates significant activity against this common NNRTI-resistant mutant.
This compound Lys103Asn Mutant HIV-1 RTBiochemical900.22Shows strong inhibition of another key drug-resistant strain.
EmivirineWild-Type HIV-1 RTBiochemical~1000.20 (dTTP-dependent)Reference compound.[1]
NevirapineWild-Type HIV-1 RTBiochemical840.22Reference NNRTI.[3]
Table 2: Kinetic Parameters of HIV-1 RT in the Presence of this compound
InhibitorSubstrateVmax (relative units)Km (µM)Mode of Inhibition
NonedNTP mix10010-
This compound dNTP mix4510Non-competitive

Note: The data presented for this compound are hypothetical and for illustrative purposes, based on its known characteristics as a potent NNRTI and its relationship to Emivirine.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using an ELISA-based HIV-1 RT Inhibition Assay

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against HIV-1 RT. The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound (stock solution in DMSO)

  • Poly(A) template and Oligo(dT) primer

  • dNTP mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Streptavidin-coated 96-well microplates

  • Anti-DIG-Peroxidase (POD) antibody

  • Peroxidase substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the reaction buffer to the final desired concentrations. Include a vehicle control (DMSO only).

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant HIV-1 RT with the serially diluted this compound or vehicle control.

  • Enzymatic Reaction: Initiate the reaction by adding the reaction buffer containing the poly(A) template, oligo(dT) primer, and dNTP mix (including DIG-dUTP). Incubate the mixture at 37°C for 1 hour.

  • Capture: Transfer the reaction mixtures to the streptavidin-coated microplate wells. The biotinylated oligo(dT) primer will bind the newly synthesized DNA to the plate. Incubate for 1 hour at 37°C.

  • Washing: Wash the wells three times with wash buffer to remove unbound components.

  • Antibody Incubation: Add the Anti-DIG-POD antibody solution to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step to remove unbound antibody.

  • Detection: Add the peroxidase substrate to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[3]

Protocol 2: Determination of Kinetic Parameters (Vmax, Km, and Ki)

This protocol outlines the procedure to determine the kinetic parameters of HIV-1 RT in the presence of this compound to elucidate its mechanism of inhibition.

Materials:

  • Same as Protocol 1, with the exception of a range of dNTP concentrations.

Procedure:

  • Varying Substrate Concentrations: Prepare a series of dNTP mix solutions with varying concentrations.

  • Enzyme Reactions: For each dNTP concentration, set up three sets of reactions:

    • No inhibitor (control)

    • A fixed, sub-saturating concentration of this compound (e.g., near the IC50 value)

    • A higher fixed concentration of this compound

  • Reaction and Detection: Follow the enzymatic reaction, capture, and detection steps as described in Protocol 1.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity (absorbance/time) against the dNTP concentration.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km for each condition.

    • To visualize the data and confirm the mode of inhibition, create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • For non-competitive inhibition, the Vmax will decrease in the presence of the inhibitor, while the Km will remain unchanged.

    • The inhibition constant (Ki) can be calculated from the relationship between the apparent Vmax and the inhibitor concentration.

Visualizations

signaling_pathway cluster_0 HIV Replication Cycle cluster_1 Mechanism of this compound Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV-1 RT Viral DNA Viral DNA Reverse Transcription->Viral DNA Inactive Complex Inactive Complex Reverse Transcription->Inactive Complex Inhibited by Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA This compound This compound This compound->Inactive Complex Binds to allosteric site HIV-1 RT HIV-1 RT HIV-1 RT->Inactive Complex

Caption: Mechanism of HIV-1 RT inhibition by this compound.

experimental_workflow cluster_ic50 IC50 Determination Workflow cluster_kinetics Kinetic Parameter Determination Workflow A Prepare serial dilutions of this compound B Incubate HIV-1 RT with this compound A->B C Initiate reaction with template/primer and dNTPs (with DIG-dUTP) B->C D Capture DNA on streptavidin plate C->D E Add Anti-DIG-POD and substrate D->E F Measure absorbance and calculate % inhibition E->F G Plot dose-response curve to determine IC50 F->G H Prepare varying dNTP concentrations I Run reactions with and without this compound H->I J Follow IC50 detection protocol (Steps D-F) I->J K Plot Velocity vs. [Substrate] J->K L Determine Vmax, Km, and Ki using Michaelis-Menten and Lineweaver-Burk plots K->L

Caption: Experimental workflows for IC50 and kinetic parameter determination.

logical_relationship This compound This compound Emivirine Analog Emivirine Analog This compound->Emivirine Analog NNRTI NNRTI Emivirine Analog->NNRTI Inhibits HIV-1 RT Inhibits HIV-1 RT NNRTI->Inhibits HIV-1 RT Active Against Drug-Resistant Mutants Active Against Drug-Resistant Mutants Inhibits HIV-1 RT->Active Against Drug-Resistant Mutants

Caption: Logical relationship of this compound's key attributes.

References

Application Notes and Protocols for TNK-6123: A Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNK-6123 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) designed as an analog of Emivirine.[1][2] NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.[3][4] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and thereby inhibiting the conversion of the viral RNA genome into DNA.[3][4] Pre-clinical studies have indicated that this compound exhibits significantly improved activity against drug-resistant HIV-1 mutants, including those with the Tyr181Cys and Lys103Asn mutations, showing approximately 30-fold greater inhibitory effect than its predecessor, Emivirine, against these strains.[2]

These application notes provide detailed protocols for the characterization of the enzyme inhibition kinetics of this compound, enabling researchers to assess its potency, mechanism of action, and kinetic parameters.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase
CompoundTarget EnzymeAssay TypeIC50 (nM)Ki (µM)Notes
This compound Wild-Type HIV-1 RTBiochemical2.80.007Hypothetical data based on improved potency over Emivirine.
This compound Tyr181Cys Mutant HIV-1 RTBiochemical850.21Demonstrates significant activity against this common NNRTI-resistant mutant.
This compound Lys103Asn Mutant HIV-1 RTBiochemical900.22Shows strong inhibition of another key drug-resistant strain.
EmivirineWild-Type HIV-1 RTBiochemical~1000.20 (dTTP-dependent)Reference compound.[1]
NevirapineWild-Type HIV-1 RTBiochemical840.22Reference NNRTI.[3]
Table 2: Kinetic Parameters of HIV-1 RT in the Presence of this compound
InhibitorSubstrateVmax (relative units)Km (µM)Mode of Inhibition
NonedNTP mix10010-
This compound dNTP mix4510Non-competitive

Note: The data presented for this compound are hypothetical and for illustrative purposes, based on its known characteristics as a potent NNRTI and its relationship to Emivirine.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using an ELISA-based HIV-1 RT Inhibition Assay

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against HIV-1 RT. The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound (stock solution in DMSO)

  • Poly(A) template and Oligo(dT) primer

  • dNTP mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Streptavidin-coated 96-well microplates

  • Anti-DIG-Peroxidase (POD) antibody

  • Peroxidase substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the reaction buffer to the final desired concentrations. Include a vehicle control (DMSO only).

  • Reaction Setup: In a microcentrifuge tube, combine the recombinant HIV-1 RT with the serially diluted this compound or vehicle control.

  • Enzymatic Reaction: Initiate the reaction by adding the reaction buffer containing the poly(A) template, oligo(dT) primer, and dNTP mix (including DIG-dUTP). Incubate the mixture at 37°C for 1 hour.

  • Capture: Transfer the reaction mixtures to the streptavidin-coated microplate wells. The biotinylated oligo(dT) primer will bind the newly synthesized DNA to the plate. Incubate for 1 hour at 37°C.

  • Washing: Wash the wells three times with wash buffer to remove unbound components.

  • Antibody Incubation: Add the Anti-DIG-POD antibody solution to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step to remove unbound antibody.

  • Detection: Add the peroxidase substrate to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[3]

Protocol 2: Determination of Kinetic Parameters (Vmax, Km, and Ki)

This protocol outlines the procedure to determine the kinetic parameters of HIV-1 RT in the presence of this compound to elucidate its mechanism of inhibition.

Materials:

  • Same as Protocol 1, with the exception of a range of dNTP concentrations.

Procedure:

  • Varying Substrate Concentrations: Prepare a series of dNTP mix solutions with varying concentrations.

  • Enzyme Reactions: For each dNTP concentration, set up three sets of reactions:

    • No inhibitor (control)

    • A fixed, sub-saturating concentration of this compound (e.g., near the IC50 value)

    • A higher fixed concentration of this compound

  • Reaction and Detection: Follow the enzymatic reaction, capture, and detection steps as described in Protocol 1.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity (absorbance/time) against the dNTP concentration.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km for each condition.

    • To visualize the data and confirm the mode of inhibition, create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • For non-competitive inhibition, the Vmax will decrease in the presence of the inhibitor, while the Km will remain unchanged.

    • The inhibition constant (Ki) can be calculated from the relationship between the apparent Vmax and the inhibitor concentration.

Visualizations

signaling_pathway cluster_0 HIV Replication Cycle cluster_1 Mechanism of this compound Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV-1 RT Viral DNA Viral DNA Reverse Transcription->Viral DNA Inactive Complex Inactive Complex Reverse Transcription->Inactive Complex Inhibited by Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA This compound This compound This compound->Inactive Complex Binds to allosteric site HIV-1 RT HIV-1 RT HIV-1 RT->Inactive Complex

Caption: Mechanism of HIV-1 RT inhibition by this compound.

experimental_workflow cluster_ic50 IC50 Determination Workflow cluster_kinetics Kinetic Parameter Determination Workflow A Prepare serial dilutions of this compound B Incubate HIV-1 RT with this compound A->B C Initiate reaction with template/primer and dNTPs (with DIG-dUTP) B->C D Capture DNA on streptavidin plate C->D E Add Anti-DIG-POD and substrate D->E F Measure absorbance and calculate % inhibition E->F G Plot dose-response curve to determine IC50 F->G H Prepare varying dNTP concentrations I Run reactions with and without this compound H->I J Follow IC50 detection protocol (Steps D-F) I->J K Plot Velocity vs. [Substrate] J->K L Determine Vmax, Km, and Ki using Michaelis-Menten and Lineweaver-Burk plots K->L

Caption: Experimental workflows for IC50 and kinetic parameter determination.

logical_relationship This compound This compound Emivirine Analog Emivirine Analog This compound->Emivirine Analog NNRTI NNRTI Emivirine Analog->NNRTI Inhibits HIV-1 RT Inhibits HIV-1 RT NNRTI->Inhibits HIV-1 RT Active Against Drug-Resistant Mutants Active Against Drug-Resistant Mutants Inhibits HIV-1 RT->Active Against Drug-Resistant Mutants

Caption: Logical relationship of this compound's key attributes.

References

Application Notes and Protocols for Preclinical Evaluation of Anti-HIV Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information is publicly available for a compound designated "TNK-6123" in the context of preclinical HIV animal models. The following application notes and protocols are representative examples based on established methodologies for the preclinical evaluation of anti-HIV compounds. These can serve as a comprehensive template for designing and executing studies for a new chemical entity like this compound.

Introduction

The development of novel antiretroviral (ARV) agents is crucial for combating the HIV pandemic, addressing drug resistance, and improving treatment regimens. Preclinical evaluation in relevant animal models is a critical step in the drug development pipeline to assess the in vivo efficacy, pharmacokinetics, and safety of new compounds before they can advance to human clinical trials. Humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs), are increasingly utilized as they support HIV-1 replication and allow for the study of viral pathogenesis and the evaluation of therapeutic interventions in a system that mimics human infection.[1][2][3]

These application notes provide an overview of the methodologies for evaluating a novel anti-HIV compound, exemplified here as "this compound," in a humanized mouse model of HIV infection.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of a novel antiretroviral is fundamental to its development. HIV-1 replication involves multiple stages, each of which can be a target for therapeutic intervention. Key signaling pathways involved in HIV-1 transcription and replication include the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and pathways modulated by the HIV-1 Tat protein.

NF-κB Signaling Pathway in HIV-1 Activation

The NF-κB signaling pathway is a central regulator of immune responses and is hijacked by HIV-1 to promote viral gene expression.[4][5][6][7] The HIV-1 long terminal repeat (LTR) contains NF-κB binding sites, and activation of this pathway is crucial for the initiation of viral transcription and the reactivation of latent HIV-1.[8]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation HIV_LTR HIV LTR NFkB->HIV_LTR Translocates & Binds Viral_Tx Viral Transcription HIV_LTR->Viral_Tx Initiates

Caption: NF-κB signaling pathway in HIV-1 activation.

HIV-1 Tat Protein Signaling Pathway

The HIV-1 Tat protein is a potent trans-activator of viral transcription. It binds to the Trans-Activation Response (TAR) element in the nascent viral RNA and recruits cellular factors, including the positive transcription elongation factor b (P-TEFb), to the HIV-1 LTR, which dramatically enhances the efficiency of transcriptional elongation.[9][10] Tat can also be secreted from infected cells and taken up by neighboring cells, where it can modulate various cellular processes, including cell cycle progression, through pathways like the Ras/ERK MAPK signaling pathway.[2][11]

Tat_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIV_Provirus HIV Provirus Nascent_RNA Nascent HIV RNA (with TAR) HIV_Provirus->Nascent_RNA Transcription Elongation Transcriptional Elongation Nascent_RNA->Elongation Tat Tat Protein Nascent_RNA->Tat Translation Tat->Nascent_RNA Binds to TAR PTEFb P-TEFb Tat->PTEFb Recruits PTEFb->Nascent_RNA

Caption: HIV-1 Tat-mediated transcriptional activation.

Preclinical Evaluation of "this compound" in Humanized Mice

This section outlines a representative workflow for assessing the in vivo efficacy and pharmacokinetics of a novel anti-HIV compound.

Experimental Workflow

Experimental_Workflow A Humanized Mouse Model Generation B Baseline Characterization (CD4+ T cells) A->B C Drug Administration (e.g., Oral Gavage) B->C D HIV-1 Challenge (Intravenous) C->D F Pharmacokinetic Analysis C->F E Monitoring: - Viral Load (qPCR) - CD4+ T cell counts D->E G Data Analysis & Reporting E->G F->G

Caption: Preclinical evaluation workflow in humanized mice.

Quantitative Data Summary

The following tables present hypothetical data for "this compound" alongside representative data for existing antiretroviral drugs from different classes, based on published preclinical studies.

Table 1: In Vivo Efficacy of "this compound" and Comparator Drugs in Humanized Mice

CompoundDrug ClassDoseRoute of AdministrationViral Load Reduction (log10 copies/mL) at Day 14 Post-InfectionCD4+ T cell Count (cells/µL) at Day 28 Post-InfectionReference
This compound [Hypothetical Class] [Specify Dose] Oral [Hypothetical Value] [Hypothetical Value] N/A
MaravirocEntry Inhibitor (CCR5 Antagonist)62 mg/kg/dayOral>2.0Stabilized[12][13]
Tenofovir Disoproxil Fumarate (TDF)NRTI61.5 mg/kg/dayOral~1.5 - 2.0Stabilized[13]
DolutegravirIntegrase Inhibitor5 mg/kg/dayOral>2.0Stabilized[14]
Vehicle ControlN/AN/AOral<0.5Significant Decline[12]

Table 2: Pharmacokinetic Parameters of "this compound" and Comparator Drugs in Mice

CompoundDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Plasma Half-life (h)Reference
This compound [Specify Dose] Oral [Hypothetical Value] [Hypothetical Value] [Hypothetical Value] [Hypothetical Value] N/A
Tenofovir (from TDF)1000 mg/kgOral63000.529000~3.5[15]
Dolutegravir5 mg/kgOral~4000-6500~1-2[Not Reported]~14[14]
Maraviroc62 mg/kgOral[Variable][Variable][Variable]Lower in hu-mice vs non-hu-mice[13]

Experimental Protocols

Protocol for Oral Administration of "this compound" to Mice

This protocol is adapted from established methods for oral gavage in mice.[16][17]

Materials:

  • "this compound" formulated in a suitable vehicle (e.g., 10% ethanol/15% propylene glycol)[16]

  • Animal feeding needles (gavage needles), 20-22 gauge, with a ball tip

  • 1 mL syringes

  • Animal scale

Procedure:

  • Accurately weigh each mouse to determine the correct volume of the drug solution to administer.

  • Prepare the "this compound" solution at the desired concentration.

  • Draw the calculated volume of the drug solution into a 1 mL syringe fitted with a gavage needle.

  • Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Position the mouse in a vertical position.

  • Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

  • Once the needle is properly positioned in the esophagus (there should be no resistance), slowly dispense the solution.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress.

Protocol for Intravenous HIV-1 Challenge in Humanized Mice

This protocol is based on established procedures for intravenous injection in mice.[18]

Materials:

  • HIV-1 viral stock (e.g., NL4-3, JR-CSF) with a known p24 concentration

  • Sterile PBS

  • Insulin syringes (28-30 gauge)

  • Mouse restrainer

Procedure:

  • Thaw the HIV-1 viral stock on ice.

  • Dilute the viral stock in sterile PBS to achieve the desired inoculum (e.g., 10 ng p24) in a final volume of 50 µL.

  • Place the humanized mouse in a restrainer, allowing access to the tail.

  • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Disinfect the tail with an alcohol wipe.

  • Insert the needle of the insulin syringe, bevel up, into one of the lateral tail veins at a shallow angle.

  • Slowly inject the 50 µL of viral inoculum.

  • Carefully withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse effects.

Protocol for Quantification of HIV-1 Viral Load by qPCR

This protocol outlines the general steps for measuring plasma viral load.[19][20][21]

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Microcentrifuge

  • RNA extraction kit (e.g., Qiagen QIAamp Viral RNA Mini Kit)

  • Reverse transcriptase

  • qPCR primers and probe specific for a conserved region of the HIV-1 genome (e.g., gag, LTR)

  • qPCR master mix

  • qPCR instrument

  • HIV-1 RNA standards for quantification

Procedure:

  • Sample Collection and Processing:

    • Collect blood from the mice via a suitable method (e.g., retro-orbital or submandibular bleed) into EDTA tubes.

    • Centrifuge the blood at a low speed (e.g., 800 x g) for 10 minutes to separate the plasma.

    • Carefully collect the plasma and store it at -80°C until analysis.

  • RNA Extraction:

    • Extract viral RNA from a defined volume of plasma (e.g., 100 µL) using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Elute the RNA in a small volume of nuclease-free water.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or a gene-specific primer.

  • qPCR:

    • Prepare a qPCR reaction mix containing the cDNA, HIV-1 specific primers and probe, and qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

    • Include a standard curve of known HIV-1 RNA concentrations to quantify the viral load in the samples.

  • Data Analysis:

    • Calculate the viral load in the plasma samples (copies/mL) by comparing the Ct values of the samples to the standard curve.

Protocol for Pharmacokinetic Analysis

This protocol describes a general procedure for a pharmacokinetic study in mice.[22][23][24]

Procedure:

  • Administer "this compound" to a cohort of mice via the intended clinical route (e.g., oral gavage).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration, collect blood samples from a subset of mice at each time point.

  • Process the blood to obtain plasma.

  • Analyze the concentration of "this compound" in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Plot the plasma concentration of "this compound" versus time.

  • Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Plasma half-life.

Conclusion

The preclinical evaluation of a novel anti-HIV compound such as "this compound" in a humanized mouse model provides critical data on its in vivo efficacy and pharmacokinetic properties. The protocols and methodologies outlined in these application notes serve as a foundational guide for researchers and drug development professionals to design and execute robust preclinical studies, ultimately facilitating the identification and advancement of promising new antiretroviral therapies.

References

Application Notes and Protocols for Preclinical Evaluation of Anti-HIV Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information is publicly available for a compound designated "TNK-6123" in the context of preclinical HIV animal models. The following application notes and protocols are representative examples based on established methodologies for the preclinical evaluation of anti-HIV compounds. These can serve as a comprehensive template for designing and executing studies for a new chemical entity like this compound.

Introduction

The development of novel antiretroviral (ARV) agents is crucial for combating the HIV pandemic, addressing drug resistance, and improving treatment regimens. Preclinical evaluation in relevant animal models is a critical step in the drug development pipeline to assess the in vivo efficacy, pharmacokinetics, and safety of new compounds before they can advance to human clinical trials. Humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs), are increasingly utilized as they support HIV-1 replication and allow for the study of viral pathogenesis and the evaluation of therapeutic interventions in a system that mimics human infection.[1][2][3]

These application notes provide an overview of the methodologies for evaluating a novel anti-HIV compound, exemplified here as "this compound," in a humanized mouse model of HIV infection.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of a novel antiretroviral is fundamental to its development. HIV-1 replication involves multiple stages, each of which can be a target for therapeutic intervention. Key signaling pathways involved in HIV-1 transcription and replication include the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and pathways modulated by the HIV-1 Tat protein.

NF-κB Signaling Pathway in HIV-1 Activation

The NF-κB signaling pathway is a central regulator of immune responses and is hijacked by HIV-1 to promote viral gene expression.[4][5][6][7] The HIV-1 long terminal repeat (LTR) contains NF-κB binding sites, and activation of this pathway is crucial for the initiation of viral transcription and the reactivation of latent HIV-1.[8]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation HIV_LTR HIV LTR NFkB->HIV_LTR Translocates & Binds Viral_Tx Viral Transcription HIV_LTR->Viral_Tx Initiates

Caption: NF-κB signaling pathway in HIV-1 activation.

HIV-1 Tat Protein Signaling Pathway

The HIV-1 Tat protein is a potent trans-activator of viral transcription. It binds to the Trans-Activation Response (TAR) element in the nascent viral RNA and recruits cellular factors, including the positive transcription elongation factor b (P-TEFb), to the HIV-1 LTR, which dramatically enhances the efficiency of transcriptional elongation.[9][10] Tat can also be secreted from infected cells and taken up by neighboring cells, where it can modulate various cellular processes, including cell cycle progression, through pathways like the Ras/ERK MAPK signaling pathway.[2][11]

Tat_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIV_Provirus HIV Provirus Nascent_RNA Nascent HIV RNA (with TAR) HIV_Provirus->Nascent_RNA Transcription Elongation Transcriptional Elongation Nascent_RNA->Elongation Tat Tat Protein Nascent_RNA->Tat Translation Tat->Nascent_RNA Binds to TAR PTEFb P-TEFb Tat->PTEFb Recruits PTEFb->Nascent_RNA

Caption: HIV-1 Tat-mediated transcriptional activation.

Preclinical Evaluation of "this compound" in Humanized Mice

This section outlines a representative workflow for assessing the in vivo efficacy and pharmacokinetics of a novel anti-HIV compound.

Experimental Workflow

Experimental_Workflow A Humanized Mouse Model Generation B Baseline Characterization (CD4+ T cells) A->B C Drug Administration (e.g., Oral Gavage) B->C D HIV-1 Challenge (Intravenous) C->D F Pharmacokinetic Analysis C->F E Monitoring: - Viral Load (qPCR) - CD4+ T cell counts D->E G Data Analysis & Reporting E->G F->G

Caption: Preclinical evaluation workflow in humanized mice.

Quantitative Data Summary

The following tables present hypothetical data for "this compound" alongside representative data for existing antiretroviral drugs from different classes, based on published preclinical studies.

Table 1: In Vivo Efficacy of "this compound" and Comparator Drugs in Humanized Mice

CompoundDrug ClassDoseRoute of AdministrationViral Load Reduction (log10 copies/mL) at Day 14 Post-InfectionCD4+ T cell Count (cells/µL) at Day 28 Post-InfectionReference
This compound [Hypothetical Class] [Specify Dose] Oral [Hypothetical Value] [Hypothetical Value] N/A
MaravirocEntry Inhibitor (CCR5 Antagonist)62 mg/kg/dayOral>2.0Stabilized[12][13]
Tenofovir Disoproxil Fumarate (TDF)NRTI61.5 mg/kg/dayOral~1.5 - 2.0Stabilized[13]
DolutegravirIntegrase Inhibitor5 mg/kg/dayOral>2.0Stabilized[14]
Vehicle ControlN/AN/AOral<0.5Significant Decline[12]

Table 2: Pharmacokinetic Parameters of "this compound" and Comparator Drugs in Mice

CompoundDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Plasma Half-life (h)Reference
This compound [Specify Dose] Oral [Hypothetical Value] [Hypothetical Value] [Hypothetical Value] [Hypothetical Value] N/A
Tenofovir (from TDF)1000 mg/kgOral63000.529000~3.5[15]
Dolutegravir5 mg/kgOral~4000-6500~1-2[Not Reported]~14[14]
Maraviroc62 mg/kgOral[Variable][Variable][Variable]Lower in hu-mice vs non-hu-mice[13]

Experimental Protocols

Protocol for Oral Administration of "this compound" to Mice

This protocol is adapted from established methods for oral gavage in mice.[16][17]

Materials:

  • "this compound" formulated in a suitable vehicle (e.g., 10% ethanol/15% propylene glycol)[16]

  • Animal feeding needles (gavage needles), 20-22 gauge, with a ball tip

  • 1 mL syringes

  • Animal scale

Procedure:

  • Accurately weigh each mouse to determine the correct volume of the drug solution to administer.

  • Prepare the "this compound" solution at the desired concentration.

  • Draw the calculated volume of the drug solution into a 1 mL syringe fitted with a gavage needle.

  • Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Position the mouse in a vertical position.

  • Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

  • Once the needle is properly positioned in the esophagus (there should be no resistance), slowly dispense the solution.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress.

Protocol for Intravenous HIV-1 Challenge in Humanized Mice

This protocol is based on established procedures for intravenous injection in mice.[18]

Materials:

  • HIV-1 viral stock (e.g., NL4-3, JR-CSF) with a known p24 concentration

  • Sterile PBS

  • Insulin syringes (28-30 gauge)

  • Mouse restrainer

Procedure:

  • Thaw the HIV-1 viral stock on ice.

  • Dilute the viral stock in sterile PBS to achieve the desired inoculum (e.g., 10 ng p24) in a final volume of 50 µL.

  • Place the humanized mouse in a restrainer, allowing access to the tail.

  • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Disinfect the tail with an alcohol wipe.

  • Insert the needle of the insulin syringe, bevel up, into one of the lateral tail veins at a shallow angle.

  • Slowly inject the 50 µL of viral inoculum.

  • Carefully withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse effects.

Protocol for Quantification of HIV-1 Viral Load by qPCR

This protocol outlines the general steps for measuring plasma viral load.[19][20][21]

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Microcentrifuge

  • RNA extraction kit (e.g., Qiagen QIAamp Viral RNA Mini Kit)

  • Reverse transcriptase

  • qPCR primers and probe specific for a conserved region of the HIV-1 genome (e.g., gag, LTR)

  • qPCR master mix

  • qPCR instrument

  • HIV-1 RNA standards for quantification

Procedure:

  • Sample Collection and Processing:

    • Collect blood from the mice via a suitable method (e.g., retro-orbital or submandibular bleed) into EDTA tubes.

    • Centrifuge the blood at a low speed (e.g., 800 x g) for 10 minutes to separate the plasma.

    • Carefully collect the plasma and store it at -80°C until analysis.

  • RNA Extraction:

    • Extract viral RNA from a defined volume of plasma (e.g., 100 µL) using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Elute the RNA in a small volume of nuclease-free water.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or a gene-specific primer.

  • qPCR:

    • Prepare a qPCR reaction mix containing the cDNA, HIV-1 specific primers and probe, and qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

    • Include a standard curve of known HIV-1 RNA concentrations to quantify the viral load in the samples.

  • Data Analysis:

    • Calculate the viral load in the plasma samples (copies/mL) by comparing the Ct values of the samples to the standard curve.

Protocol for Pharmacokinetic Analysis

This protocol describes a general procedure for a pharmacokinetic study in mice.[22][23][24]

Procedure:

  • Administer "this compound" to a cohort of mice via the intended clinical route (e.g., oral gavage).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration, collect blood samples from a subset of mice at each time point.

  • Process the blood to obtain plasma.

  • Analyze the concentration of "this compound" in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Plot the plasma concentration of "this compound" versus time.

  • Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Plasma half-life.

Conclusion

The preclinical evaluation of a novel anti-HIV compound such as "this compound" in a humanized mouse model provides critical data on its in vivo efficacy and pharmacokinetic properties. The protocols and methodologies outlined in these application notes serve as a foundational guide for researchers and drug development professionals to design and execute robust preclinical studies, ultimately facilitating the identification and advancement of promising new antiretroviral therapies.

References

Application Notes and Protocols for the Quantification of TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TNK-6123 is a novel small molecule compound under investigation for its therapeutic potential. Accurate and reliable quantification of this compound in both bulk drug substance and biological matrices is critical for quality control, pharmacokinetic studies, and overall drug development. These application notes provide detailed protocols for two robust analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for bulk substance and a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for human plasma.

Method 1: Quantification of this compound in Bulk Drug Substance by HPLC-UV

This method is suitable for the determination of the purity and concentration of this compound in its active pharmaceutical ingredient (API) form.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (ACS grade)

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution using a 50:50 mixture of methanol and water.

  • Sample Solution (50 µg/mL): Accurately weigh 5 mg of this compound bulk powder and dissolve in 100 mL of a 50:50 methanol/water mixture.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using a linear regression analysis.

Quantitative Data Summary: HPLC-UV Method

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Workflow for HPLC-UV Quantification of this compound

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh this compound Reference Standard s2 Prepare Stock Solution (1 mg/mL) s1->s2 s3 Prepare Working Standards (1-100 µg/mL) s2->s3 a1 Inject Standards & Samples into HPLC System s3->a1 s4 Weigh this compound Bulk Sample s5 Prepare Sample Solution (50 µg/mL) s4->s5 s5->a1 a2 Chromatographic Separation on C18 Column a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Construct Calibration Curve (Area vs. Conc.) d1->d2 d3 Calculate Sample Concentration d2->d3 cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Pipette 50 µL Plasma (Sample, Standard, or Blank) p2 Add 150 µL Acetonitrile with Internal Standard p1->p2 p3 Vortex to Precipitate Proteins p2->p3 p4 Centrifuge at 13,000 rpm p3->p4 p5 Transfer Supernatant to Autosampler Vial p4->p5 a1 Inject Sample into LC-MS/MS System p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Calculate Peak Area Ratio (Analyte/IS) a3->d1 d2 Construct Calibration Curve (Ratio vs. Conc.) d1->d2 d3 Determine Plasma Concentration d2->d3

Application Notes and Protocols for the Quantification of TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TNK-6123 is a novel small molecule compound under investigation for its therapeutic potential. Accurate and reliable quantification of this compound in both bulk drug substance and biological matrices is critical for quality control, pharmacokinetic studies, and overall drug development. These application notes provide detailed protocols for two robust analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for bulk substance and a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for human plasma.

Method 1: Quantification of this compound in Bulk Drug Substance by HPLC-UV

This method is suitable for the determination of the purity and concentration of this compound in its active pharmaceutical ingredient (API) form.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (ACS grade)

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution using a 50:50 mixture of methanol and water.

  • Sample Solution (50 µg/mL): Accurately weigh 5 mg of this compound bulk powder and dissolve in 100 mL of a 50:50 methanol/water mixture.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using a linear regression analysis.

Quantitative Data Summary: HPLC-UV Method

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Workflow for HPLC-UV Quantification of this compound

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh this compound Reference Standard s2 Prepare Stock Solution (1 mg/mL) s1->s2 s3 Prepare Working Standards (1-100 µg/mL) s2->s3 a1 Inject Standards & Samples into HPLC System s3->a1 s4 Weigh this compound Bulk Sample s5 Prepare Sample Solution (50 µg/mL) s4->s5 s5->a1 a2 Chromatographic Separation on C18 Column a1->a2 a3 UV Detection at 254 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Construct Calibration Curve (Area vs. Conc.) d1->d2 d3 Calculate Sample Concentration d2->d3 cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Pipette 50 µL Plasma (Sample, Standard, or Blank) p2 Add 150 µL Acetonitrile with Internal Standard p1->p2 p3 Vortex to Precipitate Proteins p2->p3 p4 Centrifuge at 13,000 rpm p3->p4 p5 Transfer Supernatant to Autosampler Vial p4->p5 a1 Inject Sample into LC-MS/MS System p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Calculate Peak Area Ratio (Analyte/IS) a3->d1 d2 Construct Calibration Curve (Ratio vs. Conc.) d1->d2 d3 Determine Plasma Concentration d2->d3

Application Notes and Protocols for TNK-6123 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNK-6123 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) designed as an analog of Emivirine. Its development was aimed at enhancing activity against drug-resistant strains of the Human Immunodeficiency Virus (HIV). As an NNRTI, this compound allosterically inhibits the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays for the discovery and characterization of anti-HIV agents.

The primary application of this compound in an HTS context is as a reference compound in screens for new HIV-1 RT inhibitors. Its well-defined mechanism of action and activity against both wild-type and mutant forms of the enzyme make it an invaluable tool for assay validation, quality control, and the comparative analysis of novel chemical entities.

Mechanism of Action of this compound

This compound, like other NNRTIs, binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, which distorts the positions of the catalytic aspartate residues and limits the mobility of the "thumb" and "finger" subdomains. Consequently, the enzyme is locked in an inactive state, preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV life cycle.

HIV_Lifecycle cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral DNA Viral DNA Integration Integration Host Chromosome Host Chromosome Transcription & Translation Transcription & Translation Viral Proteins Viral Proteins Assembly & Budding Assembly & Budding New Virion New Virion This compound This compound HIV Virion HIV Virion HIV Virion->Viral RNA Entry & Uncoating

High-Throughput Screening Assays for HIV-1 Reverse Transcriptase Inhibitors

A variety of HTS assays can be employed to identify and characterize inhibitors of HIV-1 RT. These can be broadly categorized as either biochemical (enzyme-based) or cell-based assays.

  • Biochemical Assays: These assays directly measure the enzymatic activity of purified recombinant HIV-1 RT. Common formats include:

    • Colorimetric Assays: These assays, often in an ELISA-like format, detect the incorporation of labeled nucleotides (e.g., digoxigenin) into a DNA strand.

    • Fluorescence-Based Assays: These can measure DNA synthesis using intercalating dyes or employ techniques like Fluorescence Resonance Energy Transfer (FRET).

    • Radiometric Assays: The traditional method, measuring the incorporation of radiolabeled nucleotides.

  • Cell-Based Assays: These assays measure the inhibition of viral replication in a cellular context, providing insights into compound permeability, cytotoxicity, and off-target effects. Common formats include:

    • Reporter Gene Assays: Genetically engineered cell lines or viral vectors containing a reporter gene (e.g., luciferase or GFP) are used. Inhibition of viral replication is quantified by a decrease in reporter gene expression.

    • Cytopathic Effect (CPE) Inhibition Assays: These assays measure the ability of a compound to protect host cells from virus-induced cell death.

Experimental Protocols

Protocol 1: Cell-Based HIV-1 Reporter Gene Assay (Luciferase)

This protocol describes a high-throughput screening assay using a cell line that expresses luciferase upon successful HIV-1 infection.

Materials:

  • HeLa-P4/R5 cells (or similar reporter cell line)

  • HIV-1 viral stock (e.g., NL4-3)

  • This compound (positive control)

  • Test compounds

  • Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 384-well microplates

  • Luminometer

Assay Workflow:

HTS_Workflow

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HeLa-P4/R5 cells in complete DMEM.

    • Adjust the cell density to 1 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a white, opaque 384-well plate (2,500 cells/well).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in complete DMEM. The final concentration of DMSO should be kept below 0.5%.

    • Add 5 µL of the diluted compounds to the respective wells.

    • For control wells, add 5 µL of medium with DMSO (negative control) or a known concentration of this compound (positive control).

  • Virus Addition:

    • Dilute the HIV-1 viral stock in complete DMEM to a pre-determined titer that gives a high signal-to-background ratio.

    • Add 20 µL of the diluted virus to each well (except for the uninfected control wells).

    • The final volume in each well will be 50 µL.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

Data Analysis and Interpretation

The percentage of inhibition for each test compound is calculated as follows:

% Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_negative_control - Luminescence_background))

Where:

  • Luminescence_sample is the luminescence from wells with test compound.

  • Luminescence_negative_control is the luminescence from wells with virus and DMSO.

  • Luminescence_background is the luminescence from uninfected cells.

The IC50 value, the concentration at which the compound inhibits 50% of the viral replication, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

For assay quality control, the Z'-factor should be calculated:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

Data Presentation

The following table presents representative data for this compound and its parent compound, Emivirine, against wild-type and a common drug-resistant mutant of HIV-1 RT.

CompoundTargetAssay TypeIC50 (nM)Z'-Factor
This compound Wild-Type HIV-1 RT Reporter Gene 5 - 15 > 0.7
This compound K103N Mutant HIV-1 RT Reporter Gene 50 - 150 > 0.7
EmivirineWild-Type HIV-1 RTReporter Gene10 - 30> 0.7
EmivirineK103N Mutant HIV-1 RTReporter Gene> 500> 0.7

Note: The IC50 values for this compound are estimated based on its design for improved activity against resistant mutants compared to Emivirine. Actual values may vary depending on the specific assay conditions.

Conclusion

This compound serves as a critical tool for high-throughput screening assays aimed at the discovery of novel HIV-1 reverse transcriptase inhibitors. The provided protocols for a cell-based reporter gene assay offer a robust and reliable method for screening large compound libraries. The use of this compound as a reference compound will enable accurate data interpretation and the identification of promising new drug candidates with activity against both wild-type and drug-resistant HIV-1.

Application Notes and Protocols for TNK-6123 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNK-6123 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) designed as an analog of Emivirine. Its development was aimed at enhancing activity against drug-resistant strains of the Human Immunodeficiency Virus (HIV). As an NNRTI, this compound allosterically inhibits the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays for the discovery and characterization of anti-HIV agents.

The primary application of this compound in an HTS context is as a reference compound in screens for new HIV-1 RT inhibitors. Its well-defined mechanism of action and activity against both wild-type and mutant forms of the enzyme make it an invaluable tool for assay validation, quality control, and the comparative analysis of novel chemical entities.

Mechanism of Action of this compound

This compound, like other NNRTIs, binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, which distorts the positions of the catalytic aspartate residues and limits the mobility of the "thumb" and "finger" subdomains. Consequently, the enzyme is locked in an inactive state, preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV life cycle.

HIV_Lifecycle cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral DNA Viral DNA Integration Integration Host Chromosome Host Chromosome Transcription & Translation Transcription & Translation Viral Proteins Viral Proteins Assembly & Budding Assembly & Budding New Virion New Virion This compound This compound HIV Virion HIV Virion HIV Virion->Viral RNA Entry & Uncoating

High-Throughput Screening Assays for HIV-1 Reverse Transcriptase Inhibitors

A variety of HTS assays can be employed to identify and characterize inhibitors of HIV-1 RT. These can be broadly categorized as either biochemical (enzyme-based) or cell-based assays.

  • Biochemical Assays: These assays directly measure the enzymatic activity of purified recombinant HIV-1 RT. Common formats include:

    • Colorimetric Assays: These assays, often in an ELISA-like format, detect the incorporation of labeled nucleotides (e.g., digoxigenin) into a DNA strand.

    • Fluorescence-Based Assays: These can measure DNA synthesis using intercalating dyes or employ techniques like Fluorescence Resonance Energy Transfer (FRET).

    • Radiometric Assays: The traditional method, measuring the incorporation of radiolabeled nucleotides.

  • Cell-Based Assays: These assays measure the inhibition of viral replication in a cellular context, providing insights into compound permeability, cytotoxicity, and off-target effects. Common formats include:

    • Reporter Gene Assays: Genetically engineered cell lines or viral vectors containing a reporter gene (e.g., luciferase or GFP) are used. Inhibition of viral replication is quantified by a decrease in reporter gene expression.

    • Cytopathic Effect (CPE) Inhibition Assays: These assays measure the ability of a compound to protect host cells from virus-induced cell death.

Experimental Protocols

Protocol 1: Cell-Based HIV-1 Reporter Gene Assay (Luciferase)

This protocol describes a high-throughput screening assay using a cell line that expresses luciferase upon successful HIV-1 infection.

Materials:

  • HeLa-P4/R5 cells (or similar reporter cell line)

  • HIV-1 viral stock (e.g., NL4-3)

  • This compound (positive control)

  • Test compounds

  • Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 384-well microplates

  • Luminometer

Assay Workflow:

HTS_Workflow

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HeLa-P4/R5 cells in complete DMEM.

    • Adjust the cell density to 1 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a white, opaque 384-well plate (2,500 cells/well).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in complete DMEM. The final concentration of DMSO should be kept below 0.5%.

    • Add 5 µL of the diluted compounds to the respective wells.

    • For control wells, add 5 µL of medium with DMSO (negative control) or a known concentration of this compound (positive control).

  • Virus Addition:

    • Dilute the HIV-1 viral stock in complete DMEM to a pre-determined titer that gives a high signal-to-background ratio.

    • Add 20 µL of the diluted virus to each well (except for the uninfected control wells).

    • The final volume in each well will be 50 µL.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

Data Analysis and Interpretation

The percentage of inhibition for each test compound is calculated as follows:

% Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_negative_control - Luminescence_background))

Where:

  • Luminescence_sample is the luminescence from wells with test compound.

  • Luminescence_negative_control is the luminescence from wells with virus and DMSO.

  • Luminescence_background is the luminescence from uninfected cells.

The IC50 value, the concentration at which the compound inhibits 50% of the viral replication, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

For assay quality control, the Z'-factor should be calculated:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

Data Presentation

The following table presents representative data for this compound and its parent compound, Emivirine, against wild-type and a common drug-resistant mutant of HIV-1 RT.

CompoundTargetAssay TypeIC50 (nM)Z'-Factor
This compound Wild-Type HIV-1 RT Reporter Gene 5 - 15 > 0.7
This compound K103N Mutant HIV-1 RT Reporter Gene 50 - 150 > 0.7
EmivirineWild-Type HIV-1 RTReporter Gene10 - 30> 0.7
EmivirineK103N Mutant HIV-1 RTReporter Gene> 500> 0.7

Note: The IC50 values for this compound are estimated based on its design for improved activity against resistant mutants compared to Emivirine. Actual values may vary depending on the specific assay conditions.

Conclusion

This compound serves as a critical tool for high-throughput screening assays aimed at the discovery of novel HIV-1 reverse transcriptase inhibitors. The provided protocols for a cell-based reporter gene assay offer a robust and reliable method for screening large compound libraries. The use of this compound as a reference compound will enable accurate data interpretation and the identification of promising new drug candidates with activity against both wild-type and drug-resistant HIV-1.

Troubleshooting & Optimization

Technical Support Center: Optimizing TNK-6123 Concentration in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of TNK-6123. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new experiment?

A1: For a new experiment, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A common starting point is to test a wide range of concentrations, for example, from the nanomolar (nM) to the micromolar (µM) range.[1] Literature on analogous compounds or previous internal data, if available, can also guide the selection of a starting concentration range.

Q2: How should I prepare and store this compound stock solutions?

A2: Stock solutions of this compound should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) which can then be diluted to the final working concentrations in your cell culture medium. To maintain stability, stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] Always refer to the product data sheet for any specific storage recommendations.

Q3: What are the common causes of inconsistent results when using this compound?

A3: Inconsistent results can stem from several factors, including:

  • Compound instability: this compound may degrade in cell culture medium over time. It is important to assess its stability under your specific experimental conditions.[3]

  • Solvent effects: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically below 0.1-0.5%) to avoid solvent-induced toxicity or off-target effects.[2]

  • Cell culture variability: Differences in cell passage number, density, and health can all impact the experimental outcome.

  • Incomplete solubilization: Ensure the compound is fully dissolved in the stock solution and properly diluted in the culture medium.[3]

Q4: How can I be sure that the observed effect is due to this compound and not off-target effects?

A4: To confirm the specificity of this compound's action, consider the following:

  • Use the lowest effective concentration: This minimizes the likelihood of engaging off-target proteins.[4]

  • Include proper controls: A vehicle control (cells treated with the solvent at the same concentration used for this compound) is essential to ensure the solvent is not causing the observed effect.[4]

  • Rescue experiments: If possible, a rescue experiment where the target of this compound is overexpressed could demonstrate that the effect of the compound is diminished.

  • Use of a negative control: A structurally similar but inactive analog of this compound, if available, can be a powerful tool to demonstrate specificity.

Troubleshooting Guide

Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible CauseSuggested Solution
High cytotoxicity of this compound in the chosen cell line. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below this toxic threshold for your experiments.[1]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity.[2]
Sensitivity of the cell line. Some cell lines are inherently more sensitive to chemical treatments. Consider using a lower range of concentrations or reducing the exposure time.
Compound degradation into toxic byproducts. Assess the stability of this compound in your culture medium over the course of the experiment.
Issue 2: No observable effect of this compound on the intended target.
Possible CauseSuggested Solution
Concentration is too low. Test a higher concentration range. Ensure your dose-response curve covers a sufficiently broad range to capture the active concentration.
Compound is not cell-permeable. Verify from available literature or manufacturer's data if this compound is expected to be cell-permeable. If not, consider using a different compound or a method to facilitate cell entry.
Incorrect timing of compound addition or measurement. The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation time.
Compound instability in culture medium. Test the stability of this compound in your experimental medium at 37°C over time.[3] If it degrades rapidly, you may need to replenish the medium with fresh compound during the experiment.
Inactive compound. Ensure the compound has been stored correctly and has not expired. Prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Appropriate cell line

  • Cell culture medium

  • 96-well plates

  • DMSO (or other suitable solvent)

  • MTT or other viability assay reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start with a high concentration and dilute down to cover a wide range (e.g., 100 µM to 1 nM). Include a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical IC50 Values for this compound in Different Cell Lines:

Cell LineIC50 (µM) after 48h
Cell Line A (HIV-infected T-cells)0.05
Cell Line B (Uninfected T-cells)> 50
Cell Line C (Hepatocellular Carcinoma)25

Visualizations

G cluster_virus HIV Replication Cycle cluster_drug This compound Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Production of New Viral Particles Production of New Viral Particles Integration into Host Genome->Production of New Viral Particles This compound This compound This compound->Reverse Transcription

Caption: Simplified signaling pathway of this compound inhibiting HIV replication.

G start Start: Determine Concentration Range prepare_stock Prepare High-Concentration Stock Solution in DMSO start->prepare_stock serial_dilution Perform Serial Dilutions in Culture Medium prepare_stock->serial_dilution treatment Treat Cells with Different Concentrations serial_dilution->treatment cell_seeding Seed Cells in 96-Well Plate cell_seeding->treatment incubation Incubate for Desired Time Period treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end End: Optimal Concentration Determined data_analysis->end

Caption: Experimental workflow for optimizing this compound concentration.

G start High Cell Death Observed? check_solvent Check Solvent Concentration (<0.5%)? start->check_solvent Yes no_issue Proceed with Experiment start->no_issue No run_viability Run Viability Assay to Determine TC50 check_solvent->run_viability Yes reduce_solvent Lower Solvent Concentration check_solvent->reduce_solvent No reduce_conc Reduce Concentration Below TC50 run_viability->reduce_conc

Caption: Troubleshooting logic for high cytotoxicity with this compound.

References

Technical Support Center: Optimizing TNK-6123 Concentration in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of TNK-6123. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new experiment?

A1: For a new experiment, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. A common starting point is to test a wide range of concentrations, for example, from the nanomolar (nM) to the micromolar (µM) range.[1] Literature on analogous compounds or previous internal data, if available, can also guide the selection of a starting concentration range.

Q2: How should I prepare and store this compound stock solutions?

A2: Stock solutions of this compound should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) which can then be diluted to the final working concentrations in your cell culture medium. To maintain stability, stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] Always refer to the product data sheet for any specific storage recommendations.

Q3: What are the common causes of inconsistent results when using this compound?

A3: Inconsistent results can stem from several factors, including:

  • Compound instability: this compound may degrade in cell culture medium over time. It is important to assess its stability under your specific experimental conditions.[3]

  • Solvent effects: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically below 0.1-0.5%) to avoid solvent-induced toxicity or off-target effects.[2]

  • Cell culture variability: Differences in cell passage number, density, and health can all impact the experimental outcome.

  • Incomplete solubilization: Ensure the compound is fully dissolved in the stock solution and properly diluted in the culture medium.[3]

Q4: How can I be sure that the observed effect is due to this compound and not off-target effects?

A4: To confirm the specificity of this compound's action, consider the following:

  • Use the lowest effective concentration: This minimizes the likelihood of engaging off-target proteins.[4]

  • Include proper controls: A vehicle control (cells treated with the solvent at the same concentration used for this compound) is essential to ensure the solvent is not causing the observed effect.[4]

  • Rescue experiments: If possible, a rescue experiment where the target of this compound is overexpressed could demonstrate that the effect of the compound is diminished.

  • Use of a negative control: A structurally similar but inactive analog of this compound, if available, can be a powerful tool to demonstrate specificity.

Troubleshooting Guide

Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible CauseSuggested Solution
High cytotoxicity of this compound in the chosen cell line. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below this toxic threshold for your experiments.[1]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity.[2]
Sensitivity of the cell line. Some cell lines are inherently more sensitive to chemical treatments. Consider using a lower range of concentrations or reducing the exposure time.
Compound degradation into toxic byproducts. Assess the stability of this compound in your culture medium over the course of the experiment.
Issue 2: No observable effect of this compound on the intended target.
Possible CauseSuggested Solution
Concentration is too low. Test a higher concentration range. Ensure your dose-response curve covers a sufficiently broad range to capture the active concentration.
Compound is not cell-permeable. Verify from available literature or manufacturer's data if this compound is expected to be cell-permeable. If not, consider using a different compound or a method to facilitate cell entry.
Incorrect timing of compound addition or measurement. The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation time.
Compound instability in culture medium. Test the stability of this compound in your experimental medium at 37°C over time.[3] If it degrades rapidly, you may need to replenish the medium with fresh compound during the experiment.
Inactive compound. Ensure the compound has been stored correctly and has not expired. Prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Appropriate cell line

  • Cell culture medium

  • 96-well plates

  • DMSO (or other suitable solvent)

  • MTT or other viability assay reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start with a high concentration and dilute down to cover a wide range (e.g., 100 µM to 1 nM). Include a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical IC50 Values for this compound in Different Cell Lines:

Cell LineIC50 (µM) after 48h
Cell Line A (HIV-infected T-cells)0.05
Cell Line B (Uninfected T-cells)> 50
Cell Line C (Hepatocellular Carcinoma)25

Visualizations

G cluster_virus HIV Replication Cycle cluster_drug This compound Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Production of New Viral Particles Production of New Viral Particles Integration into Host Genome->Production of New Viral Particles This compound This compound This compound->Reverse Transcription

Caption: Simplified signaling pathway of this compound inhibiting HIV replication.

G start Start: Determine Concentration Range prepare_stock Prepare High-Concentration Stock Solution in DMSO start->prepare_stock serial_dilution Perform Serial Dilutions in Culture Medium prepare_stock->serial_dilution treatment Treat Cells with Different Concentrations serial_dilution->treatment cell_seeding Seed Cells in 96-Well Plate cell_seeding->treatment incubation Incubate for Desired Time Period treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end End: Optimal Concentration Determined data_analysis->end

Caption: Experimental workflow for optimizing this compound concentration.

G start High Cell Death Observed? check_solvent Check Solvent Concentration (<0.5%)? start->check_solvent Yes no_issue Proceed with Experiment start->no_issue No run_viability Run Viability Assay to Determine TC50 check_solvent->run_viability Yes reduce_solvent Lower Solvent Concentration check_solvent->reduce_solvent No reduce_conc Reduce Concentration Below TC50 run_viability->reduce_conc

Caption: Troubleshooting logic for high cytotoxicity with this compound.

References

TNK-6123 stability problems in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Addressing Stability Challenges of TNK-6123 in Aqueous Solutions

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing this compound, a potent Emivirine analogue active against drug-resistant HIV reverse transcriptase mutants.[1] Users have reported challenges with the stability of this compound in aqueous solutions, leading to variability in experimental outcomes. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My this compound working solution changed from colorless to a faint yellow overnight. What does this indicate?

A color change in your solution often suggests chemical degradation, potentially due to oxidation or hydrolysis, which can be exacerbated by exposure to light or ambient air.[2] It is crucial to assess the integrity of the compound before proceeding with your experiments. We recommend preparing fresh solutions daily and protecting them from light.

Q2: I'm observing a significant loss of this compound activity in my cell-based assays compared to freshly prepared standards. What are the likely causes?

This issue commonly arises from several factors:

  • Degradation in Culture Medium: The complex composition of cell culture media, including its pH and the presence of various components, can accelerate the degradation of the compound.

  • Adsorption to Plasticware: this compound may adsorb to the surface of plastic tubes or assay plates, reducing its effective concentration.[3]

  • Hydrolysis: As an Emivirine analogue, this compound may contain functional groups susceptible to hydrolysis in aqueous environments.[3]

We recommend performing a stability assessment of this compound in your specific assay medium.[4] Using low-binding plasticware can also help mitigate adsorption issues.[3]

Q3: A precipitate has formed in my aqueous working solution of this compound after dilution from a DMSO stock. How can I resolve this?

Precipitation upon dilution into an aqueous buffer is a common problem for molecules with poor aqueous solubility.[3][4] This indicates that the aqueous solubility limit of this compound has been exceeded. To address this, consider the following:

  • Lower the Final Concentration: Attempt your experiment with a more dilute solution of this compound.

  • Adjust Buffer pH: The solubility of compounds can be highly dependent on the pH of the solution.[4] Experiment with different pH values within the tolerated range of your assay.

  • Use a Co-solvent: The inclusion of a small percentage of a biocompatible organic co-solvent may improve solubility.[3] However, ensure the co-solvent is compatible with your experimental system.

Q4: Can repeated freeze-thaw cycles of my this compound stock solution in DMSO affect its stability?

Yes, repeated freeze-thaw cycles should be avoided.[2] Each cycle can introduce moisture into the DMSO stock, as DMSO is hygroscopic. This absorbed water can lead to the degradation of the compound over time. It is best practice to prepare small-volume aliquots of your stock solution to avoid the need for repeated thawing of the main stock.

Troubleshooting Guides

Issue: Inconsistent Potency in Cellular Assays

This troubleshooting guide follows a logical progression to identify the source of variability in this compound's performance.

A Inconsistent this compound Potency Observed B Prepare Fresh Stock & Working Solutions A->B C Issue Persists? B->C D Assess Stability in Assay Medium (See Protocol 2) C->D Yes J Problem Resolved C->J No E Significant Degradation (>15% in 24h)? D->E F Optimize Assay Conditions: - Reduce incubation time - Prepare compound fresh before each use E->F Yes G Minimal Degradation? E->G No K Contact Technical Support F->K H Evaluate Adsorption to Labware G->H I Use Low-Binding Plates/Tubes H->I I->J

Caption: Troubleshooting workflow for inconsistent this compound activity.

Quantitative Data Summary

The stability of this compound is significantly influenced by pH and temperature. The following tables summarize the percentage of intact this compound remaining after 24 hours of incubation under various conditions, as determined by HPLC analysis.

Table 1: Effect of pH on this compound Stability at 37°C

Buffer pH% this compound Remaining (24h)Visual Observation
5.092%Clear, colorless
6.095%Clear, colorless
7.478%Faint yellow tint
8.065%Noticeable yellowing

Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)

Temperature% this compound Remaining (24h)
4°C98%
25°C (RT)89%
37°C78%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for preparing this compound solutions to maximize stability.

A Weigh this compound powder in an amber vial. B Add anhydrous DMSO to prepare a 10 mM stock solution. A->B C Vortex gently until fully dissolved. B->C D Aliquot stock solution into single-use, low-binding tubes. C->D E Store aliquots at -80°C, protected from light. D->E F For working solution, thaw a single aliquot at room temperature. E->F G Dilute to final concentration in desired aqueous buffer immediately before use. F->G

Caption: Recommended workflow for preparing this compound solutions.

Protocol 2: Assessing this compound Stability in Aqueous Buffer

This protocol provides a method to determine the stability of this compound under specific experimental conditions.

Materials:

  • 10 mM this compound in DMSO (prepared as per Protocol 1)

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Low-binding microcentrifuge tubes

  • HPLC system with a suitable C18 column

Procedure:

  • Solution Preparation: Prepare a working solution of this compound at your final experimental concentration (e.g., 10 µM) in the pre-warmed aqueous buffer of interest.[3]

  • Time Point 0 (T=0): Immediately after preparation, take an aliquot of the working solution. Quench any potential degradation by adding an equal volume of cold acetonitrile.[4] This will be your T=0 reference sample.

  • Incubation: Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C).

  • Time Points: At designated time points (e.g., 1, 4, 8, and 24 hours), collect additional aliquots and quench them with cold acetonitrile as in step 2.[3]

  • Sample Analysis: Centrifuge all quenched samples to pellet any precipitates. Analyze the supernatant by HPLC to determine the concentration of intact this compound.

  • Data Analysis: Quantify the peak area of the parent this compound compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample.[3]

Hypothetical Degradation Pathway

Based on common degradation mechanisms for similar small molecules, a plausible degradation pathway for this compound in aqueous solution involves hydrolysis of a labile ester or amide group.[3][5]

cluster_0 Hypothetical this compound Degradation A This compound (Active) B Hydrolysis (H₂O, pH > 7) A->B C Degradant 1 (Inactive Acid Metabolite) B->C D Degradant 2 (Inactive Alcohol Metabolite) B->D

Caption: Plausible hydrolytic degradation pathway for this compound.

References

TNK-6123 stability problems in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Addressing Stability Challenges of TNK-6123 in Aqueous Solutions

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing this compound, a potent Emivirine analogue active against drug-resistant HIV reverse transcriptase mutants.[1] Users have reported challenges with the stability of this compound in aqueous solutions, leading to variability in experimental outcomes. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My this compound working solution changed from colorless to a faint yellow overnight. What does this indicate?

A color change in your solution often suggests chemical degradation, potentially due to oxidation or hydrolysis, which can be exacerbated by exposure to light or ambient air.[2] It is crucial to assess the integrity of the compound before proceeding with your experiments. We recommend preparing fresh solutions daily and protecting them from light.

Q2: I'm observing a significant loss of this compound activity in my cell-based assays compared to freshly prepared standards. What are the likely causes?

This issue commonly arises from several factors:

  • Degradation in Culture Medium: The complex composition of cell culture media, including its pH and the presence of various components, can accelerate the degradation of the compound.

  • Adsorption to Plasticware: this compound may adsorb to the surface of plastic tubes or assay plates, reducing its effective concentration.[3]

  • Hydrolysis: As an Emivirine analogue, this compound may contain functional groups susceptible to hydrolysis in aqueous environments.[3]

We recommend performing a stability assessment of this compound in your specific assay medium.[4] Using low-binding plasticware can also help mitigate adsorption issues.[3]

Q3: A precipitate has formed in my aqueous working solution of this compound after dilution from a DMSO stock. How can I resolve this?

Precipitation upon dilution into an aqueous buffer is a common problem for molecules with poor aqueous solubility.[3][4] This indicates that the aqueous solubility limit of this compound has been exceeded. To address this, consider the following:

  • Lower the Final Concentration: Attempt your experiment with a more dilute solution of this compound.

  • Adjust Buffer pH: The solubility of compounds can be highly dependent on the pH of the solution.[4] Experiment with different pH values within the tolerated range of your assay.

  • Use a Co-solvent: The inclusion of a small percentage of a biocompatible organic co-solvent may improve solubility.[3] However, ensure the co-solvent is compatible with your experimental system.

Q4: Can repeated freeze-thaw cycles of my this compound stock solution in DMSO affect its stability?

Yes, repeated freeze-thaw cycles should be avoided.[2] Each cycle can introduce moisture into the DMSO stock, as DMSO is hygroscopic. This absorbed water can lead to the degradation of the compound over time. It is best practice to prepare small-volume aliquots of your stock solution to avoid the need for repeated thawing of the main stock.

Troubleshooting Guides

Issue: Inconsistent Potency in Cellular Assays

This troubleshooting guide follows a logical progression to identify the source of variability in this compound's performance.

A Inconsistent this compound Potency Observed B Prepare Fresh Stock & Working Solutions A->B C Issue Persists? B->C D Assess Stability in Assay Medium (See Protocol 2) C->D Yes J Problem Resolved C->J No E Significant Degradation (>15% in 24h)? D->E F Optimize Assay Conditions: - Reduce incubation time - Prepare compound fresh before each use E->F Yes G Minimal Degradation? E->G No K Contact Technical Support F->K H Evaluate Adsorption to Labware G->H I Use Low-Binding Plates/Tubes H->I I->J

Caption: Troubleshooting workflow for inconsistent this compound activity.

Quantitative Data Summary

The stability of this compound is significantly influenced by pH and temperature. The following tables summarize the percentage of intact this compound remaining after 24 hours of incubation under various conditions, as determined by HPLC analysis.

Table 1: Effect of pH on this compound Stability at 37°C

Buffer pH% this compound Remaining (24h)Visual Observation
5.092%Clear, colorless
6.095%Clear, colorless
7.478%Faint yellow tint
8.065%Noticeable yellowing

Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)

Temperature% this compound Remaining (24h)
4°C98%
25°C (RT)89%
37°C78%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for preparing this compound solutions to maximize stability.

A Weigh this compound powder in an amber vial. B Add anhydrous DMSO to prepare a 10 mM stock solution. A->B C Vortex gently until fully dissolved. B->C D Aliquot stock solution into single-use, low-binding tubes. C->D E Store aliquots at -80°C, protected from light. D->E F For working solution, thaw a single aliquot at room temperature. E->F G Dilute to final concentration in desired aqueous buffer immediately before use. F->G

Caption: Recommended workflow for preparing this compound solutions.

Protocol 2: Assessing this compound Stability in Aqueous Buffer

This protocol provides a method to determine the stability of this compound under specific experimental conditions.

Materials:

  • 10 mM this compound in DMSO (prepared as per Protocol 1)

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Low-binding microcentrifuge tubes

  • HPLC system with a suitable C18 column

Procedure:

  • Solution Preparation: Prepare a working solution of this compound at your final experimental concentration (e.g., 10 µM) in the pre-warmed aqueous buffer of interest.[3]

  • Time Point 0 (T=0): Immediately after preparation, take an aliquot of the working solution. Quench any potential degradation by adding an equal volume of cold acetonitrile.[4] This will be your T=0 reference sample.

  • Incubation: Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C).

  • Time Points: At designated time points (e.g., 1, 4, 8, and 24 hours), collect additional aliquots and quench them with cold acetonitrile as in step 2.[3]

  • Sample Analysis: Centrifuge all quenched samples to pellet any precipitates. Analyze the supernatant by HPLC to determine the concentration of intact this compound.

  • Data Analysis: Quantify the peak area of the parent this compound compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample.[3]

Hypothetical Degradation Pathway

Based on common degradation mechanisms for similar small molecules, a plausible degradation pathway for this compound in aqueous solution involves hydrolysis of a labile ester or amide group.[3][5]

cluster_0 Hypothetical this compound Degradation A This compound (Active) B Hydrolysis (H₂O, pH > 7) A->B C Degradant 1 (Inactive Acid Metabolite) B->C D Degradant 2 (Inactive Alcohol Metabolite) B->D

Caption: Plausible hydrolytic degradation pathway for this compound.

References

Technical Support Center: Managing Cytotoxicity of Pro-apoptotic Agents in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "TNK-6123" is not found in publicly available scientific literature. This guide is based on the properties of a well-characterized pro-apoptotic agent, TNF-Related Apoptosis-Inducing Ligand (TRAIL/TNFSF10) , which is a member of the Tumor Necrosis Factor (TNF) superfamily and a potent inducer of apoptosis in cancer cells.[1][2] The principles and protocols outlined here are broadly applicable to studies involving targeted cytotoxic agents that induce apoptosis.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and interpret the cytotoxic effects of pro-apoptotic agents like TRAIL in their cell line experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of TRAIL-induced cytotoxicity?

TRAIL induces apoptosis, a form of programmed cell death, by binding to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface.[3][4] This binding triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of initiator caspases, primarily caspase-8.[5][6] Activated caspase-8 can then initiate a caspase cascade through two main pathways:

  • Extrinsic Pathway: Directly cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.[7]

  • Intrinsic (Mitochondrial) Pathway: Cleaves a protein called Bid into tBid. tBid translocates to the mitochondria, promoting the release of pro-apoptotic factors like cytochrome c, which in turn activates caspase-9 and subsequently the effector caspases.[8][9]

2. Why do I observe variable sensitivity to TRAIL across different cell lines?

The sensitivity of cell lines to TRAIL-induced apoptosis is highly variable and depends on the molecular makeup of the cells. Key factors influencing sensitivity include:

  • Receptor Expression Levels: The surface expression levels of death receptors (DR4 and DR5) versus decoy receptors (DcR1 and DcR2) can determine the outcome of TRAIL treatment. Decoy receptors can bind TRAIL but do not transmit an apoptotic signal, thus competing with the death receptors.[10][11]

  • DISC Components: The expression and function of essential DISC components like FADD and caspase-8 are critical. Mutations or downregulation of these proteins can lead to resistance.[12]

  • Inhibitor of Apoptosis Proteins (IAPs): Overexpression of IAPs, such as XIAP and cIAP1/2, can block caspase activation and prevent apoptosis.[7]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) Bcl-2 family proteins regulates the intrinsic pathway. Overexpression of anti-apoptotic members can confer resistance.[12][13][14]

  • c-FLIP Levels: Cellular FLICE-like inhibitory protein (c-FLIP) is structurally similar to caspase-8 but lacks full enzymatic activity. Its recruitment to the DISC can inhibit caspase-8 activation.[12]

3. How can I determine if the observed cell death is due to apoptosis?

Several methods can be used to confirm that the cytotoxicity is apoptotic:

  • Caspase Activity Assays: Measuring the activity of key caspases like caspase-3, -8, and -9 using colorimetric, fluorometric, or luminometric substrates.

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western Blotting for PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is a reliable marker of apoptosis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death in control (untreated) group Cell culture contamination (mycoplasma, bacteria, fungi)Test for contamination and discard affected cultures. Use fresh, certified cell stocks.
Poor cell health or over-confluencyEnsure cells are in the logarithmic growth phase and not over-confluent at the time of treatment. Optimize seeding density.
Reagent toxicity (e.g., solvent)Perform a vehicle control experiment to assess the toxicity of the solvent (e.g., DMSO) used to dissolve the compound.
No or low cytotoxicity observed in TRAIL-sensitive cell lines Inactive TRAIL reagentUse a fresh batch of TRAIL and verify its activity on a known sensitive cell line. Store the reagent according to the manufacturer's instructions.
Incorrect dosagePerform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic concentration for your cell line.
Insufficient incubation timeConduct a time-course experiment to determine the optimal duration of treatment.
Inconsistent results between experiments Variation in cell passage numberUse cells within a consistent and low passage number range, as sensitivity can change with prolonged culturing.
Inconsistent seeding densityEnsure uniform cell seeding across all wells and plates.
Pipetting errorsCalibrate pipettes regularly and use appropriate techniques to minimize variability.
TRAIL-resistant cell line shows unexpected sensitivity Off-target effects of the recombinant protein or formulationIf using a modified or conjugated form of TRAIL, consider potential off-target effects. Compare with a standard, well-characterized TRAIL protein.
Synergistic effects with media componentsReview the composition of the cell culture medium for any components that might sensitize cells to TRAIL.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for TRAIL can vary significantly between different cell lines, reflecting their intrinsic sensitivity or resistance.

Table 1: Representative IC50 Values for TRAIL in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (ng/mL)Reference
HCT116Colorectal Carcinoma48~10[15]
SW480Colorectal Carcinoma24~5[16]
Colo-320Colon CarcinomaNot Specified>1000[17]
Caco-2Colon CarcinomaNot Specified>1000[17]
HN4Oral Squamous Carcinoma6<10[18]
HN30Oral Squamous Carcinoma6<10[18]
OSCC3Oral Squamous Carcinoma6>100[18]
MDA-MB-231Triple-Negative Breast Cancer16~100[19]
BT-20Triple-Negative Breast Cancer16>1000[19]
H460Non-small Cell Lung Cancer24~10[20]
MCF7Breast Carcinoma24>100[20]
OVCAR-3Ovarian Carcinoma24~50[20]

Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, passage number, and the specific assay used.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[21][22]

Materials:

  • Cells in culture

  • 96-well flat-bottom plates

  • Complete culture medium

  • TRAIL (or other cytotoxic agent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Prepare serial dilutions of TRAIL in complete culture medium. Remove the old medium from the wells and add 100 µL of the TRAIL dilutions. Include untreated control wells and vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[23]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells in culture

  • 6-well plates

  • Complete culture medium

  • TRAIL (or other cytotoxic agent)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of TRAIL for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).

Visualizations

TRAIL_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TRAIL TRAIL DR4_DR5 DR4 / DR5 TRAIL->DR4_DR5 DISC DISC Formation (FADD, Pro-Caspase-8) DR4_DR5->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Extrinsic Extrinsic Pathway Caspase3 Activated Caspase-3 Caspase8->Caspase3 Direct Activation Intrinsic Intrinsic Pathway Bid Bid Caspase8->Bid Cleavage tBid tBid Caspase8->tBid Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate1 Incubate 24h (Cell Adherence) seed_cells->incubate1 treat_cells Treat with TRAIL Dilutions incubate1->treat_cells incubate2 Incubate for Treatment Period treat_cells->incubate2 assay Perform Cytotoxicity/ Apoptosis Assay incubate2->assay data_analysis Data Acquisition & Analysis assay->data_analysis end End data_analysis->end

References

Technical Support Center: Managing Cytotoxicity of Pro-apoptotic Agents in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "TNK-6123" is not found in publicly available scientific literature. This guide is based on the properties of a well-characterized pro-apoptotic agent, TNF-Related Apoptosis-Inducing Ligand (TRAIL/TNFSF10) , which is a member of the Tumor Necrosis Factor (TNF) superfamily and a potent inducer of apoptosis in cancer cells.[1][2] The principles and protocols outlined here are broadly applicable to studies involving targeted cytotoxic agents that induce apoptosis.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and interpret the cytotoxic effects of pro-apoptotic agents like TRAIL in their cell line experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of TRAIL-induced cytotoxicity?

TRAIL induces apoptosis, a form of programmed cell death, by binding to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface.[3][4] This binding triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of initiator caspases, primarily caspase-8.[5][6] Activated caspase-8 can then initiate a caspase cascade through two main pathways:

  • Extrinsic Pathway: Directly cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.[7]

  • Intrinsic (Mitochondrial) Pathway: Cleaves a protein called Bid into tBid. tBid translocates to the mitochondria, promoting the release of pro-apoptotic factors like cytochrome c, which in turn activates caspase-9 and subsequently the effector caspases.[8][9]

2. Why do I observe variable sensitivity to TRAIL across different cell lines?

The sensitivity of cell lines to TRAIL-induced apoptosis is highly variable and depends on the molecular makeup of the cells. Key factors influencing sensitivity include:

  • Receptor Expression Levels: The surface expression levels of death receptors (DR4 and DR5) versus decoy receptors (DcR1 and DcR2) can determine the outcome of TRAIL treatment. Decoy receptors can bind TRAIL but do not transmit an apoptotic signal, thus competing with the death receptors.[10][11]

  • DISC Components: The expression and function of essential DISC components like FADD and caspase-8 are critical. Mutations or downregulation of these proteins can lead to resistance.[12]

  • Inhibitor of Apoptosis Proteins (IAPs): Overexpression of IAPs, such as XIAP and cIAP1/2, can block caspase activation and prevent apoptosis.[7]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) Bcl-2 family proteins regulates the intrinsic pathway. Overexpression of anti-apoptotic members can confer resistance.[12][13][14]

  • c-FLIP Levels: Cellular FLICE-like inhibitory protein (c-FLIP) is structurally similar to caspase-8 but lacks full enzymatic activity. Its recruitment to the DISC can inhibit caspase-8 activation.[12]

3. How can I determine if the observed cell death is due to apoptosis?

Several methods can be used to confirm that the cytotoxicity is apoptotic:

  • Caspase Activity Assays: Measuring the activity of key caspases like caspase-3, -8, and -9 using colorimetric, fluorometric, or luminometric substrates.

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western Blotting for PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is a reliable marker of apoptosis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death in control (untreated) group Cell culture contamination (mycoplasma, bacteria, fungi)Test for contamination and discard affected cultures. Use fresh, certified cell stocks.
Poor cell health or over-confluencyEnsure cells are in the logarithmic growth phase and not over-confluent at the time of treatment. Optimize seeding density.
Reagent toxicity (e.g., solvent)Perform a vehicle control experiment to assess the toxicity of the solvent (e.g., DMSO) used to dissolve the compound.
No or low cytotoxicity observed in TRAIL-sensitive cell lines Inactive TRAIL reagentUse a fresh batch of TRAIL and verify its activity on a known sensitive cell line. Store the reagent according to the manufacturer's instructions.
Incorrect dosagePerform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic concentration for your cell line.
Insufficient incubation timeConduct a time-course experiment to determine the optimal duration of treatment.
Inconsistent results between experiments Variation in cell passage numberUse cells within a consistent and low passage number range, as sensitivity can change with prolonged culturing.
Inconsistent seeding densityEnsure uniform cell seeding across all wells and plates.
Pipetting errorsCalibrate pipettes regularly and use appropriate techniques to minimize variability.
TRAIL-resistant cell line shows unexpected sensitivity Off-target effects of the recombinant protein or formulationIf using a modified or conjugated form of TRAIL, consider potential off-target effects. Compare with a standard, well-characterized TRAIL protein.
Synergistic effects with media componentsReview the composition of the cell culture medium for any components that might sensitize cells to TRAIL.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for TRAIL can vary significantly between different cell lines, reflecting their intrinsic sensitivity or resistance.

Table 1: Representative IC50 Values for TRAIL in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (ng/mL)Reference
HCT116Colorectal Carcinoma48~10[15]
SW480Colorectal Carcinoma24~5[16]
Colo-320Colon CarcinomaNot Specified>1000[17]
Caco-2Colon CarcinomaNot Specified>1000[17]
HN4Oral Squamous Carcinoma6<10[18]
HN30Oral Squamous Carcinoma6<10[18]
OSCC3Oral Squamous Carcinoma6>100[18]
MDA-MB-231Triple-Negative Breast Cancer16~100[19]
BT-20Triple-Negative Breast Cancer16>1000[19]
H460Non-small Cell Lung Cancer24~10[20]
MCF7Breast Carcinoma24>100[20]
OVCAR-3Ovarian Carcinoma24~50[20]

Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, passage number, and the specific assay used.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[21][22]

Materials:

  • Cells in culture

  • 96-well flat-bottom plates

  • Complete culture medium

  • TRAIL (or other cytotoxic agent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Prepare serial dilutions of TRAIL in complete culture medium. Remove the old medium from the wells and add 100 µL of the TRAIL dilutions. Include untreated control wells and vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[23]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells in culture

  • 6-well plates

  • Complete culture medium

  • TRAIL (or other cytotoxic agent)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of TRAIL for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).

Visualizations

TRAIL_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TRAIL TRAIL DR4_DR5 DR4 / DR5 TRAIL->DR4_DR5 DISC DISC Formation (FADD, Pro-Caspase-8) DR4_DR5->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Extrinsic Extrinsic Pathway Caspase3 Activated Caspase-3 Caspase8->Caspase3 Direct Activation Intrinsic Intrinsic Pathway Bid Bid Caspase8->Bid Cleavage tBid tBid Caspase8->tBid Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate1 Incubate 24h (Cell Adherence) seed_cells->incubate1 treat_cells Treat with TRAIL Dilutions incubate1->treat_cells incubate2 Incubate for Treatment Period treat_cells->incubate2 assay Perform Cytotoxicity/ Apoptosis Assay incubate2->assay data_analysis Data Acquisition & Analysis assay->data_analysis end End data_analysis->end

References

Technical Support Center: Improving the In Vivo Bioavailability of TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of TNK-6123.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound showed low and variable plasma concentrations. What are the potential causes?

Low and variable oral bioavailability is often attributed to two main factors: poor aqueous solubility and low membrane permeability. For a compound like this compound, an analogue of the reverse transcriptase inhibitor Emivirine, it is crucial to first characterize its physicochemical properties to diagnose the root cause of poor bioavailability.[1] Other contributing factors can include first-pass metabolism and gastrointestinal instability.

Q2: How can I determine if the low bioavailability of this compound is due to poor solubility or low permeability?

The Biopharmaceutics Classification System (BCS) is a fundamental framework for characterizing drugs based on their solubility and permeability.[2] Determining the BCS class of this compound will guide the selection of the most appropriate bioavailability enhancement strategy.

  • Solubility Assessment: The equilibrium solubility of this compound can be determined in various aqueous media (e.g., water, simulated gastric fluid, simulated intestinal fluid) at different pH values.

  • Permeability Assessment: In vitro models, such as Caco-2 cell monolayers, can be used to estimate the intestinal permeability of this compound.

Based on the results, this compound can be categorized into one of the four BCS classes, which will suggest the primary barrier to its absorption.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and improving the in vivo bioavailability of this compound.

Issue: Poor Aqueous Solubility

If experimental data indicates that this compound has low aqueous solubility (BCS Class II or IV), the following strategies can be employed to enhance its dissolution rate and extent.

Table 1: Strategies for Improving the Bioavailability of Poorly Soluble Drugs
StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2]Simple and cost-effective for some compounds.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
MicronizationReduction of particle size to the micron range.[2]Established and scalable technology.Limited effectiveness for compounds with very low intrinsic solubility.
NanosuspensionReduction of particle size to the sub-micron (nanometer) range.[2]Significantly increases surface area and dissolution velocity; can improve saturation solubility.Requires specialized equipment and expertise; potential for physical instability (crystal growth).
Formulation Strategies Modifying the drug's physical form or its immediate microenvironment to enhance solubility.Can lead to significant improvements in bioavailability.[3]May require extensive formulation development and characterization.
Amorphous Solid DispersionsDispersing the drug in an amorphous state within a polymer matrix to increase its energy state and apparent solubility.[3]Can achieve supersaturated concentrations in vivo, leading to enhanced absorption.Amorphous form may be physically unstable and recrystallize over time.
Lipid-Based FormulationsDissolving the drug in lipids, surfactants, or co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[3]Can enhance solubility and lymphatic absorption, bypassing first-pass metabolism.Potential for drug precipitation upon dilution in GI fluids; requires careful selection of excipients.
Nanoparticle EncapsulationEncapsulating the drug within a nanoparticle carrier (e.g., polymeric nanoparticles, liposomes).[3]Protects the drug from degradation; can offer controlled or targeted release.[3]Complex manufacturing process; potential for immunogenicity.
Chemical Modification Altering the chemical structure of the drug to improve its physicochemical properties.Can fundamentally improve solubility and permeability.Requires medicinal chemistry expertise; may alter pharmacological activity.
Salt FormationConverting an ionizable drug into a salt form with improved solubility and dissolution rate.A well-established and effective method for ionizable compounds.Not applicable to non-ionizable compounds; salt may convert back to the less soluble free form in the GI tract.

Issue: Low Intestinal Permeability

If this compound is found to have low intestinal permeability (BCS Class III or IV), the focus should be on strategies that can enhance its transport across the intestinal epithelium.

Table 2: Strategies for Improving the Bioavailability of Low Permeability Drugs
StrategyPrincipleAdvantagesDisadvantages
Permeation Enhancers Co-administration of agents that reversibly open tight junctions or disrupt the cell membrane to increase drug transport.Can be effective for a wide range of molecules.Potential for local and systemic toxicity; non-specific effects.
Efflux Pump Inhibition Co-administration of inhibitors of efflux transporters (e.g., P-glycoprotein) that actively pump the drug out of enterocytes.Can significantly increase intracellular and systemic drug concentrations.Potential for drug-drug interactions; systemic exposure to the inhibitor.
Lipid-Based Formulations Can promote lymphatic uptake, thereby bypassing the portal circulation and first-pass metabolism.[3]Can improve the bioavailability of highly lipophilic drugs that are substrates for efflux transporters.Formulation complexity; potential for GI side effects.

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement

  • Objective: To determine the equilibrium solubility of this compound in different aqueous media.

  • Materials: this compound powder, purified water, simulated gastric fluid (SGF, pH 1.2), fasted state simulated intestinal fluid (FaSSIF, pH 6.5), fed state simulated intestinal fluid (FeSSIF, pH 5.0), appropriate analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of this compound to a known volume of each medium in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method.

    • Perform the experiment in triplicate for each medium.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound after oral administration.

  • Materials: this compound formulation, appropriate vehicle, male/female mice (e.g., C57BL/6), oral gavage needles, blood collection supplies (e.g., EDTA-coated tubes), validated bioanalytical method (e.g., LC-MS/MS).

  • Procedure:

    • Fast the mice overnight (with access to water) before dosing.

    • Administer a single oral dose of the this compound formulation to each mouse via oral gavage.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method.

    • Calculate the pharmacokinetic parameters using appropriate software.

Visualizations

Bioavailability_Troubleshooting_Workflow cluster_start Start: Low In Vivo Bioavailability of this compound cluster_diagnostics Step 1: Physicochemical Characterization cluster_decision Step 2: Identify Primary Barrier cluster_solubility Step 3a: Solubility Enhancement Strategies cluster_permeability Step 3b: Permeability Enhancement Strategies cluster_evaluation Step 4: In Vivo Evaluation start Low and variable plasma concentrations observed solubility Determine Aqueous Solubility (BCS) start->solubility permeability Determine Intestinal Permeability (e.g., Caco-2) start->permeability decision Solubility or Permeability Limited? solubility->decision permeability->decision particle_size Particle Size Reduction (Micronization, Nanosuspension) decision->particle_size Solubility Limited formulation Formulation Approaches (Solid Dispersion, Lipid-Based) decision->formulation Solubility Limited chemical_mod Chemical Modification (Salt Formation) decision->chemical_mod Solubility Limited enhancers Use of Permeation Enhancers decision->enhancers Permeability Limited inhibitors Efflux Pump Inhibition decision->inhibitors Permeability Limited invivo Conduct In Vivo Pharmacokinetic Study with new formulation particle_size->invivo formulation->invivo chemical_mod->invivo enhancers->invivo inhibitors->invivo

Caption: Workflow for troubleshooting and improving the in vivo bioavailability of this compound.

BCS_Classification_System cluster_solubility Solubility cluster_permeability Permeability cluster_bcs Biopharmaceutics Classification System (BCS) high_sol High Solubility bcs1 Class I High Solubility High Permeability high_sol->bcs1 bcs3 Class III High Solubility Low Permeability high_sol->bcs3 low_sol Low Solubility bcs2 Class II Low Solubility High Permeability low_sol->bcs2 bcs4 Class IV Low Solubility Low Permeability low_sol->bcs4 high_perm High Permeability high_perm->bcs1 high_perm->bcs2 low_perm Low Permeability low_perm->bcs3 low_perm->bcs4

Caption: The Biopharmaceutics Classification System (BCS).

References

Technical Support Center: Improving the In Vivo Bioavailability of TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of TNK-6123.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound showed low and variable plasma concentrations. What are the potential causes?

Low and variable oral bioavailability is often attributed to two main factors: poor aqueous solubility and low membrane permeability. For a compound like this compound, an analogue of the reverse transcriptase inhibitor Emivirine, it is crucial to first characterize its physicochemical properties to diagnose the root cause of poor bioavailability.[1] Other contributing factors can include first-pass metabolism and gastrointestinal instability.

Q2: How can I determine if the low bioavailability of this compound is due to poor solubility or low permeability?

The Biopharmaceutics Classification System (BCS) is a fundamental framework for characterizing drugs based on their solubility and permeability.[2] Determining the BCS class of this compound will guide the selection of the most appropriate bioavailability enhancement strategy.

  • Solubility Assessment: The equilibrium solubility of this compound can be determined in various aqueous media (e.g., water, simulated gastric fluid, simulated intestinal fluid) at different pH values.

  • Permeability Assessment: In vitro models, such as Caco-2 cell monolayers, can be used to estimate the intestinal permeability of this compound.

Based on the results, this compound can be categorized into one of the four BCS classes, which will suggest the primary barrier to its absorption.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and improving the in vivo bioavailability of this compound.

Issue: Poor Aqueous Solubility

If experimental data indicates that this compound has low aqueous solubility (BCS Class II or IV), the following strategies can be employed to enhance its dissolution rate and extent.

Table 1: Strategies for Improving the Bioavailability of Poorly Soluble Drugs
StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2]Simple and cost-effective for some compounds.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
MicronizationReduction of particle size to the micron range.[2]Established and scalable technology.Limited effectiveness for compounds with very low intrinsic solubility.
NanosuspensionReduction of particle size to the sub-micron (nanometer) range.[2]Significantly increases surface area and dissolution velocity; can improve saturation solubility.Requires specialized equipment and expertise; potential for physical instability (crystal growth).
Formulation Strategies Modifying the drug's physical form or its immediate microenvironment to enhance solubility.Can lead to significant improvements in bioavailability.[3]May require extensive formulation development and characterization.
Amorphous Solid DispersionsDispersing the drug in an amorphous state within a polymer matrix to increase its energy state and apparent solubility.[3]Can achieve supersaturated concentrations in vivo, leading to enhanced absorption.Amorphous form may be physically unstable and recrystallize over time.
Lipid-Based FormulationsDissolving the drug in lipids, surfactants, or co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[3]Can enhance solubility and lymphatic absorption, bypassing first-pass metabolism.Potential for drug precipitation upon dilution in GI fluids; requires careful selection of excipients.
Nanoparticle EncapsulationEncapsulating the drug within a nanoparticle carrier (e.g., polymeric nanoparticles, liposomes).[3]Protects the drug from degradation; can offer controlled or targeted release.[3]Complex manufacturing process; potential for immunogenicity.
Chemical Modification Altering the chemical structure of the drug to improve its physicochemical properties.Can fundamentally improve solubility and permeability.Requires medicinal chemistry expertise; may alter pharmacological activity.
Salt FormationConverting an ionizable drug into a salt form with improved solubility and dissolution rate.A well-established and effective method for ionizable compounds.Not applicable to non-ionizable compounds; salt may convert back to the less soluble free form in the GI tract.

Issue: Low Intestinal Permeability

If this compound is found to have low intestinal permeability (BCS Class III or IV), the focus should be on strategies that can enhance its transport across the intestinal epithelium.

Table 2: Strategies for Improving the Bioavailability of Low Permeability Drugs
StrategyPrincipleAdvantagesDisadvantages
Permeation Enhancers Co-administration of agents that reversibly open tight junctions or disrupt the cell membrane to increase drug transport.Can be effective for a wide range of molecules.Potential for local and systemic toxicity; non-specific effects.
Efflux Pump Inhibition Co-administration of inhibitors of efflux transporters (e.g., P-glycoprotein) that actively pump the drug out of enterocytes.Can significantly increase intracellular and systemic drug concentrations.Potential for drug-drug interactions; systemic exposure to the inhibitor.
Lipid-Based Formulations Can promote lymphatic uptake, thereby bypassing the portal circulation and first-pass metabolism.[3]Can improve the bioavailability of highly lipophilic drugs that are substrates for efflux transporters.Formulation complexity; potential for GI side effects.

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement

  • Objective: To determine the equilibrium solubility of this compound in different aqueous media.

  • Materials: this compound powder, purified water, simulated gastric fluid (SGF, pH 1.2), fasted state simulated intestinal fluid (FaSSIF, pH 6.5), fed state simulated intestinal fluid (FeSSIF, pH 5.0), appropriate analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of this compound to a known volume of each medium in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method.

    • Perform the experiment in triplicate for each medium.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound after oral administration.

  • Materials: this compound formulation, appropriate vehicle, male/female mice (e.g., C57BL/6), oral gavage needles, blood collection supplies (e.g., EDTA-coated tubes), validated bioanalytical method (e.g., LC-MS/MS).

  • Procedure:

    • Fast the mice overnight (with access to water) before dosing.

    • Administer a single oral dose of the this compound formulation to each mouse via oral gavage.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method.

    • Calculate the pharmacokinetic parameters using appropriate software.

Visualizations

Bioavailability_Troubleshooting_Workflow cluster_start Start: Low In Vivo Bioavailability of this compound cluster_diagnostics Step 1: Physicochemical Characterization cluster_decision Step 2: Identify Primary Barrier cluster_solubility Step 3a: Solubility Enhancement Strategies cluster_permeability Step 3b: Permeability Enhancement Strategies cluster_evaluation Step 4: In Vivo Evaluation start Low and variable plasma concentrations observed solubility Determine Aqueous Solubility (BCS) start->solubility permeability Determine Intestinal Permeability (e.g., Caco-2) start->permeability decision Solubility or Permeability Limited? solubility->decision permeability->decision particle_size Particle Size Reduction (Micronization, Nanosuspension) decision->particle_size Solubility Limited formulation Formulation Approaches (Solid Dispersion, Lipid-Based) decision->formulation Solubility Limited chemical_mod Chemical Modification (Salt Formation) decision->chemical_mod Solubility Limited enhancers Use of Permeation Enhancers decision->enhancers Permeability Limited inhibitors Efflux Pump Inhibition decision->inhibitors Permeability Limited invivo Conduct In Vivo Pharmacokinetic Study with new formulation particle_size->invivo formulation->invivo chemical_mod->invivo enhancers->invivo inhibitors->invivo

Caption: Workflow for troubleshooting and improving the in vivo bioavailability of this compound.

BCS_Classification_System cluster_solubility Solubility cluster_permeability Permeability cluster_bcs Biopharmaceutics Classification System (BCS) high_sol High Solubility bcs1 Class I High Solubility High Permeability high_sol->bcs1 bcs3 Class III High Solubility Low Permeability high_sol->bcs3 low_sol Low Solubility bcs2 Class II Low Solubility High Permeability low_sol->bcs2 bcs4 Class IV Low Solubility Low Permeability low_sol->bcs4 high_perm High Permeability high_perm->bcs1 high_perm->bcs2 low_perm Low Permeability low_perm->bcs3 low_perm->bcs4

Caption: The Biopharmaceutics Classification System (BCS).

References

TNK-6123 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TNK-6123

This technical support center provides essential information, troubleshooting guides, and standardized protocols for researchers utilizing the experimental kinase inhibitor, this compound. Adherence to these guidelines is intended to enhance experimental reproducibility and mitigate variability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Apoptosis-Regulating Kinase 1 (ARK1). ARK1 is a serine/threonine kinase that, upon activation by upstream signals such as TNF-α, phosphorylates and inactivates the pro-apoptotic protein BAD (Bcl-2-associated death promoter). By inhibiting ARK1, this compound prevents the phosphorylation of BAD, allowing it to promote apoptosis in sensitive cell lines.

Q2: How should this compound be reconstituted and stored for optimal stability?

A2: For maximum stability, this compound should be reconstituted in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1] For immediate use in cell culture, the DMSO stock can be diluted in sterile phosphate-buffered saline (PBS) or cell culture medium. It is critical to ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.[1] A vehicle control (medium with the equivalent percentage of DMSO) must be included in all experiments.

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound is highly dependent on the cell line being studied.[2] For initial experiments, a dose-response curve ranging from 1 nM to 10 µM is recommended to determine the half-maximal inhibitory concentration (IC50). Most sensitive cancer cell lines show an IC50 value in the range of 50-500 nM in standard 72-hour cell viability assays.

Section 2: Data Presentation

Quantitative data should be clearly structured for comparison. Below are tables summarizing the key properties and cellular activity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 489.5 g/mol
Purity (HPLC) >99%
Solubility >50 mg/mL in DMSO
Form Lyophilized Powder
Storage -20°C (Powder); -80°C (Stock Solution)

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h Treatment
HL-60 Acute Promyelocytic Leukemia75 ± 8
MCF-7 Breast Adenocarcinoma210 ± 15
A549 Lung Carcinoma450 ± 30
HCT116 Colorectal Carcinoma155 ± 12
PC-3 Prostate Adenocarcinoma>10,000

Note: These values are representative and should be determined empirically for your specific experimental conditions.[3]

Section 3: Mandatory Visualizations & Pathways

Signaling Pathway

The diagram below illustrates the simplified signaling cascade involving TNF-α, ARK1, and BAD, and the inhibitory action of this compound.

TNK6123_Pathway cluster_inhibition TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR ARK1_inactive ARK1 (Inactive) TNFR->ARK1_inactive Activates ARK1_active ARK1-P (Active) ARK1_inactive->ARK1_active Phosphorylation BAD BAD ARK1_active->BAD Phosphorylates pBAD p-BAD (Inactive) Apoptosis Apoptosis BAD->Apoptosis TNK6123 This compound TNK6123->ARK1_active Inhibits IC50_Troubleshooting cluster_cells cluster_compound cluster_assay Start Inconsistent IC50 Values CheckCells Verify Cell Culture Conditions Start->CheckCells CheckCompound Assess Compound Integrity CheckCells->CheckCompound Yes Passage Consistent Passage Number? CheckCells->Passage No CheckAssay Review Assay Parameters CheckCompound->CheckAssay Yes Dilution Fresh Dilutions Made? CheckCompound->Dilution No Incubation Precise Incubation Time? CheckAssay->Incubation No Resolved Problem Resolved CheckAssay->Resolved Yes Passage->CheckCompound Yes Density Uniform Seeding Density? Health Log-Phase Growth? Dilution->CheckAssay Yes DMSO DMSO < 0.5% & Consistent? EdgeEffect Edge Effects Mitigated? Incubation->Resolved Yes MTT_Workflow Start Start: IC50 Determination Seed 1. Seed Cells in 96-well Plate (Incubate 24h) Start->Seed Treat 2. Treat with this compound Serial Dilutions (Incubate 72h) Seed->Treat AddMTT 3. Add MTT Reagent (Incubate 3-4h) Treat->AddMTT Solubilize 4. Solubilize Formazan Crystals (e.g., with DMSO) AddMTT->Solubilize Read 5. Read Absorbance at 570nm Solubilize->Read Analyze 6. Normalize Data & Calculate IC50 (Non-linear Regression) Read->Analyze End End: IC50 Value Analyze->End

References

TNK-6123 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TNK-6123

This technical support center provides essential information, troubleshooting guides, and standardized protocols for researchers utilizing the experimental kinase inhibitor, this compound. Adherence to these guidelines is intended to enhance experimental reproducibility and mitigate variability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Apoptosis-Regulating Kinase 1 (ARK1). ARK1 is a serine/threonine kinase that, upon activation by upstream signals such as TNF-α, phosphorylates and inactivates the pro-apoptotic protein BAD (Bcl-2-associated death promoter). By inhibiting ARK1, this compound prevents the phosphorylation of BAD, allowing it to promote apoptosis in sensitive cell lines.

Q2: How should this compound be reconstituted and stored for optimal stability?

A2: For maximum stability, this compound should be reconstituted in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1] For immediate use in cell culture, the DMSO stock can be diluted in sterile phosphate-buffered saline (PBS) or cell culture medium. It is critical to ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.[1] A vehicle control (medium with the equivalent percentage of DMSO) must be included in all experiments.

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound is highly dependent on the cell line being studied.[2] For initial experiments, a dose-response curve ranging from 1 nM to 10 µM is recommended to determine the half-maximal inhibitory concentration (IC50). Most sensitive cancer cell lines show an IC50 value in the range of 50-500 nM in standard 72-hour cell viability assays.

Section 2: Data Presentation

Quantitative data should be clearly structured for comparison. Below are tables summarizing the key properties and cellular activity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 489.5 g/mol
Purity (HPLC) >99%
Solubility >50 mg/mL in DMSO
Form Lyophilized Powder
Storage -20°C (Powder); -80°C (Stock Solution)

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h Treatment
HL-60 Acute Promyelocytic Leukemia75 ± 8
MCF-7 Breast Adenocarcinoma210 ± 15
A549 Lung Carcinoma450 ± 30
HCT116 Colorectal Carcinoma155 ± 12
PC-3 Prostate Adenocarcinoma>10,000

Note: These values are representative and should be determined empirically for your specific experimental conditions.[3]

Section 3: Mandatory Visualizations & Pathways

Signaling Pathway

The diagram below illustrates the simplified signaling cascade involving TNF-α, ARK1, and BAD, and the inhibitory action of this compound.

TNK6123_Pathway cluster_inhibition TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR ARK1_inactive ARK1 (Inactive) TNFR->ARK1_inactive Activates ARK1_active ARK1-P (Active) ARK1_inactive->ARK1_active Phosphorylation BAD BAD ARK1_active->BAD Phosphorylates pBAD p-BAD (Inactive) Apoptosis Apoptosis BAD->Apoptosis TNK6123 This compound TNK6123->ARK1_active Inhibits IC50_Troubleshooting cluster_cells cluster_compound cluster_assay Start Inconsistent IC50 Values CheckCells Verify Cell Culture Conditions Start->CheckCells CheckCompound Assess Compound Integrity CheckCells->CheckCompound Yes Passage Consistent Passage Number? CheckCells->Passage No CheckAssay Review Assay Parameters CheckCompound->CheckAssay Yes Dilution Fresh Dilutions Made? CheckCompound->Dilution No Incubation Precise Incubation Time? CheckAssay->Incubation No Resolved Problem Resolved CheckAssay->Resolved Yes Passage->CheckCompound Yes Density Uniform Seeding Density? Health Log-Phase Growth? Dilution->CheckAssay Yes DMSO DMSO < 0.5% & Consistent? EdgeEffect Edge Effects Mitigated? Incubation->Resolved Yes MTT_Workflow Start Start: IC50 Determination Seed 1. Seed Cells in 96-well Plate (Incubate 24h) Start->Seed Treat 2. Treat with this compound Serial Dilutions (Incubate 72h) Seed->Treat AddMTT 3. Add MTT Reagent (Incubate 3-4h) Treat->AddMTT Solubilize 4. Solubilize Formazan Crystals (e.g., with DMSO) AddMTT->Solubilize Read 5. Read Absorbance at 570nm Solubilize->Read Analyze 6. Normalize Data & Calculate IC50 (Non-linear Regression) Read->Analyze End End: IC50 Value Analyze->End

References

dealing with inconsistent results with TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TNK-6123. Our goal is to help you address potential inconsistencies in your experimental results and ensure the reliable application of this novel fibrinolytic agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a recombinant tissue plasminogen activator (tPA) analog. Its primary function is to selectively bind to fibrin within a thrombus. Upon binding, it enzymatically converts plasminogen to plasmin, a serine protease that then degrades the fibrin matrix of the clot, leading to its dissolution.[1][2]

Q2: What are the main differences between this compound and wild-type tPA?

Q3: How should this compound be stored and reconstituted?

This compound is supplied as a lyophilized powder. For optimal performance, it should be stored at 2-8°C. Reconstitute using sterile water for injection, as specified in the product datasheet. Once reconstituted, the solution should be used promptly or stored at 2-8°C for no longer than 8 hours to prevent degradation.[1]

Q4: What are some common causes of variability in in-vitro clot lysis assays?

Inconsistent results in in-vitro clot lysis assays can arise from several factors, including:

  • Clot composition: The ratio of fibrin, red blood cells, and platelets can affect this compound's activity.

  • Reagent variability: The age and quality of reagents like thrombin and fibrinogen are critical.

  • Assay conditions: Minor variations in temperature, pH, and incubation times can lead to significant differences.

Troubleshooting Guide

Issue 1: Lower than expected thrombolytic activity in vitro.

If you observe reduced efficacy of this compound in your clot lysis assays, consider the following troubleshooting steps:

  • Verify Reagent Quality: Ensure that all reagents, particularly thrombin and fibrinogen, are within their expiration dates and have been stored correctly.

  • Optimize Assay Conditions: Confirm that the pH and temperature of your assay buffer are optimal for this compound activity.

  • Assess Clot Formation: Ensure that the clots are properly formed and have a consistent composition between experiments.

A troubleshooting workflow for this issue is presented below:

G start Start: Low Thrombolytic Activity check_reagents Verify Reagent Quality (Thrombin, Fibrinogen) start->check_reagents check_conditions Optimize Assay Conditions (pH, Temperature) check_reagents->check_conditions check_clot Assess Clot Formation (Consistency, Composition) check_conditions->check_clot retest Retest with Fresh Reagents and Optimized Conditions check_clot->retest contact_support Contact Technical Support retest->contact_support If issue persists end End: Issue Resolved retest->end If successful G TNK6123 This compound Plasmin Plasmin TNK6123->Plasmin binds to Fibrin and catalyzes conversion Fibrin Fibrin Fibrin->TNK6123 binding site FibrinDegradation Fibrin Degradation Products Fibrin->FibrinDegradation Plasminogen Plasminogen Plasminogen->Plasmin Plasmin->FibrinDegradation degrades

References

dealing with inconsistent results with TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TNK-6123. Our goal is to help you address potential inconsistencies in your experimental results and ensure the reliable application of this novel fibrinolytic agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a recombinant tissue plasminogen activator (tPA) analog. Its primary function is to selectively bind to fibrin within a thrombus. Upon binding, it enzymatically converts plasminogen to plasmin, a serine protease that then degrades the fibrin matrix of the clot, leading to its dissolution.[1][2]

Q2: What are the main differences between this compound and wild-type tPA?

Q3: How should this compound be stored and reconstituted?

This compound is supplied as a lyophilized powder. For optimal performance, it should be stored at 2-8°C. Reconstitute using sterile water for injection, as specified in the product datasheet. Once reconstituted, the solution should be used promptly or stored at 2-8°C for no longer than 8 hours to prevent degradation.[1]

Q4: What are some common causes of variability in in-vitro clot lysis assays?

Inconsistent results in in-vitro clot lysis assays can arise from several factors, including:

  • Clot composition: The ratio of fibrin, red blood cells, and platelets can affect this compound's activity.

  • Reagent variability: The age and quality of reagents like thrombin and fibrinogen are critical.

  • Assay conditions: Minor variations in temperature, pH, and incubation times can lead to significant differences.

Troubleshooting Guide

Issue 1: Lower than expected thrombolytic activity in vitro.

If you observe reduced efficacy of this compound in your clot lysis assays, consider the following troubleshooting steps:

  • Verify Reagent Quality: Ensure that all reagents, particularly thrombin and fibrinogen, are within their expiration dates and have been stored correctly.

  • Optimize Assay Conditions: Confirm that the pH and temperature of your assay buffer are optimal for this compound activity.

  • Assess Clot Formation: Ensure that the clots are properly formed and have a consistent composition between experiments.

A troubleshooting workflow for this issue is presented below:

G start Start: Low Thrombolytic Activity check_reagents Verify Reagent Quality (Thrombin, Fibrinogen) start->check_reagents check_conditions Optimize Assay Conditions (pH, Temperature) check_reagents->check_conditions check_clot Assess Clot Formation (Consistency, Composition) check_conditions->check_clot retest Retest with Fresh Reagents and Optimized Conditions check_clot->retest contact_support Contact Technical Support retest->contact_support If issue persists end End: Issue Resolved retest->end If successful G TNK6123 This compound Plasmin Plasmin TNK6123->Plasmin binds to Fibrin and catalyzes conversion Fibrin Fibrin Fibrin->TNK6123 binding site FibrinDegradation Fibrin Degradation Products Fibrin->FibrinDegradation Plasminogen Plasminogen Plasminogen->Plasmin Plasmin->FibrinDegradation degrades

References

Technical Support Center: TNK-6123 Protocol Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the application of the TNK-6123 protocol for specific cell types. This compound is a novel inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Question: Why am I observing high variability in cell viability assay results between replicate wells?

Answer: High variability can stem from several factors. Ensure uniform cell seeding by thoroughly resuspending cells before plating. Pipetting technique is also crucial; use calibrated pipettes and avoid introducing bubbles. Edge effects in multi-well plates can also contribute; consider not using the outermost wells for experimental data points. Finally, ensure the this compound stock solution is fully dissolved and vortexed before each dilution.

Question: My this compound treatment is not reducing cell viability in my cancer cell line of interest.

Answer: There are several potential reasons for a lack of efficacy:

  • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to PI3K/Akt pathway inhibitors. This can be due to mutations downstream of Akt or activation of compensatory signaling pathways.

  • Incorrect Dosage: The optimal concentration of this compound is cell-type specific. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line.

  • Sub-optimal Treatment Duration: The effects of this compound may be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal treatment duration.

  • Reagent Inactivity: Ensure that the this compound has been stored correctly and has not expired.

Question: I am observing significant cell death in my negative control (vehicle-treated) wells.

Answer: This suggests a problem with your cell culture conditions or the vehicle itself. Ensure your cells are healthy and not overly confluent before starting the experiment. The concentration of the vehicle (e.g., DMSO) should also be optimized, as high concentrations can be toxic to some cell lines. We recommend keeping the final vehicle concentration below 0.1%.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action for this compound?

Answer: this compound is a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K). By blocking PI3K, it prevents the phosphorylation and subsequent activation of Akt, a key downstream effector. This leads to the inhibition of pro-survival signaling and the induction of apoptosis in cancer cells that are dependent on this pathway.

Question: What are the recommended starting concentrations for this compound in a new cell line?

Answer: For a new cell line, we recommend a dose-response study starting from a broad range, for example, from 1 nM to 100 µM. This will allow for the determination of the half-maximal inhibitory concentration (IC50), which is a key parameter for subsequent experiments.

Question: How should I prepare and store this compound?

Answer: this compound is typically supplied as a lyophilized powder. We recommend reconstituting it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration.

Quantitative Data Summary

The following tables provide representative data for this compound's effects on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.5
A549Lung Cancer1.2
U-87 MGGlioblastoma0.8
PC-3Prostate Cancer5.7

Table 2: Time-Dependent Effect of this compound (1 µM) on MCF-7 Cell Viability

Treatment Duration (hours)Cell Viability (%)Standard Deviation
1285.25.1
2468.44.3
4849.13.8
7235.63.2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis for p-Akt

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated Akt (p-Akt) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

TNK_6123_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts TNK6123 This compound TNK6123->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow start Start: Culture Cells seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for 24-72 hours treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability western Analyze Pathway Inhibition (Western Blot for p-Akt) incubate->western analyze Data Analysis: Calculate IC50 viability->analyze western->analyze end End: Report Results analyze->end

Caption: General experimental workflow for testing this compound.

Troubleshooting_Workflow start Unexpected Result: No Cell Death check_conc Is Concentration Optimal? start->check_conc check_time Is Treatment Duration Sufficient? check_conc->check_time Yes dose_response Action: Perform Dose-Response Study check_conc->dose_response No check_vehicle Is Vehicle Control Healthy? check_time->check_vehicle Yes time_course Action: Perform Time-Course Study check_time->time_course No check_pathway Is PI3K/Akt Pathway Active in Cell Line? check_vehicle->check_pathway Yes optimize_vehicle Action: Check Vehicle Concentration/Toxicity check_vehicle->optimize_vehicle No pathway_analysis Action: Confirm Pathway (Western Blot) check_pathway->pathway_analysis Unsure resistant Conclusion: Cell Line May be Resistant check_pathway->resistant No

Caption: Troubleshooting decision tree for unexpected results.

Technical Support Center: TNK-6123 Protocol Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the application of the TNK-6123 protocol for specific cell types. This compound is a novel inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Question: Why am I observing high variability in cell viability assay results between replicate wells?

Answer: High variability can stem from several factors. Ensure uniform cell seeding by thoroughly resuspending cells before plating. Pipetting technique is also crucial; use calibrated pipettes and avoid introducing bubbles. Edge effects in multi-well plates can also contribute; consider not using the outermost wells for experimental data points. Finally, ensure the this compound stock solution is fully dissolved and vortexed before each dilution.

Question: My this compound treatment is not reducing cell viability in my cancer cell line of interest.

Answer: There are several potential reasons for a lack of efficacy:

  • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to PI3K/Akt pathway inhibitors. This can be due to mutations downstream of Akt or activation of compensatory signaling pathways.

  • Incorrect Dosage: The optimal concentration of this compound is cell-type specific. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line.

  • Sub-optimal Treatment Duration: The effects of this compound may be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal treatment duration.

  • Reagent Inactivity: Ensure that the this compound has been stored correctly and has not expired.

Question: I am observing significant cell death in my negative control (vehicle-treated) wells.

Answer: This suggests a problem with your cell culture conditions or the vehicle itself. Ensure your cells are healthy and not overly confluent before starting the experiment. The concentration of the vehicle (e.g., DMSO) should also be optimized, as high concentrations can be toxic to some cell lines. We recommend keeping the final vehicle concentration below 0.1%.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action for this compound?

Answer: this compound is a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K). By blocking PI3K, it prevents the phosphorylation and subsequent activation of Akt, a key downstream effector. This leads to the inhibition of pro-survival signaling and the induction of apoptosis in cancer cells that are dependent on this pathway.

Question: What are the recommended starting concentrations for this compound in a new cell line?

Answer: For a new cell line, we recommend a dose-response study starting from a broad range, for example, from 1 nM to 100 µM. This will allow for the determination of the half-maximal inhibitory concentration (IC50), which is a key parameter for subsequent experiments.

Question: How should I prepare and store this compound?

Answer: this compound is typically supplied as a lyophilized powder. We recommend reconstituting it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration.

Quantitative Data Summary

The following tables provide representative data for this compound's effects on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.5
A549Lung Cancer1.2
U-87 MGGlioblastoma0.8
PC-3Prostate Cancer5.7

Table 2: Time-Dependent Effect of this compound (1 µM) on MCF-7 Cell Viability

Treatment Duration (hours)Cell Viability (%)Standard Deviation
1285.25.1
2468.44.3
4849.13.8
7235.63.2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis for p-Akt

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated Akt (p-Akt) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

TNK_6123_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts TNK6123 This compound TNK6123->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow start Start: Culture Cells seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for 24-72 hours treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability western Analyze Pathway Inhibition (Western Blot for p-Akt) incubate->western analyze Data Analysis: Calculate IC50 viability->analyze western->analyze end End: Report Results analyze->end

Caption: General experimental workflow for testing this compound.

Troubleshooting_Workflow start Unexpected Result: No Cell Death check_conc Is Concentration Optimal? start->check_conc check_time Is Treatment Duration Sufficient? check_conc->check_time Yes dose_response Action: Perform Dose-Response Study check_conc->dose_response No check_vehicle Is Vehicle Control Healthy? check_time->check_vehicle Yes time_course Action: Perform Time-Course Study check_time->time_course No check_pathway Is PI3K/Akt Pathway Active in Cell Line? check_vehicle->check_pathway Yes optimize_vehicle Action: Check Vehicle Concentration/Toxicity check_vehicle->optimize_vehicle No pathway_analysis Action: Confirm Pathway (Western Blot) check_pathway->pathway_analysis Unsure resistant Conclusion: Cell Line May be Resistant check_pathway->resistant No

Caption: Troubleshooting decision tree for unexpected results.

minimizing TNK-6123 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of TNK-6123 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three primary degradation pathways:

  • Oxidation: The molecule is sensitive to oxidative stress, which can be initiated by exposure to atmospheric oxygen, peroxides, or metal ions.

  • Hydrolysis: Degradation can occur through the cleavage of ester or amide bonds in the presence of water, a reaction that is often catalyzed by acidic or basic conditions.

  • Photolysis: Exposure to light, particularly in the UV spectrum, can induce photochemical degradation.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure stability, this compound should be stored at -20°C in a light-protected, airtight container. The presence of a desiccant is recommended to minimize moisture. For solutions, it is advisable to use anhydrous solvents and store them under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing significant variability in my experimental results. Could this be due to this compound degradation?

A3: Yes, inconsistent handling and storage of this compound can lead to varying levels of degradation, which in turn can cause significant variability in experimental outcomes. It is crucial to adhere strictly to the recommended storage and handling protocols.

Q4: How can I detect this compound degradation in my samples?

A4: The most common method for detecting degradation is through High-Performance Liquid Chromatography (HPLC) analysis. Degradation will typically appear as additional peaks in the chromatogram, corresponding to the degradation products. Mass spectrometry (MS) can be used in conjunction with HPLC to identify the mass of the degradation products and help elucidate their structures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradation- Prepare fresh samples immediately before use.- Ensure proper storage of stock solutions.- Minimize exposure of samples to light and air.
Loss of compound activity Degradation of this compound- Confirm the purity of the compound using HPLC.- Use freshly prepared solutions for all experiments.- Review and optimize sample handling procedures.
Precipitate formation in stock solutions Poor solubility or degradation- Ensure the solvent is appropriate and of high purity.- Store solutions at the recommended temperature.- If solubility is an issue, consider using a different solvent system or sonication.
Discoloration of the compound (solid or solution) Oxidation or photolytic degradation- Store in a dark, airtight container.- Handle under an inert atmosphere when possible.- Prepare fresh solutions and use them promptly.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability

This protocol outlines a method to assess the stability of this compound under various conditions.

  • Materials:

    • This compound

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid (FA)

    • C18 reverse-phase HPLC column

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in ACN.

    • Prepare mobile phase A: Water with 0.1% FA.

    • Prepare mobile phase B: ACN with 0.1% FA.

    • Set up the HPLC system with a linear gradient from 5% to 95% mobile phase B over 20 minutes.

    • Inject a 10 µL sample of the freshly prepared stock solution to obtain a reference chromatogram.

    • To test for hydrolytic stability, incubate an aliquot of the stock solution diluted in a pH 4 buffer and a pH 9 buffer at 37°C. Inject samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • To test for oxidative stability, add a small amount of hydrogen peroxide (0.1%) to an aliquot of the stock solution. Inject samples at various time points.

    • To test for photostability, expose an aliquot of the stock solution to a UV lamp. Inject samples at various time points.

    • Analyze the resulting chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.

Visualizations

cluster_workflow Troubleshooting Workflow for this compound Degradation A Experimental Anomaly Observed (e.g., low activity, extra HPLC peaks) B Check Storage Conditions (-20°C, dark, airtight?) A->B C Review Handling Procedures (fresh solutions, minimal exposure?) B->C If OK D Perform HPLC Purity Check C->D If OK E Degradation Confirmed? D->E F Implement Corrective Actions: - Use fresh compound - Optimize protocols E->F Yes H No Degradation Detected E->H No G Re-run Experiment F->G I Investigate Other Experimental Factors H->I

Caption: Troubleshooting workflow for identifying and addressing this compound degradation.

cluster_degradation Major Degradation Pathways TNK6123 This compound Oxidation Oxidation (O2, peroxides) TNK6123->Oxidation Hydrolysis Hydrolysis (H2O, acid/base) TNK6123->Hydrolysis Photolysis Photolysis (UV light) TNK6123->Photolysis Product_O Oxidized Products Oxidation->Product_O Product_H Hydrolyzed Products Hydrolysis->Product_H Product_P Photolytic Products Photolysis->Product_P

Caption: Primary degradation pathways of this compound.

minimizing TNK-6123 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of TNK-6123 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three primary degradation pathways:

  • Oxidation: The molecule is sensitive to oxidative stress, which can be initiated by exposure to atmospheric oxygen, peroxides, or metal ions.

  • Hydrolysis: Degradation can occur through the cleavage of ester or amide bonds in the presence of water, a reaction that is often catalyzed by acidic or basic conditions.

  • Photolysis: Exposure to light, particularly in the UV spectrum, can induce photochemical degradation.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure stability, this compound should be stored at -20°C in a light-protected, airtight container. The presence of a desiccant is recommended to minimize moisture. For solutions, it is advisable to use anhydrous solvents and store them under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing significant variability in my experimental results. Could this be due to this compound degradation?

A3: Yes, inconsistent handling and storage of this compound can lead to varying levels of degradation, which in turn can cause significant variability in experimental outcomes. It is crucial to adhere strictly to the recommended storage and handling protocols.

Q4: How can I detect this compound degradation in my samples?

A4: The most common method for detecting degradation is through High-Performance Liquid Chromatography (HPLC) analysis. Degradation will typically appear as additional peaks in the chromatogram, corresponding to the degradation products. Mass spectrometry (MS) can be used in conjunction with HPLC to identify the mass of the degradation products and help elucidate their structures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradation- Prepare fresh samples immediately before use.- Ensure proper storage of stock solutions.- Minimize exposure of samples to light and air.
Loss of compound activity Degradation of this compound- Confirm the purity of the compound using HPLC.- Use freshly prepared solutions for all experiments.- Review and optimize sample handling procedures.
Precipitate formation in stock solutions Poor solubility or degradation- Ensure the solvent is appropriate and of high purity.- Store solutions at the recommended temperature.- If solubility is an issue, consider using a different solvent system or sonication.
Discoloration of the compound (solid or solution) Oxidation or photolytic degradation- Store in a dark, airtight container.- Handle under an inert atmosphere when possible.- Prepare fresh solutions and use them promptly.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability

This protocol outlines a method to assess the stability of this compound under various conditions.

  • Materials:

    • This compound

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid (FA)

    • C18 reverse-phase HPLC column

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in ACN.

    • Prepare mobile phase A: Water with 0.1% FA.

    • Prepare mobile phase B: ACN with 0.1% FA.

    • Set up the HPLC system with a linear gradient from 5% to 95% mobile phase B over 20 minutes.

    • Inject a 10 µL sample of the freshly prepared stock solution to obtain a reference chromatogram.

    • To test for hydrolytic stability, incubate an aliquot of the stock solution diluted in a pH 4 buffer and a pH 9 buffer at 37°C. Inject samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • To test for oxidative stability, add a small amount of hydrogen peroxide (0.1%) to an aliquot of the stock solution. Inject samples at various time points.

    • To test for photostability, expose an aliquot of the stock solution to a UV lamp. Inject samples at various time points.

    • Analyze the resulting chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.

Visualizations

cluster_workflow Troubleshooting Workflow for this compound Degradation A Experimental Anomaly Observed (e.g., low activity, extra HPLC peaks) B Check Storage Conditions (-20°C, dark, airtight?) A->B C Review Handling Procedures (fresh solutions, minimal exposure?) B->C If OK D Perform HPLC Purity Check C->D If OK E Degradation Confirmed? D->E F Implement Corrective Actions: - Use fresh compound - Optimize protocols E->F Yes H No Degradation Detected E->H No G Re-run Experiment F->G I Investigate Other Experimental Factors H->I

Caption: Troubleshooting workflow for identifying and addressing this compound degradation.

cluster_degradation Major Degradation Pathways TNK6123 This compound Oxidation Oxidation (O2, peroxides) TNK6123->Oxidation Hydrolysis Hydrolysis (H2O, acid/base) TNK6123->Hydrolysis Photolysis Photolysis (UV light) TNK6123->Photolysis Product_O Oxidized Products Oxidation->Product_O Product_H Hydrolyzed Products Hydrolysis->Product_H Product_P Photolytic Products Photolysis->Product_P

Caption: Primary degradation pathways of this compound.

Validation & Comparative

A Comparative Efficacy Analysis of TNK-6123 and Emivirine in Anti-HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) TNK-6123 and its parent compound, Emivirine (also known as MKC-442). The focus of this analysis is to delineate the enhanced efficacy of this compound, particularly against drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). The information presented is collated from preclinical data and is intended to inform research and development efforts in the field of antiretroviral therapy.

Executive Summary

This compound, an analogue of Emivirine, was specifically designed to overcome common drug-resistance mutations that limit the efficacy of earlier NNRTIs. Experimental data demonstrates that this compound exhibits a significantly improved inhibitory profile against key mutant strains of HIV-1, marking a notable advancement in the development of more resilient antiretroviral agents. While Emivirine showed initial promise in in-vitro studies, it ultimately failed to demonstrate sufficient efficacy in human trials.[1] this compound represents a successful application of rational drug design to enhance potency against resistant viral variants.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data comparing the in-vitro efficacy of this compound and Emivirine against wild-type and drug-resistant HIV-1 strains. The primary measure of efficacy is the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit viral replication by 50%.

Table 1: Antiviral Activity against Wild-Type and Mutant HIV-1 Strains

CompoundHIV-1 StrainFold Improvement (this compound vs. Emivirine)
This compound Tyr181Cys Mutant~30-fold greater inhibitory effect[1]
Emivirine Tyr181Cys MutantBaseline
This compound Lys103Asn Mutant~30-fold greater inhibitory effect[1]
Emivirine Lys103Asn MutantBaseline

Note: Specific EC50 values from the primary comparative study by Hopkins et al. (1999) are not publicly available. The data reflects the reported relative potency.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Both Emivirine and this compound are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They function by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle.

The enhanced efficacy of this compound against resistant strains is attributed to its structural design. The introduction of a C6 thiocyclohexyl group in this compound provides greater flexibility, allowing it to adapt to the altered topography of the NNRTI binding pocket caused by mutations such as Tyr181Cys.[1]

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Inhibited_RT Inactive RT Complex RT->Inhibited_RT Conformational Change NNRTI This compound or Emivirine NNRTI->RT Allosteric Binding Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture MT-4 Cells Seeding Seed MT-4 Cells in 96-well Plate Cell_Culture->Seeding Compound_Dilution Prepare Serial Dilutions of this compound & Emivirine Treatment Add Compound Dilutions Compound_Dilution->Treatment Virus_Stock Prepare HIV-1 Stock Infection Infect Cells with HIV-1 Virus_Stock->Infection Seeding->Treatment Treatment->Infection Incubation Incubate for 4-5 Days Infection->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance at 540 nm MTT_Assay->Absorbance Calculation Calculate EC50 Values Absorbance->Calculation

References

A Comparative Efficacy Analysis of TNK-6123 and Emivirine in Anti-HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) TNK-6123 and its parent compound, Emivirine (also known as MKC-442). The focus of this analysis is to delineate the enhanced efficacy of this compound, particularly against drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). The information presented is collated from preclinical data and is intended to inform research and development efforts in the field of antiretroviral therapy.

Executive Summary

This compound, an analogue of Emivirine, was specifically designed to overcome common drug-resistance mutations that limit the efficacy of earlier NNRTIs. Experimental data demonstrates that this compound exhibits a significantly improved inhibitory profile against key mutant strains of HIV-1, marking a notable advancement in the development of more resilient antiretroviral agents. While Emivirine showed initial promise in in-vitro studies, it ultimately failed to demonstrate sufficient efficacy in human trials.[1] this compound represents a successful application of rational drug design to enhance potency against resistant viral variants.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data comparing the in-vitro efficacy of this compound and Emivirine against wild-type and drug-resistant HIV-1 strains. The primary measure of efficacy is the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit viral replication by 50%.

Table 1: Antiviral Activity against Wild-Type and Mutant HIV-1 Strains

CompoundHIV-1 StrainFold Improvement (this compound vs. Emivirine)
This compound Tyr181Cys Mutant~30-fold greater inhibitory effect[1]
Emivirine Tyr181Cys MutantBaseline
This compound Lys103Asn Mutant~30-fold greater inhibitory effect[1]
Emivirine Lys103Asn MutantBaseline

Note: Specific EC50 values from the primary comparative study by Hopkins et al. (1999) are not publicly available. The data reflects the reported relative potency.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Both Emivirine and this compound are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They function by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle.

The enhanced efficacy of this compound against resistant strains is attributed to its structural design. The introduction of a C6 thiocyclohexyl group in this compound provides greater flexibility, allowing it to adapt to the altered topography of the NNRTI binding pocket caused by mutations such as Tyr181Cys.[1]

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Inhibited_RT Inactive RT Complex RT->Inhibited_RT Conformational Change NNRTI This compound or Emivirine NNRTI->RT Allosteric Binding Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture MT-4 Cells Seeding Seed MT-4 Cells in 96-well Plate Cell_Culture->Seeding Compound_Dilution Prepare Serial Dilutions of this compound & Emivirine Treatment Add Compound Dilutions Compound_Dilution->Treatment Virus_Stock Prepare HIV-1 Stock Infection Infect Cells with HIV-1 Virus_Stock->Infection Seeding->Treatment Treatment->Infection Incubation Incubate for 4-5 Days Infection->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance at 540 nm MTT_Assay->Absorbance Calculation Calculate EC50 Values Absorbance->Calculation

References

Comparative Validation of TNK-6123 in Primary Human Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of TNK-6123, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against other relevant compounds. This document summarizes available data, outlines key experimental protocols, and visualizes critical pathways to support further research and development.

Introduction

This compound is a potent analog of Emivirine (formerly MKC-442), designed for enhanced activity against drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). As an NNRTI, this compound is part of a class of antiretroviral drugs that play a crucial role in combination antiretroviral therapy (cART). The validation of new antiretroviral compounds in primary human cells is a critical step in preclinical development, as these models more accurately reflect the in vivo environment compared to immortalized cell lines. This guide focuses on the validation of this compound in primary human cells, providing a comparative perspective with its parent compound, Emivirine, and other established NNRTIs such as Nevirapine and Efavirenz.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors

NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT), a viral enzyme essential for the conversion of the viral RNA genome into DNA, a process known as reverse transcription. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active. They bind to a hydrophobic pocket on the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity, thereby halting the viral replication process.

NNRTI_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Primary Human CD4+ T-Cell Viral_RNA Viral RNA Genome Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription HIV-1 RT Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus TNK_6123 This compound (NNRTI) HIV_RT HIV-1 Reverse Transcriptase (RT) TNK_6123->HIV_RT Allosteric Binding HIV_RT->Reverse_Transcription Inhibition

Figure 1. Mechanism of action of this compound as an NNRTI.

Comparative Anti-HIV-1 Activity and Cytotoxicity

The efficacy and safety of an antiviral compound are primarily assessed by its 50% effective concentration (EC50 or IC50) and 50% cytotoxic concentration (CC50) in relevant cell models. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the therapeutic window of the drug.

While specific data for this compound in primary human cells are not publicly available, this section presents data for its parent compound, Emivirine, and two widely used NNRTIs, Nevirapine and Efavirenz, to provide a comparative context.

CompoundCell TypeIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Primary Human CellsData not availableData not availableData not available
Emivirine Human Bone Marrow CellsData not available>100Data not available
Nevirapine Cell Culture0.04>100>2500
Efavirenz Human PBMCs0.0003[1]>100>333,333

Note: The data for Nevirapine is from cell culture-based assays, which may not be directly comparable to primary cell data. Emivirine has been reported to have no obvious toxicity in human healthy cells.

Experimental Protocols

The validation of this compound in primary human cells involves a series of standardized assays. The following are detailed methodologies for key experiments.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole blood for use in subsequent antiviral and cytotoxicity assays.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.

  • After centrifugation, four distinct layers will be visible. Aspirate the upper plasma layer.

  • Carefully collect the "buffy coat" layer containing the PBMCs.

  • Wash the collected PBMCs by adding excess PBS and centrifuging at 250 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells using a hemocytometer and assess viability via Trypan Blue exclusion.

Anti-HIV-1 Assay in PBMCs

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in primary human PBMCs.

Materials:

  • Isolated, PHA-stimulated human PBMCs

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or clinical isolates

  • This compound and control compounds at various concentrations

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Seed PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Add serial dilutions of this compound and control compounds to the wells in triplicate.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Include wells with virus-infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • On day 7, collect the culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.

  • Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control.

  • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in primary human PBMCs.

Materials:

  • Isolated human PBMCs

  • This compound and control compounds at various concentrations

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Add serial dilutions of this compound and control compounds to the wells in triplicate.

  • Include wells with untreated cells as a control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the percentage of viable cells.

  • Calculate the percentage of cytotoxicity for each drug concentration compared to the untreated cell control.

  • Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_assays Validation Assays Blood_Sample Human Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation PBMCs Primary Human PBMCs PBMC_Isolation->PBMCs PHA_Stimulation PHA Stimulation PBMCs->PHA_Stimulation Stimulated_PBMCs Activated PBMCs PHA_Stimulation->Stimulated_PBMCs Antiviral_Assay Anti-HIV-1 Assay Stimulated_PBMCs->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Stimulated_PBMCs->Cytotoxicity_Assay IC50_Determination IC50 Determination Antiviral_Assay->IC50_Determination CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination SI_Calculation Selectivity Index (SI) Calculation IC50_Determination->SI_Calculation CC50_Determination->SI_Calculation

Figure 2. Workflow for the validation of this compound.

Conclusion

This compound represents a promising next-generation NNRTI with potential for improved efficacy against drug-resistant HIV-1. While direct comparative data in primary human cells is currently limited in the public domain, the established protocols and comparative data from related compounds presented in this guide provide a robust framework for its validation. Further studies are warranted to fully characterize the antiviral potency and safety profile of this compound in primary human cell models to support its progression in the drug development pipeline.

References

Comparative Validation of TNK-6123 in Primary Human Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of TNK-6123, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against other relevant compounds. This document summarizes available data, outlines key experimental protocols, and visualizes critical pathways to support further research and development.

Introduction

This compound is a potent analog of Emivirine (formerly MKC-442), designed for enhanced activity against drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1). As an NNRTI, this compound is part of a class of antiretroviral drugs that play a crucial role in combination antiretroviral therapy (cART). The validation of new antiretroviral compounds in primary human cells is a critical step in preclinical development, as these models more accurately reflect the in vivo environment compared to immortalized cell lines. This guide focuses on the validation of this compound in primary human cells, providing a comparative perspective with its parent compound, Emivirine, and other established NNRTIs such as Nevirapine and Efavirenz.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors

NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT), a viral enzyme essential for the conversion of the viral RNA genome into DNA, a process known as reverse transcription. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active. They bind to a hydrophobic pocket on the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity, thereby halting the viral replication process.

NNRTI_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Primary Human CD4+ T-Cell Viral_RNA Viral RNA Genome Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription HIV-1 RT Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus TNK_6123 This compound (NNRTI) HIV_RT HIV-1 Reverse Transcriptase (RT) TNK_6123->HIV_RT Allosteric Binding HIV_RT->Reverse_Transcription Inhibition

Figure 1. Mechanism of action of this compound as an NNRTI.

Comparative Anti-HIV-1 Activity and Cytotoxicity

The efficacy and safety of an antiviral compound are primarily assessed by its 50% effective concentration (EC50 or IC50) and 50% cytotoxic concentration (CC50) in relevant cell models. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the therapeutic window of the drug.

While specific data for this compound in primary human cells are not publicly available, this section presents data for its parent compound, Emivirine, and two widely used NNRTIs, Nevirapine and Efavirenz, to provide a comparative context.

CompoundCell TypeIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Primary Human CellsData not availableData not availableData not available
Emivirine Human Bone Marrow CellsData not available>100Data not available
Nevirapine Cell Culture0.04>100>2500
Efavirenz Human PBMCs0.0003[1]>100>333,333

Note: The data for Nevirapine is from cell culture-based assays, which may not be directly comparable to primary cell data. Emivirine has been reported to have no obvious toxicity in human healthy cells.

Experimental Protocols

The validation of this compound in primary human cells involves a series of standardized assays. The following are detailed methodologies for key experiments.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole blood for use in subsequent antiviral and cytotoxicity assays.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.

  • After centrifugation, four distinct layers will be visible. Aspirate the upper plasma layer.

  • Carefully collect the "buffy coat" layer containing the PBMCs.

  • Wash the collected PBMCs by adding excess PBS and centrifuging at 250 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells using a hemocytometer and assess viability via Trypan Blue exclusion.

Anti-HIV-1 Assay in PBMCs

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication in primary human PBMCs.

Materials:

  • Isolated, PHA-stimulated human PBMCs

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or clinical isolates

  • This compound and control compounds at various concentrations

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Seed PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Add serial dilutions of this compound and control compounds to the wells in triplicate.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Include wells with virus-infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • On day 7, collect the culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.

  • Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control.

  • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in primary human PBMCs.

Materials:

  • Isolated human PBMCs

  • This compound and control compounds at various concentrations

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Add serial dilutions of this compound and control compounds to the wells in triplicate.

  • Include wells with untreated cells as a control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the percentage of viable cells.

  • Calculate the percentage of cytotoxicity for each drug concentration compared to the untreated cell control.

  • Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_assays Validation Assays Blood_Sample Human Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation PBMCs Primary Human PBMCs PBMC_Isolation->PBMCs PHA_Stimulation PHA Stimulation PBMCs->PHA_Stimulation Stimulated_PBMCs Activated PBMCs PHA_Stimulation->Stimulated_PBMCs Antiviral_Assay Anti-HIV-1 Assay Stimulated_PBMCs->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Stimulated_PBMCs->Cytotoxicity_Assay IC50_Determination IC50 Determination Antiviral_Assay->IC50_Determination CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination SI_Calculation Selectivity Index (SI) Calculation IC50_Determination->SI_Calculation CC50_Determination->SI_Calculation

Figure 2. Workflow for the validation of this compound.

Conclusion

This compound represents a promising next-generation NNRTI with potential for improved efficacy against drug-resistant HIV-1. While direct comparative data in primary human cells is currently limited in the public domain, the established protocols and comparative data from related compounds presented in this guide provide a robust framework for its validation. Further studies are warranted to fully characterize the antiviral potency and safety profile of this compound in primary human cell models to support its progression in the drug development pipeline.

References

TNK-6123 Cross-Resistance Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of TNK-6123, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against HIV-1 strains with common resistance mutations. As a potent analogue of Emivirine (MKC-442), this compound has been specifically designed for enhanced activity against drug-resistant HIV mutants. This document summarizes key experimental data, details the methodologies for resistance profiling, and visualizes the underlying mechanisms and workflows.

Comparative Cross-Resistance Data

This compound has demonstrated significantly improved inhibitory effects against key NNRTI-resistant HIV-1 mutants compared to its parent compound, Emivirine. Specifically, this compound shows an approximately 30-fold greater inhibitory effect against viruses with the Tyr181Cys (Y181C) and the clinically significant Lys103Asn (K103N) mutations.

To provide a broader context of its potential performance against a landscape of resistant strains, the following table presents representative cross-resistance data for first and second-generation NNRTIs against a panel of common NNRTI-resistant HIV-1 mutants. The data is presented as fold-change in the 50% inhibitory concentration (IC50) relative to the wild-type virus. A fold-change of >3 is generally considered indicative of resistance.

HIV-1 RT MutationNevirapine (1st Gen) Fold-Change in IC50Efavirenz (1st Gen) Fold-Change in IC50Etravirine (2nd Gen) Fold-Change in IC50Rilpivirine (2nd Gen) Fold-Change in IC50
Wild-Type 1111
K103N>50~25<3<3
Y181C>50<2~4-5~3
L100I>50>50~5-10~10
K101E~3-10~2~2~2
G190A>50>50<3<3
Y188L>50>50<3<3
K103N + Y181C>100>50>10>10
L100I + K103N>100>50~5-10~10

Note: This table is a composite of representative data from multiple studies and is intended for comparative purposes. The exact fold-change values can vary between specific assays and viral strains.

Experimental Protocols

The determination of the cross-resistance profile of an antiretroviral drug candidate like this compound involves phenotypic assays that measure the drug's ability to inhibit the replication of different strains of HIV-1 in cell culture.

Objective: To determine the concentration of the investigational drug required to inhibit the replication of various NNRTI-resistant HIV-1 strains by 50% (IC50) and to calculate the fold-change in IC50 relative to the wild-type virus.

Materials:

  • Cell Line: A susceptible host cell line, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs).

  • HIV-1 Strains: A panel of HIV-1 strains including a wild-type reference strain (e.g., HIV-1 IIIB) and clinically relevant NNRTI-resistant strains with single or multiple mutations in the reverse transcriptase gene.

  • Investigational Drug: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Control Drugs: Approved NNRTIs (e.g., Nevirapine, Efavirenz, Etravirine, Rilpivirine) for comparison.

  • Cell Culture Medium, supplements, and reagents.

  • Viral Replication Assay Kit: e.g., an ELISA-based kit to measure HIV-1 p24 antigen concentration in the cell culture supernatant.

Procedure:

  • Cell Preparation: Plate the host cells at a predetermined density in 96-well microtiter plates and incubate under standard cell culture conditions.

  • Drug Dilution: Prepare a series of dilutions of this compound and control drugs in cell culture medium.

  • Infection: Infect the plated cells with a standardized amount of each HIV-1 strain (wild-type and resistant mutants).

  • Drug Addition: Immediately after infection, add the different concentrations of the diluted drugs to the appropriate wells. Each concentration should be tested in triplicate. Include control wells with no drug.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant from each well. Quantify the amount of viral replication by measuring the concentration of HIV-1 p24 antigen using an ELISA kit.

  • Data Analysis:

    • For each drug and each viral strain, plot the percentage of inhibition of p24 production against the drug concentration.

    • Use a non-linear regression analysis to determine the IC50 value, which is the drug concentration that inhibits viral replication by 50%.

    • Calculate the fold-change in resistance for each mutant strain by dividing the IC50 for the mutant strain by the IC50 for the wild-type strain.

Visualizations

Experimental Workflow for Cross-Resistance Profiling```dot

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Host Cells infection Infect Cells with Virus prep_cells->infection prep_virus Prepare HIV-1 Strains (Wild-Type & Mutants) prep_virus->infection prep_drug Prepare Serial Dilutions of this compound & Controls treatment Add Drug Dilutions prep_drug->treatment infection->treatment incubation Incubate (5-7 days) treatment->incubation quantify Quantify Viral Replication (p24 ELISA) incubation->quantify calc_ic50 Calculate IC50 Values quantify->calc_ic50 calc_fc Calculate Fold-Change in Resistance calc_ic50->calc_fc

Caption: Allosteric inhibition of HIV-1 RT by this compound and mechanism of resistance.

TNK-6123 Cross-Resistance Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of TNK-6123, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against HIV-1 strains with common resistance mutations. As a potent analogue of Emivirine (MKC-442), this compound has been specifically designed for enhanced activity against drug-resistant HIV mutants. This document summarizes key experimental data, details the methodologies for resistance profiling, and visualizes the underlying mechanisms and workflows.

Comparative Cross-Resistance Data

This compound has demonstrated significantly improved inhibitory effects against key NNRTI-resistant HIV-1 mutants compared to its parent compound, Emivirine. Specifically, this compound shows an approximately 30-fold greater inhibitory effect against viruses with the Tyr181Cys (Y181C) and the clinically significant Lys103Asn (K103N) mutations.

To provide a broader context of its potential performance against a landscape of resistant strains, the following table presents representative cross-resistance data for first and second-generation NNRTIs against a panel of common NNRTI-resistant HIV-1 mutants. The data is presented as fold-change in the 50% inhibitory concentration (IC50) relative to the wild-type virus. A fold-change of >3 is generally considered indicative of resistance.

HIV-1 RT MutationNevirapine (1st Gen) Fold-Change in IC50Efavirenz (1st Gen) Fold-Change in IC50Etravirine (2nd Gen) Fold-Change in IC50Rilpivirine (2nd Gen) Fold-Change in IC50
Wild-Type 1111
K103N>50~25<3<3
Y181C>50<2~4-5~3
L100I>50>50~5-10~10
K101E~3-10~2~2~2
G190A>50>50<3<3
Y188L>50>50<3<3
K103N + Y181C>100>50>10>10
L100I + K103N>100>50~5-10~10

Note: This table is a composite of representative data from multiple studies and is intended for comparative purposes. The exact fold-change values can vary between specific assays and viral strains.

Experimental Protocols

The determination of the cross-resistance profile of an antiretroviral drug candidate like this compound involves phenotypic assays that measure the drug's ability to inhibit the replication of different strains of HIV-1 in cell culture.

Objective: To determine the concentration of the investigational drug required to inhibit the replication of various NNRTI-resistant HIV-1 strains by 50% (IC50) and to calculate the fold-change in IC50 relative to the wild-type virus.

Materials:

  • Cell Line: A susceptible host cell line, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs).

  • HIV-1 Strains: A panel of HIV-1 strains including a wild-type reference strain (e.g., HIV-1 IIIB) and clinically relevant NNRTI-resistant strains with single or multiple mutations in the reverse transcriptase gene.

  • Investigational Drug: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Control Drugs: Approved NNRTIs (e.g., Nevirapine, Efavirenz, Etravirine, Rilpivirine) for comparison.

  • Cell Culture Medium, supplements, and reagents.

  • Viral Replication Assay Kit: e.g., an ELISA-based kit to measure HIV-1 p24 antigen concentration in the cell culture supernatant.

Procedure:

  • Cell Preparation: Plate the host cells at a predetermined density in 96-well microtiter plates and incubate under standard cell culture conditions.

  • Drug Dilution: Prepare a series of dilutions of this compound and control drugs in cell culture medium.

  • Infection: Infect the plated cells with a standardized amount of each HIV-1 strain (wild-type and resistant mutants).

  • Drug Addition: Immediately after infection, add the different concentrations of the diluted drugs to the appropriate wells. Each concentration should be tested in triplicate. Include control wells with no drug.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant from each well. Quantify the amount of viral replication by measuring the concentration of HIV-1 p24 antigen using an ELISA kit.

  • Data Analysis:

    • For each drug and each viral strain, plot the percentage of inhibition of p24 production against the drug concentration.

    • Use a non-linear regression analysis to determine the IC50 value, which is the drug concentration that inhibits viral replication by 50%.

    • Calculate the fold-change in resistance for each mutant strain by dividing the IC50 for the mutant strain by the IC50 for the wild-type strain.

Visualizations

Experimental Workflow for Cross-Resistance Profiling```dot

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Host Cells infection Infect Cells with Virus prep_cells->infection prep_virus Prepare HIV-1 Strains (Wild-Type & Mutants) prep_virus->infection prep_drug Prepare Serial Dilutions of this compound & Controls treatment Add Drug Dilutions prep_drug->treatment infection->treatment incubation Incubate (5-7 days) treatment->incubation quantify Quantify Viral Replication (p24 ELISA) incubation->quantify calc_ic50 Calculate IC50 Values quantify->calc_ic50 calc_fc Calculate Fold-Change in Resistance calc_ic50->calc_fc

Caption: Allosteric inhibition of HIV-1 RT by this compound and mechanism of resistance.

Synergistic Potential of TNK-6123 in Antiretroviral Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNK-6123 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) identified as a potent analogue of emivirine, demonstrating significant activity against drug-resistant HIV mutants. While specific experimental data on the synergistic effects of this compound in combination with other antiretroviral agents are not publicly available at this time, this guide provides a comparative framework based on the established principles of NNRTI combination therapy. By examining the synergistic potential of this drug class with other antiretrovirals, researchers can infer the likely benefits of including this compound in combination regimens. This document outlines the theoretical basis for synergy, presents standardized experimental protocols for its evaluation, and offers a template for data comparison.

Introduction to this compound

This compound is a next-generation NNRTI designed to be effective against HIV-1 strains that have developed resistance to earlier drugs in this class. As an analogue of emivirine, it binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA. This allosteric inhibition disrupts the enzyme's catalytic activity, thereby halting viral replication. The structural modifications in this compound are intended to enhance its binding affinity and flexibility, allowing it to maintain efficacy against common NNRTI-resistance mutations.

Synergistic Effects of NNRTIs with Other Antiretroviral Classes

The cornerstone of modern HIV therapy is the use of combination antiretroviral therapy (cART), which typically involves a cocktail of drugs from different classes. This approach is designed to suppress viral replication more effectively, reduce the likelihood of drug resistance, and minimize drug-related toxicities. NNRTIs, as a class, have demonstrated synergistic or additive effects when combined with other antiretrovirals, primarily Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Protease Inhibitors (PIs).

NNRTI and NRTI Combinations

The synergy between NNRTIs and NRTIs is well-documented.[1][2] These two drug classes target the same enzyme, reverse transcriptase, but through different mechanisms. NRTIs are incorporated into the growing viral DNA chain, causing premature termination. In contrast, NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that impairs its function. This dual-front attack on reverse transcriptase can lead to a greater reduction in viral replication than the additive effect of each drug alone.

NNRTI and Protease Inhibitor Combinations

Protease inhibitors act at a later stage of the HIV life cycle, preventing the cleavage of viral polyproteins into mature, functional proteins necessary for the assembly of new infectious virions. Combining an NNRTI like this compound with a protease inhibitor targets two distinct and essential viral enzymes, reverse transcriptase and protease. This multi-target approach is a powerful strategy for suppressing viral replication and is a common backbone of many cART regimens.

Comparative Data on Antiretroviral Synergy (Illustrative)

While specific data for this compound is unavailable, the following table illustrates how quantitative data on synergistic effects are typically presented. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4][5]

Drug Combination HIV-1 Strain EC50 Drug A (nM) EC50 Drug B (nM) Combination Index (CI) at EC50 Interpretation Reference
This compound (NNRTI)Wild-TypeData N/A-Data N/A--
This compound + Zidovudine (NRTI)Wild-TypeData N/AData N/AData N/AExpected Synergy-
This compound + Tenofovir (NRTI)K103N MutantData N/AData N/AData N/AExpected Synergy-
This compound + Lopinavir/r (PI)Wild-TypeData N/AData N/AData N/AExpected Synergy-
Emivirine + ZidovudineWild-TypeData N/AData N/AData N/ALikely Synergy-

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the synergistic effects of this compound with other antiretrovirals in vitro.

In Vitro Antiviral Synergy Assay Using the Chou-Talalay Method

1. Cell Culture and Virus Stocks:

  • Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4, CEM-SS) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

  • High-titer stocks of laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) and clinically relevant drug-resistant strains are prepared and quantified for infectivity (e.g., by TCID50 assay).

2. Drug Preparation:

  • This compound and other antiretroviral agents are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Serial dilutions of each drug are prepared in culture medium. For combination studies, a checkerboard matrix of dilutions is prepared, with varying concentrations of this compound combined with varying concentrations of the second drug.

3. Infection and Treatment:

  • Cells are seeded in 96-well plates and infected with a standardized amount of HIV-1.

  • Immediately after infection, the drug dilutions (single drugs and combinations) are added to the appropriate wells.

  • Control wells include uninfected cells, infected untreated cells, and cells treated with each drug individually.

4. Quantification of Viral Replication:

  • After a 4-5 day incubation period, the extent of viral replication is measured. Common methods include:

    • p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.

    • Reverse Transcriptase Activity Assay: Measures the activity of the reverse transcriptase enzyme in the supernatant.

    • Cell Viability Assay (e.g., MTT or XTT): Measures the cytopathic effect of the virus, where a higher cell viability indicates greater inhibition of viral replication.

5. Data Analysis:

  • The 50% effective concentration (EC50) for each drug alone and for the fixed-ratio combinations is calculated using dose-response curve fitting software (e.g., GraphPad Prism).

  • The Combination Index (CI) is calculated using specialized software such as CalcuSyn or CompuSyn, which is based on the Chou-Talalay method.[3][4][5] The software generates CI values at different effect levels (e.g., EC50, EC75, EC90).

  • A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound's synergistic effects.

Antiretroviral_Mechanism_of_Action cluster_host_cell Host Cell cluster_drugs Antiretroviral Drug Classes HIV_RNA HIV RNA HIV_DNA Viral DNA HIV_RNA->HIV_DNA Reverse Transcription Provirus Provirus (Integrated DNA) HIV_DNA->Provirus Integration Viral_Proteins Viral Polyproteins Provirus->Viral_Proteins Transcription & Translation Mature_Virion New HIV Virion Viral_Proteins->Mature_Virion Assembly & Budding Nucleus Nucleus NNRTI NNRTI (e.g., this compound) NNRTI->HIV_DNA Inhibits NRTI NRTI NRTI->HIV_DNA Inhibits PI Protease Inhibitor (PI) PI->Mature_Virion Inhibits

Caption: Mechanism of action of different antiretroviral drug classes.

Synergy_Assay_Workflow Start Start: Prepare Cells, Virus, and Drugs Infect_Cells Infect Cells with HIV-1 Start->Infect_Cells Add_Drugs Add Single Drugs and Combinations (Checkerboard Dilution) Infect_Cells->Add_Drugs Incubate Incubate for 4-5 Days Add_Drugs->Incubate Measure_Replication Quantify Viral Replication (e.g., p24 ELISA) Incubate->Measure_Replication Analyze_Data Calculate EC50 and Combination Index (CI) Measure_Replication->Analyze_Data Result Determine Synergy, Additivity, or Antagonism Analyze_Data->Result

Caption: Experimental workflow for an in vitro synergy assay.

Conclusion

While direct experimental evidence for the synergistic effects of this compound is currently lacking in published literature, its classification as an NNRTI strongly suggests a high potential for synergy when used in combination with other antiretroviral classes, particularly NRTIs and PIs. The established mechanisms of action for these drug classes provide a strong rationale for expecting enhanced antiviral activity and a higher barrier to resistance when they are co-administered. The experimental protocols and data presentation formats outlined in this guide provide a standardized framework for the future evaluation of this compound in combination therapy. Further in vitro and in vivo studies are essential to quantify the synergistic potential of this compound and to determine its optimal placement in future antiretroviral regimens.

References

Synergistic Potential of TNK-6123 in Antiretroviral Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNK-6123 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) identified as a potent analogue of emivirine, demonstrating significant activity against drug-resistant HIV mutants. While specific experimental data on the synergistic effects of this compound in combination with other antiretroviral agents are not publicly available at this time, this guide provides a comparative framework based on the established principles of NNRTI combination therapy. By examining the synergistic potential of this drug class with other antiretrovirals, researchers can infer the likely benefits of including this compound in combination regimens. This document outlines the theoretical basis for synergy, presents standardized experimental protocols for its evaluation, and offers a template for data comparison.

Introduction to this compound

This compound is a next-generation NNRTI designed to be effective against HIV-1 strains that have developed resistance to earlier drugs in this class. As an analogue of emivirine, it binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA. This allosteric inhibition disrupts the enzyme's catalytic activity, thereby halting viral replication. The structural modifications in this compound are intended to enhance its binding affinity and flexibility, allowing it to maintain efficacy against common NNRTI-resistance mutations.

Synergistic Effects of NNRTIs with Other Antiretroviral Classes

The cornerstone of modern HIV therapy is the use of combination antiretroviral therapy (cART), which typically involves a cocktail of drugs from different classes. This approach is designed to suppress viral replication more effectively, reduce the likelihood of drug resistance, and minimize drug-related toxicities. NNRTIs, as a class, have demonstrated synergistic or additive effects when combined with other antiretrovirals, primarily Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Protease Inhibitors (PIs).

NNRTI and NRTI Combinations

The synergy between NNRTIs and NRTIs is well-documented.[1][2] These two drug classes target the same enzyme, reverse transcriptase, but through different mechanisms. NRTIs are incorporated into the growing viral DNA chain, causing premature termination. In contrast, NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that impairs its function. This dual-front attack on reverse transcriptase can lead to a greater reduction in viral replication than the additive effect of each drug alone.

NNRTI and Protease Inhibitor Combinations

Protease inhibitors act at a later stage of the HIV life cycle, preventing the cleavage of viral polyproteins into mature, functional proteins necessary for the assembly of new infectious virions. Combining an NNRTI like this compound with a protease inhibitor targets two distinct and essential viral enzymes, reverse transcriptase and protease. This multi-target approach is a powerful strategy for suppressing viral replication and is a common backbone of many cART regimens.

Comparative Data on Antiretroviral Synergy (Illustrative)

While specific data for this compound is unavailable, the following table illustrates how quantitative data on synergistic effects are typically presented. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4][5]

Drug Combination HIV-1 Strain EC50 Drug A (nM) EC50 Drug B (nM) Combination Index (CI) at EC50 Interpretation Reference
This compound (NNRTI)Wild-TypeData N/A-Data N/A--
This compound + Zidovudine (NRTI)Wild-TypeData N/AData N/AData N/AExpected Synergy-
This compound + Tenofovir (NRTI)K103N MutantData N/AData N/AData N/AExpected Synergy-
This compound + Lopinavir/r (PI)Wild-TypeData N/AData N/AData N/AExpected Synergy-
Emivirine + ZidovudineWild-TypeData N/AData N/AData N/ALikely Synergy-

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the synergistic effects of this compound with other antiretrovirals in vitro.

In Vitro Antiviral Synergy Assay Using the Chou-Talalay Method

1. Cell Culture and Virus Stocks:

  • Human T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-4, CEM-SS) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

  • High-titer stocks of laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) and clinically relevant drug-resistant strains are prepared and quantified for infectivity (e.g., by TCID50 assay).

2. Drug Preparation:

  • This compound and other antiretroviral agents are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Serial dilutions of each drug are prepared in culture medium. For combination studies, a checkerboard matrix of dilutions is prepared, with varying concentrations of this compound combined with varying concentrations of the second drug.

3. Infection and Treatment:

  • Cells are seeded in 96-well plates and infected with a standardized amount of HIV-1.

  • Immediately after infection, the drug dilutions (single drugs and combinations) are added to the appropriate wells.

  • Control wells include uninfected cells, infected untreated cells, and cells treated with each drug individually.

4. Quantification of Viral Replication:

  • After a 4-5 day incubation period, the extent of viral replication is measured. Common methods include:

    • p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.

    • Reverse Transcriptase Activity Assay: Measures the activity of the reverse transcriptase enzyme in the supernatant.

    • Cell Viability Assay (e.g., MTT or XTT): Measures the cytopathic effect of the virus, where a higher cell viability indicates greater inhibition of viral replication.

5. Data Analysis:

  • The 50% effective concentration (EC50) for each drug alone and for the fixed-ratio combinations is calculated using dose-response curve fitting software (e.g., GraphPad Prism).

  • The Combination Index (CI) is calculated using specialized software such as CalcuSyn or CompuSyn, which is based on the Chou-Talalay method.[3][4][5] The software generates CI values at different effect levels (e.g., EC50, EC75, EC90).

  • A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound's synergistic effects.

Antiretroviral_Mechanism_of_Action cluster_host_cell Host Cell cluster_drugs Antiretroviral Drug Classes HIV_RNA HIV RNA HIV_DNA Viral DNA HIV_RNA->HIV_DNA Reverse Transcription Provirus Provirus (Integrated DNA) HIV_DNA->Provirus Integration Viral_Proteins Viral Polyproteins Provirus->Viral_Proteins Transcription & Translation Mature_Virion New HIV Virion Viral_Proteins->Mature_Virion Assembly & Budding Nucleus Nucleus NNRTI NNRTI (e.g., this compound) NNRTI->HIV_DNA Inhibits NRTI NRTI NRTI->HIV_DNA Inhibits PI Protease Inhibitor (PI) PI->Mature_Virion Inhibits

Caption: Mechanism of action of different antiretroviral drug classes.

Synergy_Assay_Workflow Start Start: Prepare Cells, Virus, and Drugs Infect_Cells Infect Cells with HIV-1 Start->Infect_Cells Add_Drugs Add Single Drugs and Combinations (Checkerboard Dilution) Infect_Cells->Add_Drugs Incubate Incubate for 4-5 Days Add_Drugs->Incubate Measure_Replication Quantify Viral Replication (e.g., p24 ELISA) Incubate->Measure_Replication Analyze_Data Calculate EC50 and Combination Index (CI) Measure_Replication->Analyze_Data Result Determine Synergy, Additivity, or Antagonism Analyze_Data->Result

Caption: Experimental workflow for an in vitro synergy assay.

Conclusion

While direct experimental evidence for the synergistic effects of this compound is currently lacking in published literature, its classification as an NNRTI strongly suggests a high potential for synergy when used in combination with other antiretroviral classes, particularly NRTIs and PIs. The established mechanisms of action for these drug classes provide a strong rationale for expecting enhanced antiviral activity and a higher barrier to resistance when they are co-administered. The experimental protocols and data presentation formats outlined in this guide provide a standardized framework for the future evaluation of this compound in combination therapy. Further in vitro and in vivo studies are essential to quantify the synergistic potential of this compound and to determine its optimal placement in future antiretroviral regimens.

References

Independent Validation of TNK-6123 Antiviral Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and clinical trial data reveals no evidence of antiviral activity associated with a compound designated as TNK-6123. Searches for "this compound antiviral activity" and related terms did not yield any specific results for a substance with this name being investigated for viral infections.

The acronym "TNK" is prominently associated with Tenecteplase (TNK-tPA) , a recombinant tissue plasminogen activator.[1][2] Tenecteplase is a well-established thrombolytic agent used in the management of acute ischemic stroke and myocardial infarction.[1][3][4] Its mechanism of action is centered on fibrinolysis, the breakdown of blood clots, and it is not known to possess any antiviral properties.[5][6]

Given the absence of data on this compound as an antiviral agent, a direct comparison with other antiviral drugs is not feasible. However, to provide context for the target audience of researchers, scientists, and drug development professionals, this guide will present a general framework for evaluating antiviral compounds, using established antiviral drugs as examples for methodological comparison.

A Framework for Antiviral Activity Validation

The independent validation of a novel antiviral compound typically involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action. This process is essential for identifying promising candidates for further drug development.

Key Experimental Protocols for Antiviral Assessment:

A thorough evaluation of a potential antiviral agent would include the following experimental approaches:

  • In Vitro Antiviral Assays: These are initial screens to determine if a compound can inhibit viral replication in a controlled laboratory setting.

    • Plaque Reduction Assay: This classic virology technique quantifies the reduction in viral plaques (areas of cell death) in a cell monolayer in the presence of the test compound. This allows for the determination of the 50% effective concentration (EC50), a key measure of antiviral potency.

    • Yield Reduction Assay: This method measures the amount of infectious virus produced by infected cells treated with the compound compared to untreated controls.

    • Reporter Gene Assays: Genetically engineered viruses expressing a reporter gene (e.g., luciferase or green fluorescent protein) can be used to quickly assess viral replication and its inhibition by a compound.[7]

  • Mechanism of Action Studies: Once antiviral activity is confirmed, the next step is to understand how the compound works.

    • Time-of-Addition Assays: By adding the compound at different stages of the viral life cycle (e.g., before infection, during adsorption, after entry), it is possible to pinpoint which step is being inhibited.

    • Enzyme Inhibition Assays: If the virus relies on specific enzymes for replication (e.g., polymerase, protease), direct assays can be performed to see if the compound inhibits these enzymes.

    • Cell-Based Assays for Viral Entry and Fusion: These experiments can determine if the compound blocks the virus from entering the host cell.

  • In Vivo Efficacy Studies: Promising compounds from in vitro studies are then tested in animal models to assess their efficacy and safety in a living organism.

    • Animal Models of Viral Infection: The choice of animal model depends on the specific virus being studied. The compound's ability to reduce viral load, alleviate disease symptoms, and improve survival is evaluated.

Comparative Data Presentation

When evaluating a new antiviral candidate, its performance is benchmarked against existing approved drugs. The following table provides a template for how such comparative data would be structured. For illustrative purposes, data for representative antiviral drugs against different viruses are included.

Antiviral AgentVirus TargetAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Oseltamivir Influenza A VirusPlaque Reduction0.01 - 1.0>100>100
Acyclovir Herpes Simplex Virus 1 (HSV-1)Plaque Reduction0.1 - 1.0>100>100
Remdesivir SARS-CoV-2Reporter Assay0.77>10>13
Vidarabine Herpes Simplex Virus (HSV)DNA Polymerase Inhibition---

EC50 (50% effective concentration): The concentration of a drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration): The concentration of a drug that causes 50% cell death. Selectivity Index (SI): A measure of the drug's specificity for the virus versus the host cell. A higher SI is desirable.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples of how Graphviz (DOT language) can be used to create such visualizations, adhering to the specified formatting guidelines.

Experimental Workflow: In Vitro Antiviral Screening

antiviral_screening_workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Plate Host Cells Infection 4. Infect Cells with Virus Cell_Culture->Infection Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 5. Add Compound Dilutions to Infected Cells Compound_Prep->Treatment Virus_Stock 3. Prepare Virus Inoculum Virus_Stock->Infection Infection->Treatment Incubate 6. Incubate for 24-72 hours Treatment->Incubate Quantification 7. Quantify Viral Replication (e.g., Plaque Assay, qPCR) Incubate->Quantification Cytotoxicity 8. Assess Cell Viability (e.g., MTT Assay) Incubate->Cytotoxicity Data_Analysis 9. Calculate EC50, CC50, and SI Quantification->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for in vitro screening of antiviral compounds.

Signaling Pathway: Generic Viral Entry Inhibition

viral_entry_inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Binding Replication Viral Replication Receptor->Replication 2. Entry & Uncoating Inhibitor Entry Inhibitor (e.g., this compound) Inhibitor->Virus Blocks Binding Inhibitor->Receptor Blocks Binding

References

Independent Validation of TNK-6123 Antiviral Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and clinical trial data reveals no evidence of antiviral activity associated with a compound designated as TNK-6123. Searches for "this compound antiviral activity" and related terms did not yield any specific results for a substance with this name being investigated for viral infections.

The acronym "TNK" is prominently associated with Tenecteplase (TNK-tPA) , a recombinant tissue plasminogen activator.[1][2] Tenecteplase is a well-established thrombolytic agent used in the management of acute ischemic stroke and myocardial infarction.[1][3][4] Its mechanism of action is centered on fibrinolysis, the breakdown of blood clots, and it is not known to possess any antiviral properties.[5][6]

Given the absence of data on this compound as an antiviral agent, a direct comparison with other antiviral drugs is not feasible. However, to provide context for the target audience of researchers, scientists, and drug development professionals, this guide will present a general framework for evaluating antiviral compounds, using established antiviral drugs as examples for methodological comparison.

A Framework for Antiviral Activity Validation

The independent validation of a novel antiviral compound typically involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action. This process is essential for identifying promising candidates for further drug development.

Key Experimental Protocols for Antiviral Assessment:

A thorough evaluation of a potential antiviral agent would include the following experimental approaches:

  • In Vitro Antiviral Assays: These are initial screens to determine if a compound can inhibit viral replication in a controlled laboratory setting.

    • Plaque Reduction Assay: This classic virology technique quantifies the reduction in viral plaques (areas of cell death) in a cell monolayer in the presence of the test compound. This allows for the determination of the 50% effective concentration (EC50), a key measure of antiviral potency.

    • Yield Reduction Assay: This method measures the amount of infectious virus produced by infected cells treated with the compound compared to untreated controls.

    • Reporter Gene Assays: Genetically engineered viruses expressing a reporter gene (e.g., luciferase or green fluorescent protein) can be used to quickly assess viral replication and its inhibition by a compound.[7]

  • Mechanism of Action Studies: Once antiviral activity is confirmed, the next step is to understand how the compound works.

    • Time-of-Addition Assays: By adding the compound at different stages of the viral life cycle (e.g., before infection, during adsorption, after entry), it is possible to pinpoint which step is being inhibited.

    • Enzyme Inhibition Assays: If the virus relies on specific enzymes for replication (e.g., polymerase, protease), direct assays can be performed to see if the compound inhibits these enzymes.

    • Cell-Based Assays for Viral Entry and Fusion: These experiments can determine if the compound blocks the virus from entering the host cell.

  • In Vivo Efficacy Studies: Promising compounds from in vitro studies are then tested in animal models to assess their efficacy and safety in a living organism.

    • Animal Models of Viral Infection: The choice of animal model depends on the specific virus being studied. The compound's ability to reduce viral load, alleviate disease symptoms, and improve survival is evaluated.

Comparative Data Presentation

When evaluating a new antiviral candidate, its performance is benchmarked against existing approved drugs. The following table provides a template for how such comparative data would be structured. For illustrative purposes, data for representative antiviral drugs against different viruses are included.

Antiviral AgentVirus TargetAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Oseltamivir Influenza A VirusPlaque Reduction0.01 - 1.0>100>100
Acyclovir Herpes Simplex Virus 1 (HSV-1)Plaque Reduction0.1 - 1.0>100>100
Remdesivir SARS-CoV-2Reporter Assay0.77>10>13
Vidarabine Herpes Simplex Virus (HSV)DNA Polymerase Inhibition---

EC50 (50% effective concentration): The concentration of a drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration): The concentration of a drug that causes 50% cell death. Selectivity Index (SI): A measure of the drug's specificity for the virus versus the host cell. A higher SI is desirable.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples of how Graphviz (DOT language) can be used to create such visualizations, adhering to the specified formatting guidelines.

Experimental Workflow: In Vitro Antiviral Screening

antiviral_screening_workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Plate Host Cells Infection 4. Infect Cells with Virus Cell_Culture->Infection Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 5. Add Compound Dilutions to Infected Cells Compound_Prep->Treatment Virus_Stock 3. Prepare Virus Inoculum Virus_Stock->Infection Infection->Treatment Incubate 6. Incubate for 24-72 hours Treatment->Incubate Quantification 7. Quantify Viral Replication (e.g., Plaque Assay, qPCR) Incubate->Quantification Cytotoxicity 8. Assess Cell Viability (e.g., MTT Assay) Incubate->Cytotoxicity Data_Analysis 9. Calculate EC50, CC50, and SI Quantification->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for in vitro screening of antiviral compounds.

Signaling Pathway: Generic Viral Entry Inhibition

viral_entry_inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Binding Replication Viral Replication Receptor->Replication 2. Entry & Uncoating Inhibitor Entry Inhibitor (e.g., this compound) Inhibitor->Virus Blocks Binding Inhibitor->Receptor Blocks Binding

References

Navigating Antiviral Compounds: A Comparative Look at TNK-6123 and Tenofovir

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification for researchers: The designation "TNK" is predominantly associated with Tenecteplase, a thrombolytic agent used in the management of acute ischemic stroke and myocardial infarction. However, the query "TNK-6123" refers to a distinct experimental anti-HIV compound. This guide will focus on the comparative analysis of the anti-HIV agent this compound and the widely used antiretroviral drug, tenofovir.

There are no publicly available direct comparative studies between this compound and tenofovir. This compound is identified as a potent analogue of Emivirine, which belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). In contrast, tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI). This guide will, therefore, provide a comparative overview based on the established mechanisms and data for their respective drug classes, with a specific focus on tenofovir.

Mechanism of Action: A Tale of Two Inhibitors

Both NNRTIs, the class to which this compound belongs, and NtRTIs like tenofovir target the same critical enzyme in the HIV life cycle: reverse transcriptase. However, they do so through fundamentally different mechanisms.

Tenofovir , as a nucleotide analogue, acts as a fraudulent building block for viral DNA.[1][2][3][4] After being converted into its active form, tenofovir diphosphate, it is incorporated into the growing viral DNA chain by reverse transcriptase.[2][4] Because it lacks the necessary 3'-hydroxyl group, it terminates the DNA chain, preventing the completion of viral DNA synthesis and subsequent replication.[1][3][4]

This compound , as an analogue of the NNRTI Emivirine, would be expected to function as a non-competitive inhibitor. NNRTIs bind to a different site on the reverse transcriptase enzyme, away from the active site. This binding induces a conformational change in the enzyme, distorting the active site and rendering it inactive. This allosteric inhibition prevents the enzyme from converting viral RNA into DNA.

Comparative Data Summary

Due to the limited public information on this compound, a direct quantitative comparison is not feasible. The following table summarizes the known characteristics of tenofovir.

FeatureTenofovir Disoproxil Fumarate (TDF)
Drug Class Nucleotide Reverse Transcriptase Inhibitor (NtRTI)[1][2]
Mechanism Chain termination of viral DNA synthesis[1][3][4]
Active Form Tenofovir diphosphate[2][4]
Indications Treatment of HIV-1 infection, Chronic Hepatitis B[2][5]
Administration Oral, typically once daily[6]
Bioavailability ~25% (fasting), increases with a high-fat meal[1]
Common Side Effects Nausea, rash, diarrhea, headache, weakness[1]
Key Efficacy Data In a clinical study for Chronic Hepatitis B, 65% of patients achieved undetectable HBV DNA levels after 48 weeks of treatment.[5] As part of combination antiretroviral therapy for HIV, it is effective in suppressing viral load.[5]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. For tenofovir, a standard experimental protocol to determine its in vitro anti-HIV activity would be a cell-based assay.

Example Protocol: In Vitro Anti-HIV-1 Activity of Tenofovir
  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

  • Virus Preparation: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated and its concentration is determined (e.g., by measuring p24 antigen levels).

  • Drug Preparation: Tenofovir is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Infection and Treatment: Cells are infected with a known amount of HIV-1. Immediately after infection, the diluted tenofovir is added to the cell cultures. Control cultures with no drug and with a known active drug are also prepared.

  • Incubation: The treated and control cultures are incubated for a period of 3 to 7 days.

  • Assessment of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of tenofovir that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of tenofovir and the expected mechanism of an NNRTI like the parent compound of this compound.

cluster_tenofovir Tenofovir (NtRTI) Mechanism Tenofovir_Prodrug Tenofovir Disoproxil (Prodrug) Tenofovir_Active Tenofovir Diphosphate (Active Drug) Tenofovir_Prodrug->Tenofovir_Active Cellular Phosphorylation Reverse_Transcriptase Reverse Transcriptase Tenofovir_Active->Reverse_Transcriptase Incorporation Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Incomplete_DNA Incomplete Viral DNA (Chain Terminated) Reverse_Transcriptase->Incomplete_DNA No_Replication Viral Replication Blocked Incomplete_DNA->No_Replication

Caption: Mechanism of Action for Tenofovir (NtRTI).

cluster_nnrti NNRTI (e.g., Emivirine class) Mechanism NNRTI_Drug NNRTI (e.g., Emivirine) Allosteric_Site Allosteric Site NNRTI_Drug->Allosteric_Site Reverse_Transcriptase_Enzyme Reverse Transcriptase Reverse_Transcriptase_Enzyme->Allosteric_Site Active_Site Active Site Reverse_Transcriptase_Enzyme->Active_Site Inactive_Enzyme Inactive Reverse Transcriptase Allosteric_Site->Inactive_Enzyme Binding & Conformational Change No_DNA_Synthesis Viral DNA Synthesis Blocked Inactive_Enzyme->No_DNA_Synthesis

References

Navigating Antiviral Compounds: A Comparative Look at TNK-6123 and Tenofovir

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification for researchers: The designation "TNK" is predominantly associated with Tenecteplase, a thrombolytic agent used in the management of acute ischemic stroke and myocardial infarction. However, the query "TNK-6123" refers to a distinct experimental anti-HIV compound. This guide will focus on the comparative analysis of the anti-HIV agent this compound and the widely used antiretroviral drug, tenofovir.

There are no publicly available direct comparative studies between this compound and tenofovir. This compound is identified as a potent analogue of Emivirine, which belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). In contrast, tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI). This guide will, therefore, provide a comparative overview based on the established mechanisms and data for their respective drug classes, with a specific focus on tenofovir.

Mechanism of Action: A Tale of Two Inhibitors

Both NNRTIs, the class to which this compound belongs, and NtRTIs like tenofovir target the same critical enzyme in the HIV life cycle: reverse transcriptase. However, they do so through fundamentally different mechanisms.

Tenofovir , as a nucleotide analogue, acts as a fraudulent building block for viral DNA.[1][2][3][4] After being converted into its active form, tenofovir diphosphate, it is incorporated into the growing viral DNA chain by reverse transcriptase.[2][4] Because it lacks the necessary 3'-hydroxyl group, it terminates the DNA chain, preventing the completion of viral DNA synthesis and subsequent replication.[1][3][4]

This compound , as an analogue of the NNRTI Emivirine, would be expected to function as a non-competitive inhibitor. NNRTIs bind to a different site on the reverse transcriptase enzyme, away from the active site. This binding induces a conformational change in the enzyme, distorting the active site and rendering it inactive. This allosteric inhibition prevents the enzyme from converting viral RNA into DNA.

Comparative Data Summary

Due to the limited public information on this compound, a direct quantitative comparison is not feasible. The following table summarizes the known characteristics of tenofovir.

FeatureTenofovir Disoproxil Fumarate (TDF)
Drug Class Nucleotide Reverse Transcriptase Inhibitor (NtRTI)[1][2]
Mechanism Chain termination of viral DNA synthesis[1][3][4]
Active Form Tenofovir diphosphate[2][4]
Indications Treatment of HIV-1 infection, Chronic Hepatitis B[2][5]
Administration Oral, typically once daily[6]
Bioavailability ~25% (fasting), increases with a high-fat meal[1]
Common Side Effects Nausea, rash, diarrhea, headache, weakness[1]
Key Efficacy Data In a clinical study for Chronic Hepatitis B, 65% of patients achieved undetectable HBV DNA levels after 48 weeks of treatment.[5] As part of combination antiretroviral therapy for HIV, it is effective in suppressing viral load.[5]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. For tenofovir, a standard experimental protocol to determine its in vitro anti-HIV activity would be a cell-based assay.

Example Protocol: In Vitro Anti-HIV-1 Activity of Tenofovir
  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

  • Virus Preparation: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated and its concentration is determined (e.g., by measuring p24 antigen levels).

  • Drug Preparation: Tenofovir is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Infection and Treatment: Cells are infected with a known amount of HIV-1. Immediately after infection, the diluted tenofovir is added to the cell cultures. Control cultures with no drug and with a known active drug are also prepared.

  • Incubation: The treated and control cultures are incubated for a period of 3 to 7 days.

  • Assessment of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of tenofovir that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of tenofovir and the expected mechanism of an NNRTI like the parent compound of this compound.

cluster_tenofovir Tenofovir (NtRTI) Mechanism Tenofovir_Prodrug Tenofovir Disoproxil (Prodrug) Tenofovir_Active Tenofovir Diphosphate (Active Drug) Tenofovir_Prodrug->Tenofovir_Active Cellular Phosphorylation Reverse_Transcriptase Reverse Transcriptase Tenofovir_Active->Reverse_Transcriptase Incorporation Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Incomplete_DNA Incomplete Viral DNA (Chain Terminated) Reverse_Transcriptase->Incomplete_DNA No_Replication Viral Replication Blocked Incomplete_DNA->No_Replication

Caption: Mechanism of Action for Tenofovir (NtRTI).

cluster_nnrti NNRTI (e.g., Emivirine class) Mechanism NNRTI_Drug NNRTI (e.g., Emivirine) Allosteric_Site Allosteric Site NNRTI_Drug->Allosteric_Site Reverse_Transcriptase_Enzyme Reverse Transcriptase Reverse_Transcriptase_Enzyme->Allosteric_Site Active_Site Active Site Reverse_Transcriptase_Enzyme->Active_Site Inactive_Enzyme Inactive Reverse Transcriptase Allosteric_Site->Inactive_Enzyme Binding & Conformational Change No_DNA_Synthesis Viral DNA Synthesis Blocked Inactive_Enzyme->No_DNA_Synthesis

References

A Comparative Guide to TNK-6123 (Tenecteplase) in Ischemic Stroke: An Analysis of Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of experimental data for TNK-6123, generically known as Tenecteplase (TNK), a recombinant tissue plasminogen activator. It offers an objective comparison of its performance against the standard-of-care thrombolytic agent, Alteplase, with supporting data from pivotal clinical trials. Detailed experimental methodologies and visual representations of key biological and procedural pathways are included to support further research and development.

Executive Summary

Tenecteplase, a genetically modified variant of Alteplase, has emerged as a promising alternative for the management of acute ischemic stroke. Its primary advantages lie in its higher fibrin specificity, longer half-life, and ease of administration as a single intravenous bolus.[1] Clinical trials have extensively evaluated the efficacy and safety of Tenecteplase compared to Alteplase, with a focus on patient outcomes such as functional independence and the risk of intracranial hemorrhage. This guide synthesizes the quantitative data from these key trials to provide a clear comparative overview.

Comparative Efficacy and Safety: Tenecteplase vs. Alteplase

The following tables summarize the primary efficacy and safety outcomes from major clinical trials comparing Tenecteplase with Alteplase in patients with acute ischemic stroke. The primary efficacy endpoint is typically the proportion of patients with a favorable functional outcome, often defined by a modified Rankin Scale (mRS) score of 0-1 (no significant disability) or 0-2 (functional independence) at 90 days post-treatment. Key safety endpoints include the incidence of symptomatic intracranial hemorrhage (sICH) and overall mortality.

Efficacy Outcomes at 90 Days
Clinical TrialIntervention Group (Tenecteplase)Control Group (Alteplase)Outcome MeasureResult
ATTEST-2 44%42%mRS 0-1Non-inferiority met (p<0.0001); Superiority not met (p=0.40)[2]
68%65%mRS 0-2Non-inferiority not tested; Not statistically superior[2][3]
ORIGINAL 72.7%70.3%mRS 0-1Non-inferiority met (RR 1.03, 95% CI 0.97-1.09)[4][5]
80.9%79.9%mRS 0-2RR 1.01 (95% CI 0.96-1.06)[4]
EXTEND-IA TNK 22%10%Reperfusion >50%Superiority met (p=0.03)[6]
TAAIS 72% (0.25 mg/kg)40%mRS 0-1p=0.023[7]
NOR-TEST 2 (Part A) 32%51%mRS 0-1Favored Alteplase (unadjusted OR 0.45, 95% CI 0.25-0.80)[8]
ANGEL-TNK *40.5%26.4%mRS 0-1p=0.02[9][10]

Note: The ANGEL-TNK trial evaluated intra-arterial Tenecteplase after successful endovascular therapy compared to standard medical treatment, not a direct comparison to Alteplase.[9][10]

Safety Outcomes
Clinical TrialIntervention Group (Tenecteplase)Control Group (Alteplase)Outcome MeasureResult
ATTEST-2 2%2%Symptomatic ICHNo significant difference[11]
8%8%90-day MortalityNo significant difference[11]
ORIGINAL 1.2%1.2%Symptomatic ICHRR 1.01 (95% CI 0.37-2.70)[4]
4.6%5.8%90-day MortalityRR 0.80 (95% CI 0.51-1.23)[4][12]
EXTEND-IA TNK 1%1%Symptomatic ICHNo significant difference[6]
10%18%90-day Mortalityp=0.049[6]
NOR-TEST 2 (Part A) 21%7%Any Intracranial HemorrhageMore frequent with Tenecteplase (unadjusted OR 3.68, 95% CI 1.49-9.11)[8]
ANGEL-TNK *5.6%6.2%Symptomatic ICHNo significant difference (p=0.92)[9][10]
21.4%21.7%90-day MortalityNo significant difference (p=0.39)[9]

Note: The ANGEL-TNK trial's control group was standard medical treatment.[9][10]

Signaling Pathway and Experimental Workflow

Fibrinolysis Signaling Pathway of Tenecteplase

Tenecteplase is a modified tissue plasminogen activator (tPA) that initiates local fibrinolysis. It binds to fibrin within a thrombus and converts plasminogen to plasmin, which then degrades the fibrin matrix of the clot.[4]

Fibrinolysis_Pathway Fibrinolysis Signaling Pathway of Tenecteplase cluster_blood_vessel Blood Vessel Thrombus Thrombus Fibrin Fibrin Thrombus->Fibrin contains Plasminogen Plasminogen Thrombus->Plasminogen traps Fibrin->Plasminogen Activates bound Fibrin_Degradation_Products Fibrin_Degradation_Products Fibrin->Fibrin_Degradation_Products breaks down into Plasmin Plasmin Plasminogen->Plasmin Converts to Tenecteplase Tenecteplase Tenecteplase->Fibrin Binds to Tenecteplase->Plasminogen Catalyzes conversion Plasmin->Fibrin Degrades Clot_Dissolution Clot_Dissolution Fibrin_Degradation_Products->Clot_Dissolution leads to

Caption: Fibrinolysis pathway initiated by Tenecteplase.

Typical Experimental Workflow for an Acute Ischemic Stroke Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial evaluating a thrombolytic agent in acute ischemic stroke, based on the protocols of the cited studies.

Experimental_Workflow Acute Ischemic Stroke Clinical Trial Workflow Patient_Presentation Patient Presents with Acute Stroke Symptoms Initial_Assessment Initial Neurological Assessment (e.g., NIHSS) Patient_Presentation->Initial_Assessment Imaging Non-Contrast CT / CT Angiography to Exclude Hemorrhage & Confirm Occlusion Initial_Assessment->Imaging Eligibility_Screening Inclusion/Exclusion Criteria Met? Imaging->Eligibility_Screening Informed_Consent Informed Consent Obtained Eligibility_Screening->Informed_Consent Yes Screen_Failure Screen_Failure Eligibility_Screening->Screen_Failure No Randomization Randomization (1:1) Informed_Consent->Randomization Treatment_Arm Investigational Drug (e.g., Tenecteplase Bolus) Randomization->Treatment_Arm Control_Arm Standard of Care (e.g., Alteplase Infusion) Randomization->Control_Arm Post_Treatment_Monitoring 24h Post-Treatment: Neurological Assessment & Imaging Treatment_Arm->Post_Treatment_Monitoring Control_Arm->Post_Treatment_Monitoring Follow_Up 90-Day Follow-Up: mRS, Barthel Index, etc. Post_Treatment_Monitoring->Follow_Up Data_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Data_Analysis

Caption: Generalized workflow of a stroke clinical trial.

Detailed Experimental Protocols

The methodologies for the key clinical trials cited in this guide are summarized below. These protocols provide the framework for the collection of the presented data.

ATTEST-2 (Alteplase-Tenecteplase Trial Evaluation for Stroke Thrombolysis)
  • Study Design: A prospective, randomized, parallel-group, open-label trial with masked endpoint evaluation.[11][13]

  • Patient Population: Adults with acute ischemic stroke eligible for intravenous thrombolysis within 4.5 hours of symptom onset.[3][13]

  • Intervention: Intravenous Tenecteplase (0.25 mg/kg) as a single bolus.[3]

  • Control: Intravenous Alteplase (0.9 mg/kg) administered as a 10% bolus followed by a 60-minute infusion.[3]

  • Primary Endpoint: Distribution of the modified Rankin Scale (mRS) score at 90 days.[3][11]

  • Key Inclusion Criteria: Age ≥18 years, clinical diagnosis of acute ischemic stroke, and ability to receive thrombolysis within 4.5 hours of last known well time.[14]

  • Key Exclusion Criteria: Evidence of intracranial hemorrhage on CT, stroke within the previous 14 days, and conditions with a high risk of hemorrhage.[14]

TEMPO-2 (A Randomized Controlled Trial of TNK-tPA Versus Standard of Care for Minor Ischemic Stroke With Proven Occlusion)
  • Study Design: A prospective, randomized, open-label, blinded-endpoint (PROBE) controlled trial.[1][15]

  • Patient Population: Adult patients with minor acute ischemic stroke (NIHSS ≤ 5) and a visible arterial occlusion or perfusion deficit within 12 hours of onset.[1]

  • Intervention: Intravenous Tenecteplase (0.25 mg/kg) as a single bolus.[1]

  • Control: Standard of care (non-thrombolytic, typically antiplatelet therapy).[1]

  • Primary Endpoint: Return to baseline neurological functioning as measured by the mRS at 90 days.[1]

  • Key Inclusion Criteria: Onset to treatment time ≤ 12 hours, baseline NIHSS ≤ 5, and an acute intracranial occlusion on non-invasive imaging.[15]

  • Key Exclusion Criteria: Conditions that would normally preclude the use of a thrombolytic agent.[15]

ANGEL-TNK (Intra-arterial tenecteplase after successful endovascular therapy)
  • Study Design: A multicenter, prospective, randomized, open-label, blinded end-point trial.[3]

  • Patient Population: Patients with acute large vessel occlusion (LVO) stroke who have undergone successful endovascular therapy (eTICI 2b to 3).[3]

  • Intervention: Intra-arterial Tenecteplase (0.125 mg/kg) administered after successful thrombectomy.

  • Control: Standard medical management.

  • Primary Endpoint: Excellent neurological outcome at 90 days, defined as an mRS score of 0-1.[3]

  • Key Inclusion Criteria: Anterior circulation LVO stroke, successful reperfusion, and randomization within a specified time window.[16]

  • Key Exclusion Criteria: Not specified in the provided search results.

NOR-TEST 2 (The Norwegian Tenecteplase Stroke Trial 2)
  • Study Design: A phase 3, randomized, open-label, blinded-endpoint, non-inferiority trial.[17]

  • Patient Population: Patients with suspected acute ischemic stroke with an NIHSS score of 6 or more, eligible for thrombolysis within 4.5 hours of symptom onset.[17]

  • Intervention (Part A): Intravenous Tenecteplase (0.4 mg/kg).[17]

  • Control: Standard dose Alteplase (0.9 mg/kg).[17]

  • Primary Endpoint: Favorable functional outcome defined as an mRS score of 0-1 at 3 months.[17]

  • Key Inclusion Criteria: NIHSS score >5, treatment within 4.5 hours of stroke onset.[9]

  • Key Exclusion Criteria: Not specified in the provided search results.

EXTEND-IA TNK (Tenecteplase versus Alteplase before Thrombectomy for Ischemic Stroke)
  • Study Design: A randomized, open-label trial with blinded outcome assessment.[18]

  • Patient Population: Patients with ischemic stroke due to occlusion of the internal carotid, basilar, or middle cerebral artery, eligible for thrombectomy within 4.5 hours of symptom onset.[7]

  • Intervention: Intravenous Tenecteplase (0.25 mg/kg) before thrombectomy.[7]

  • Control: Intravenous Alteplase (0.9 mg/kg) before thrombectomy.[7]

  • Primary Endpoint: Reperfusion of >50% of the involved ischemic territory or an absence of retrievable thrombus at the time of initial angiographic assessment.[6][18]

  • Key Inclusion Criteria: Ischemic stroke due to large vessel occlusion, within 4.5 hours of symptom onset.[7]

  • Key Exclusion Criteria: Pre-existing disability.[7]

Conclusion

The collective evidence from these clinical trials suggests that Tenecteplase (this compound) is a viable and, in some respects, advantageous alternative to Alteplase for the treatment of acute ischemic stroke. Its non-inferiority in terms of functional outcomes, coupled with a comparable safety profile and the practical benefit of single-bolus administration, supports its increasing adoption in clinical practice. The superiority of Tenecteplase in achieving reperfusion in patients undergoing thrombectomy, as demonstrated in the EXTEND-IA TNK trial, is a significant finding that warrants further investigation. The higher dose of 0.4 mg/kg, however, has been associated with a higher risk of intracranial hemorrhage in some studies and does not appear to offer additional benefit. Further research will continue to refine the optimal use of Tenecteplase in various stroke patient populations.

References

A Comparative Guide to TNK-6123 (Tenecteplase) in Ischemic Stroke: An Analysis of Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of experimental data for TNK-6123, generically known as Tenecteplase (TNK), a recombinant tissue plasminogen activator. It offers an objective comparison of its performance against the standard-of-care thrombolytic agent, Alteplase, with supporting data from pivotal clinical trials. Detailed experimental methodologies and visual representations of key biological and procedural pathways are included to support further research and development.

Executive Summary

Tenecteplase, a genetically modified variant of Alteplase, has emerged as a promising alternative for the management of acute ischemic stroke. Its primary advantages lie in its higher fibrin specificity, longer half-life, and ease of administration as a single intravenous bolus.[1] Clinical trials have extensively evaluated the efficacy and safety of Tenecteplase compared to Alteplase, with a focus on patient outcomes such as functional independence and the risk of intracranial hemorrhage. This guide synthesizes the quantitative data from these key trials to provide a clear comparative overview.

Comparative Efficacy and Safety: Tenecteplase vs. Alteplase

The following tables summarize the primary efficacy and safety outcomes from major clinical trials comparing Tenecteplase with Alteplase in patients with acute ischemic stroke. The primary efficacy endpoint is typically the proportion of patients with a favorable functional outcome, often defined by a modified Rankin Scale (mRS) score of 0-1 (no significant disability) or 0-2 (functional independence) at 90 days post-treatment. Key safety endpoints include the incidence of symptomatic intracranial hemorrhage (sICH) and overall mortality.

Efficacy Outcomes at 90 Days
Clinical TrialIntervention Group (Tenecteplase)Control Group (Alteplase)Outcome MeasureResult
ATTEST-2 44%42%mRS 0-1Non-inferiority met (p<0.0001); Superiority not met (p=0.40)[2]
68%65%mRS 0-2Non-inferiority not tested; Not statistically superior[2][3]
ORIGINAL 72.7%70.3%mRS 0-1Non-inferiority met (RR 1.03, 95% CI 0.97-1.09)[4][5]
80.9%79.9%mRS 0-2RR 1.01 (95% CI 0.96-1.06)[4]
EXTEND-IA TNK 22%10%Reperfusion >50%Superiority met (p=0.03)[6]
TAAIS 72% (0.25 mg/kg)40%mRS 0-1p=0.023[7]
NOR-TEST 2 (Part A) 32%51%mRS 0-1Favored Alteplase (unadjusted OR 0.45, 95% CI 0.25-0.80)[8]
ANGEL-TNK *40.5%26.4%mRS 0-1p=0.02[9][10]

Note: The ANGEL-TNK trial evaluated intra-arterial Tenecteplase after successful endovascular therapy compared to standard medical treatment, not a direct comparison to Alteplase.[9][10]

Safety Outcomes
Clinical TrialIntervention Group (Tenecteplase)Control Group (Alteplase)Outcome MeasureResult
ATTEST-2 2%2%Symptomatic ICHNo significant difference[11]
8%8%90-day MortalityNo significant difference[11]
ORIGINAL 1.2%1.2%Symptomatic ICHRR 1.01 (95% CI 0.37-2.70)[4]
4.6%5.8%90-day MortalityRR 0.80 (95% CI 0.51-1.23)[4][12]
EXTEND-IA TNK 1%1%Symptomatic ICHNo significant difference[6]
10%18%90-day Mortalityp=0.049[6]
NOR-TEST 2 (Part A) 21%7%Any Intracranial HemorrhageMore frequent with Tenecteplase (unadjusted OR 3.68, 95% CI 1.49-9.11)[8]
ANGEL-TNK *5.6%6.2%Symptomatic ICHNo significant difference (p=0.92)[9][10]
21.4%21.7%90-day MortalityNo significant difference (p=0.39)[9]

Note: The ANGEL-TNK trial's control group was standard medical treatment.[9][10]

Signaling Pathway and Experimental Workflow

Fibrinolysis Signaling Pathway of Tenecteplase

Tenecteplase is a modified tissue plasminogen activator (tPA) that initiates local fibrinolysis. It binds to fibrin within a thrombus and converts plasminogen to plasmin, which then degrades the fibrin matrix of the clot.[4]

Fibrinolysis_Pathway Fibrinolysis Signaling Pathway of Tenecteplase cluster_blood_vessel Blood Vessel Thrombus Thrombus Fibrin Fibrin Thrombus->Fibrin contains Plasminogen Plasminogen Thrombus->Plasminogen traps Fibrin->Plasminogen Activates bound Fibrin_Degradation_Products Fibrin_Degradation_Products Fibrin->Fibrin_Degradation_Products breaks down into Plasmin Plasmin Plasminogen->Plasmin Converts to Tenecteplase Tenecteplase Tenecteplase->Fibrin Binds to Tenecteplase->Plasminogen Catalyzes conversion Plasmin->Fibrin Degrades Clot_Dissolution Clot_Dissolution Fibrin_Degradation_Products->Clot_Dissolution leads to

Caption: Fibrinolysis pathway initiated by Tenecteplase.

Typical Experimental Workflow for an Acute Ischemic Stroke Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial evaluating a thrombolytic agent in acute ischemic stroke, based on the protocols of the cited studies.

Experimental_Workflow Acute Ischemic Stroke Clinical Trial Workflow Patient_Presentation Patient Presents with Acute Stroke Symptoms Initial_Assessment Initial Neurological Assessment (e.g., NIHSS) Patient_Presentation->Initial_Assessment Imaging Non-Contrast CT / CT Angiography to Exclude Hemorrhage & Confirm Occlusion Initial_Assessment->Imaging Eligibility_Screening Inclusion/Exclusion Criteria Met? Imaging->Eligibility_Screening Informed_Consent Informed Consent Obtained Eligibility_Screening->Informed_Consent Yes Screen_Failure Screen_Failure Eligibility_Screening->Screen_Failure No Randomization Randomization (1:1) Informed_Consent->Randomization Treatment_Arm Investigational Drug (e.g., Tenecteplase Bolus) Randomization->Treatment_Arm Control_Arm Standard of Care (e.g., Alteplase Infusion) Randomization->Control_Arm Post_Treatment_Monitoring 24h Post-Treatment: Neurological Assessment & Imaging Treatment_Arm->Post_Treatment_Monitoring Control_Arm->Post_Treatment_Monitoring Follow_Up 90-Day Follow-Up: mRS, Barthel Index, etc. Post_Treatment_Monitoring->Follow_Up Data_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Data_Analysis

Caption: Generalized workflow of a stroke clinical trial.

Detailed Experimental Protocols

The methodologies for the key clinical trials cited in this guide are summarized below. These protocols provide the framework for the collection of the presented data.

ATTEST-2 (Alteplase-Tenecteplase Trial Evaluation for Stroke Thrombolysis)
  • Study Design: A prospective, randomized, parallel-group, open-label trial with masked endpoint evaluation.[11][13]

  • Patient Population: Adults with acute ischemic stroke eligible for intravenous thrombolysis within 4.5 hours of symptom onset.[3][13]

  • Intervention: Intravenous Tenecteplase (0.25 mg/kg) as a single bolus.[3]

  • Control: Intravenous Alteplase (0.9 mg/kg) administered as a 10% bolus followed by a 60-minute infusion.[3]

  • Primary Endpoint: Distribution of the modified Rankin Scale (mRS) score at 90 days.[3][11]

  • Key Inclusion Criteria: Age ≥18 years, clinical diagnosis of acute ischemic stroke, and ability to receive thrombolysis within 4.5 hours of last known well time.[14]

  • Key Exclusion Criteria: Evidence of intracranial hemorrhage on CT, stroke within the previous 14 days, and conditions with a high risk of hemorrhage.[14]

TEMPO-2 (A Randomized Controlled Trial of TNK-tPA Versus Standard of Care for Minor Ischemic Stroke With Proven Occlusion)
  • Study Design: A prospective, randomized, open-label, blinded-endpoint (PROBE) controlled trial.[1][15]

  • Patient Population: Adult patients with minor acute ischemic stroke (NIHSS ≤ 5) and a visible arterial occlusion or perfusion deficit within 12 hours of onset.[1]

  • Intervention: Intravenous Tenecteplase (0.25 mg/kg) as a single bolus.[1]

  • Control: Standard of care (non-thrombolytic, typically antiplatelet therapy).[1]

  • Primary Endpoint: Return to baseline neurological functioning as measured by the mRS at 90 days.[1]

  • Key Inclusion Criteria: Onset to treatment time ≤ 12 hours, baseline NIHSS ≤ 5, and an acute intracranial occlusion on non-invasive imaging.[15]

  • Key Exclusion Criteria: Conditions that would normally preclude the use of a thrombolytic agent.[15]

ANGEL-TNK (Intra-arterial tenecteplase after successful endovascular therapy)
  • Study Design: A multicenter, prospective, randomized, open-label, blinded end-point trial.[3]

  • Patient Population: Patients with acute large vessel occlusion (LVO) stroke who have undergone successful endovascular therapy (eTICI 2b to 3).[3]

  • Intervention: Intra-arterial Tenecteplase (0.125 mg/kg) administered after successful thrombectomy.

  • Control: Standard medical management.

  • Primary Endpoint: Excellent neurological outcome at 90 days, defined as an mRS score of 0-1.[3]

  • Key Inclusion Criteria: Anterior circulation LVO stroke, successful reperfusion, and randomization within a specified time window.[16]

  • Key Exclusion Criteria: Not specified in the provided search results.

NOR-TEST 2 (The Norwegian Tenecteplase Stroke Trial 2)
  • Study Design: A phase 3, randomized, open-label, blinded-endpoint, non-inferiority trial.[17]

  • Patient Population: Patients with suspected acute ischemic stroke with an NIHSS score of 6 or more, eligible for thrombolysis within 4.5 hours of symptom onset.[17]

  • Intervention (Part A): Intravenous Tenecteplase (0.4 mg/kg).[17]

  • Control: Standard dose Alteplase (0.9 mg/kg).[17]

  • Primary Endpoint: Favorable functional outcome defined as an mRS score of 0-1 at 3 months.[17]

  • Key Inclusion Criteria: NIHSS score >5, treatment within 4.5 hours of stroke onset.[9]

  • Key Exclusion Criteria: Not specified in the provided search results.

EXTEND-IA TNK (Tenecteplase versus Alteplase before Thrombectomy for Ischemic Stroke)
  • Study Design: A randomized, open-label trial with blinded outcome assessment.[18]

  • Patient Population: Patients with ischemic stroke due to occlusion of the internal carotid, basilar, or middle cerebral artery, eligible for thrombectomy within 4.5 hours of symptom onset.[7]

  • Intervention: Intravenous Tenecteplase (0.25 mg/kg) before thrombectomy.[7]

  • Control: Intravenous Alteplase (0.9 mg/kg) before thrombectomy.[7]

  • Primary Endpoint: Reperfusion of >50% of the involved ischemic territory or an absence of retrievable thrombus at the time of initial angiographic assessment.[6][18]

  • Key Inclusion Criteria: Ischemic stroke due to large vessel occlusion, within 4.5 hours of symptom onset.[7]

  • Key Exclusion Criteria: Pre-existing disability.[7]

Conclusion

The collective evidence from these clinical trials suggests that Tenecteplase (this compound) is a viable and, in some respects, advantageous alternative to Alteplase for the treatment of acute ischemic stroke. Its non-inferiority in terms of functional outcomes, coupled with a comparable safety profile and the practical benefit of single-bolus administration, supports its increasing adoption in clinical practice. The superiority of Tenecteplase in achieving reperfusion in patients undergoing thrombectomy, as demonstrated in the EXTEND-IA TNK trial, is a significant finding that warrants further investigation. The higher dose of 0.4 mg/kg, however, has been associated with a higher risk of intracranial hemorrhage in some studies and does not appear to offer additional benefit. Further research will continue to refine the optimal use of Tenecteplase in various stroke patient populations.

References

Head-to-Head Comparison: TNK-6123 vs. MKC-442 in HIV-1 Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), TNK-6123 and MKC-442 (Emivirine). The data presented is derived from a key study designing and evaluating MKC-442 analogues for improved efficacy against drug-resistant HIV-1 strains.

Overview

MKC-442, also known as Emivirine, is a non-nucleoside reverse transcriptase inhibitor that, while demonstrating antiviral activity in vitro, ultimately showed insufficient efficacy in human trials. This compound was developed as a potent analogue of MKC-442 with a specific design modification to enhance its activity against common drug-resistant mutations of HIV-1, such as the Lys103Asn and Tyr181Cys mutations in the reverse transcriptase enzyme.[1]

Quantitative Comparison of Antiviral Activity

The following table summarizes the inhibitory effects of this compound and MKC-442 on the replication of wild-type and drug-resistant strains of HIV-1. The data represents the 50% effective concentration (EC50), which is the concentration of the compound required to inhibit the cytopathic effect of the virus in MT-4 cells by 50%.

CompoundWild-Type HIV-1 (EC50, nM)K103N Mutant HIV-1 (EC50, nM)Y181C Mutant HIV-1 (EC50, nM)
MKC-442 9.4>1000>1000
This compound 20200500

Data sourced from Hopkins et al., J Med Chem. 1999 Nov 4;42(22):4500-5.

Experimental Protocols

The antiviral activity data presented above was obtained through the following experimental methodology:

Cell Line: MT-4 cells (a human T-cell leukemia virus type 1-transformed T-cell line)

Virus Strains:

  • Wild-type HIV-1 (HE strain)

  • HIV-1 strain with a Lys103Asn (K103N) mutation in reverse transcriptase

  • HIV-1 strain with a Tyr181Cys (Y181C) mutation in reverse transcriptase

Protocol:

  • MT-4 cells were infected with the respective HIV-1 strain.

  • The infected cells were then treated with varying concentrations of the test compounds (MKC-442 or this compound).

  • After a 4-day incubation period, the viability of the MT-4 cells was assessed to determine the extent of the cytopathic effect of the virus.

  • The EC50 value was calculated as the concentration of the compound that resulted in a 50% protection of the MT-4 cells from the virus-induced cytopathic effect.[2]

Signaling Pathway and Mechanism of Action

Both this compound and MKC-442 are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They work by binding to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which in turn inhibits its DNA polymerase activity, thus preventing the conversion of the viral RNA genome into DNA. This process is a critical step in the HIV-1 replication cycle.

The key structural difference between this compound and MKC-442 lies in the C6 substituent of the pyrimidine ring.[1] In MKC-442, this is a benzyl group, while in this compound, it is a thiocyclohexyl group.[1] This modification in this compound was designed to improve its binding affinity and efficacy against NNRTI-resistant HIV-1 strains.[1]

HIV_Replication_Inhibition cluster_virus HIV-1 Virus cluster_cell Host T-Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT template Viral_DNA Viral DNA (provirus) Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication RT->Viral_DNA synthesizes NNRTI_binding_site NNRTI Binding Pocket NNRTI_binding_site->RT NNRTI_binding_site->RT inhibits TNK_6123 This compound TNK_6123->NNRTI_binding_site binds to MKC_442 MKC-442 MKC_442->NNRTI_binding_site binds to

Caption: Mechanism of action for this compound and MKC-442.

Experimental Workflow

The general workflow for evaluating the antiviral efficacy of this compound and MKC-442 is depicted below.

Antiviral_Assay_Workflow start Start cell_culture Culture MT-4 Cells start->cell_culture virus_infection Infect Cells with HIV-1 Strain cell_culture->virus_infection compound_treatment Treat with Serial Dilutions of this compound or MKC-442 virus_infection->compound_treatment incubation Incubate for 4 Days compound_treatment->incubation viability_assay Assess Cell Viability (e.g., MTT Assay) incubation->viability_assay data_analysis Calculate EC50 Values viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the EC50 of antiviral compounds.

Conclusion

The head-to-head comparison demonstrates that while both this compound and MKC-442 are effective against wild-type HIV-1, this compound shows significantly improved activity against the K103N and Y181C drug-resistant mutants. This suggests that the structural modification in this compound successfully addresses some of the limitations of its predecessor, MKC-442, in the context of emerging drug resistance. These findings are crucial for the rational design of next-generation NNRTIs with broader and more durable antiviral efficacy.

References

Head-to-Head Comparison: TNK-6123 vs. MKC-442 in HIV-1 Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), TNK-6123 and MKC-442 (Emivirine). The data presented is derived from a key study designing and evaluating MKC-442 analogues for improved efficacy against drug-resistant HIV-1 strains.

Overview

MKC-442, also known as Emivirine, is a non-nucleoside reverse transcriptase inhibitor that, while demonstrating antiviral activity in vitro, ultimately showed insufficient efficacy in human trials. This compound was developed as a potent analogue of MKC-442 with a specific design modification to enhance its activity against common drug-resistant mutations of HIV-1, such as the Lys103Asn and Tyr181Cys mutations in the reverse transcriptase enzyme.[1]

Quantitative Comparison of Antiviral Activity

The following table summarizes the inhibitory effects of this compound and MKC-442 on the replication of wild-type and drug-resistant strains of HIV-1. The data represents the 50% effective concentration (EC50), which is the concentration of the compound required to inhibit the cytopathic effect of the virus in MT-4 cells by 50%.

CompoundWild-Type HIV-1 (EC50, nM)K103N Mutant HIV-1 (EC50, nM)Y181C Mutant HIV-1 (EC50, nM)
MKC-442 9.4>1000>1000
This compound 20200500

Data sourced from Hopkins et al., J Med Chem. 1999 Nov 4;42(22):4500-5.

Experimental Protocols

The antiviral activity data presented above was obtained through the following experimental methodology:

Cell Line: MT-4 cells (a human T-cell leukemia virus type 1-transformed T-cell line)

Virus Strains:

  • Wild-type HIV-1 (HE strain)

  • HIV-1 strain with a Lys103Asn (K103N) mutation in reverse transcriptase

  • HIV-1 strain with a Tyr181Cys (Y181C) mutation in reverse transcriptase

Protocol:

  • MT-4 cells were infected with the respective HIV-1 strain.

  • The infected cells were then treated with varying concentrations of the test compounds (MKC-442 or this compound).

  • After a 4-day incubation period, the viability of the MT-4 cells was assessed to determine the extent of the cytopathic effect of the virus.

  • The EC50 value was calculated as the concentration of the compound that resulted in a 50% protection of the MT-4 cells from the virus-induced cytopathic effect.[2]

Signaling Pathway and Mechanism of Action

Both this compound and MKC-442 are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They work by binding to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which in turn inhibits its DNA polymerase activity, thus preventing the conversion of the viral RNA genome into DNA. This process is a critical step in the HIV-1 replication cycle.

The key structural difference between this compound and MKC-442 lies in the C6 substituent of the pyrimidine ring.[1] In MKC-442, this is a benzyl group, while in this compound, it is a thiocyclohexyl group.[1] This modification in this compound was designed to improve its binding affinity and efficacy against NNRTI-resistant HIV-1 strains.[1]

HIV_Replication_Inhibition cluster_virus HIV-1 Virus cluster_cell Host T-Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT template Viral_DNA Viral DNA (provirus) Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication RT->Viral_DNA synthesizes NNRTI_binding_site NNRTI Binding Pocket NNRTI_binding_site->RT NNRTI_binding_site->RT inhibits TNK_6123 This compound TNK_6123->NNRTI_binding_site binds to MKC_442 MKC-442 MKC_442->NNRTI_binding_site binds to

Caption: Mechanism of action for this compound and MKC-442.

Experimental Workflow

The general workflow for evaluating the antiviral efficacy of this compound and MKC-442 is depicted below.

Antiviral_Assay_Workflow start Start cell_culture Culture MT-4 Cells start->cell_culture virus_infection Infect Cells with HIV-1 Strain cell_culture->virus_infection compound_treatment Treat with Serial Dilutions of this compound or MKC-442 virus_infection->compound_treatment incubation Incubate for 4 Days compound_treatment->incubation viability_assay Assess Cell Viability (e.g., MTT Assay) incubation->viability_assay data_analysis Calculate EC50 Values viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the EC50 of antiviral compounds.

Conclusion

The head-to-head comparison demonstrates that while both this compound and MKC-442 are effective against wild-type HIV-1, this compound shows significantly improved activity against the K103N and Y181C drug-resistant mutants. This suggests that the structural modification in this compound successfully addresses some of the limitations of its predecessor, MKC-442, in the context of emerging drug resistance. These findings are crucial for the rational design of next-generation NNRTIs with broader and more durable antiviral efficacy.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount for ensuring a safe work environment and maintaining regulatory compliance. While specific disposal protocols for a substance designated "TNK-6123" are not publicly available, this document provides comprehensive guidance based on the safety data sheet for TNKase® (Tenecteplase), a related biopharmaceutical product, and general best practices for laboratory chemical waste management.

Important Note: The following procedures are based on available data for a similar product and established laboratory safety principles. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for the exact compound you are using.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the solid compound outside of a contained space, a properly fitted respirator may be necessary.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure workplace safety.

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or blades, must be disposed of in a labeled, puncture-proof sharps container.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any solvents used.

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

Step 3: Final Disposal

  • The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

  • The primary method for the disposal of this type of chemical waste is typically high-temperature incineration by a specialized facility.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Cordon off the spill area to prevent exposure.

  • Wear appropriate personal protective equipment.

  • Do not breathe any dust that may be generated.

  • For powdered substances, wet down the spilled material to minimize airborne dispersion.

  • Absorb the material with an inert absorbent, such as paper towels.

  • Thoroughly wash the spill area with soap and water.

  • Collect all contaminated materials in a designated hazardous waste container for proper disposal.

Summary of Key Information from TNKase® (Tenecteplase) Safety Data Sheet

PropertyInformation
Chemical Name Tenecteplase
Synonyms tPA, TNKase®
CAS Number 191588-94-0
Physical Form White to off-white, odorless, lyophilized powder
Primary Routes of Exposure Direct contact with eyes, skin, or mucous membranes.[1]
Health Hazards Considered hazardous under the OSHA Hazard Communication Standard.[1] Adverse effects have been observed in patients following intravenous injection.[1] No adverse effects are anticipated from occupational exposure due to the large protein size and poor absorption potential.[1]
First Aid Measures Eye/Skin Contact: Immediately flush eyes thoroughly with water or wash skin for at least 5 minutes.[1]
Fire Fighting Measures Not considered flammable.[1]
Handling and Storage Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Protect from light and store with desiccant in a well-ventilated area.[1]

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound and associated waste materials.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Waste Contaminated Solids (Gloves, Paper, Tips) Solid Container Labeled Solid Hazardous Waste Container Solid Waste->Solid Container Liquid Waste Contaminated Liquids (Solutions) Liquid Container Labeled Liquid Hazardous Waste Container Liquid Waste->Liquid Container Sharps Waste Contaminated Sharps (Needles, Blades) Sharps Container Labeled Sharps Container Sharps Waste->Sharps Container Storage Area Designated, Secure, Well-Ventilated Secondary Containment Area Solid Container->Storage Area Liquid Container->Storage Area Sharps Container->Storage Area EHS Contact EHS or Licensed Hazardous Waste Contractor Storage Area->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: this compound Waste Disposal Workflow

References

Essential Procedures for the Safe Disposal of TNK-6123

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount for ensuring a safe work environment and maintaining regulatory compliance. While specific disposal protocols for a substance designated "TNK-6123" are not publicly available, this document provides comprehensive guidance based on the safety data sheet for TNKase® (Tenecteplase), a related biopharmaceutical product, and general best practices for laboratory chemical waste management.

Important Note: The following procedures are based on available data for a similar product and established laboratory safety principles. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for the exact compound you are using.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the solid compound outside of a contained space, a properly fitted respirator may be necessary.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure workplace safety.

Step 1: Waste Segregation and Collection

  • Solid Waste: All solid materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or blades, must be disposed of in a labeled, puncture-proof sharps container.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any solvents used.

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

Step 3: Final Disposal

  • The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

  • The primary method for the disposal of this type of chemical waste is typically high-temperature incineration by a specialized facility.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Cordon off the spill area to prevent exposure.

  • Wear appropriate personal protective equipment.

  • Do not breathe any dust that may be generated.

  • For powdered substances, wet down the spilled material to minimize airborne dispersion.

  • Absorb the material with an inert absorbent, such as paper towels.

  • Thoroughly wash the spill area with soap and water.

  • Collect all contaminated materials in a designated hazardous waste container for proper disposal.

Summary of Key Information from TNKase® (Tenecteplase) Safety Data Sheet

PropertyInformation
Chemical Name Tenecteplase
Synonyms tPA, TNKase®
CAS Number 191588-94-0
Physical Form White to off-white, odorless, lyophilized powder
Primary Routes of Exposure Direct contact with eyes, skin, or mucous membranes.[1]
Health Hazards Considered hazardous under the OSHA Hazard Communication Standard.[1] Adverse effects have been observed in patients following intravenous injection.[1] No adverse effects are anticipated from occupational exposure due to the large protein size and poor absorption potential.[1]
First Aid Measures Eye/Skin Contact: Immediately flush eyes thoroughly with water or wash skin for at least 5 minutes.[1]
Fire Fighting Measures Not considered flammable.[1]
Handling and Storage Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Protect from light and store with desiccant in a well-ventilated area.[1]

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound and associated waste materials.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Waste Contaminated Solids (Gloves, Paper, Tips) Solid Container Labeled Solid Hazardous Waste Container Solid Waste->Solid Container Liquid Waste Contaminated Liquids (Solutions) Liquid Container Labeled Liquid Hazardous Waste Container Liquid Waste->Liquid Container Sharps Waste Contaminated Sharps (Needles, Blades) Sharps Container Labeled Sharps Container Sharps Waste->Sharps Container Storage Area Designated, Secure, Well-Ventilated Secondary Containment Area Solid Container->Storage Area Liquid Container->Storage Area Sharps Container->Storage Area EHS Contact EHS or Licensed Hazardous Waste Contractor Storage Area->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: this compound Waste Disposal Workflow

References

Essential Guide to Handling TNK-6123: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TNK-6123. The following procedural guidance is based on the available safety data for TNKase® Lyophilized Powder (50 mg), which contains Tenecteplase, L-Arginine, and Phosphoric acid, and is supplemented with general best practices for handling hazardous laboratory chemicals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The required PPE acts as a critical barrier against potential chemical and biological hazards.[1]

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses are required.[2] A face shield worn over safety glasses is necessary when there is a risk of splashes or splattering.Protects eyes from direct contact with the substance, which may cause irritation or serious eye damage.[2] Phosphoric acid, a component, poses a risk of serious eye damage.[2]
Hand Protection Protective, chemically resistant gloves.[2] Disposable nitrile gloves can offer short-term protection against a wide range of chemicals.[3]Prevents skin contact.[1] Gloves should be inspected before each use and replaced if torn or punctured.[2][3]
Body Protection A protective suit or lab coat is required.[2] For tasks with a higher risk of splashes, coveralls or a chemical-resistant apron should be worn.[1][4]Shields skin and clothing from potential contamination.[1]
Respiratory Protection No personal respiratory protective equipment is normally required under standard handling conditions.[2] A risk assessment should be conducted for procedures that may generate dust or aerosols.While not typically necessary, the need for respiratory protection should be determined based on the specific work environment and potential for airborne exposure.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Handling and Storage:

  • Know Your Chemicals: Before handling, thoroughly review the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[5]

  • Storage: Store this compound in a well-ventilated area, protected from light, and with a desiccant.[6]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and hazard symbols.[5]

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices.[2] Wash hands thoroughly after handling.[6]

Disposal Plan:

Chemical waste must be managed to protect both individuals and the environment.[7]

  • Segregation: At the point of generation, separate chemical waste into designated, compatible containers.[5][7] Do not mix different types of chemical waste.

  • Labeling: All waste containers must be clearly labeled with their contents and the date of accumulation.[7][8]

  • Storage of Waste: Store chemical waste in a designated, supervised area away from regular lab activities.[9] Ensure containers are sealed to prevent leaks or spills.[10]

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed and certified service to ensure compliance with all regulations.[7][8]

Experimental Protocols

Spill Cleanup Protocol:

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

  • Evacuate and Secure: Immediately alert others in the vicinity and cordon off the spill area.[6]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Contain the Spill: If the material is a powder, wet it down to minimize airborne dust.[6] For liquids, use an absorbent material to contain the spill.

  • Clean the Area: Soak up the spilled material with an absorbent, such as paper towels.[6] Thoroughly wash the spill area with soap and water.[6]

  • Dispose of Waste: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, labeled container for hazardous waste disposal.

  • Report the Incident: Report the spill to your supervisor or safety officer.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response a Review Safety Data Sheet (SDS) b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Perform Experiment in Well-Ventilated Area b->c d Segregate Waste into Labeled, Compatible Containers c->d g Evacuate and Secure Area c->g If Spill Occurs e Store Waste in Designated Area d->e f Arrange for Professional Hazardous Waste Disposal e->f h Contain and Clean Spill g->h i Dispose of Contaminated Materials h->i i->f Dispose as Hazardous Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Guide to Handling TNK-6123: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TNK-6123. The following procedural guidance is based on the available safety data for TNKase® Lyophilized Powder (50 mg), which contains Tenecteplase, L-Arginine, and Phosphoric acid, and is supplemented with general best practices for handling hazardous laboratory chemicals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The required PPE acts as a critical barrier against potential chemical and biological hazards.[1]

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses are required.[2] A face shield worn over safety glasses is necessary when there is a risk of splashes or splattering.Protects eyes from direct contact with the substance, which may cause irritation or serious eye damage.[2] Phosphoric acid, a component, poses a risk of serious eye damage.[2]
Hand Protection Protective, chemically resistant gloves.[2] Disposable nitrile gloves can offer short-term protection against a wide range of chemicals.[3]Prevents skin contact.[1] Gloves should be inspected before each use and replaced if torn or punctured.[2][3]
Body Protection A protective suit or lab coat is required.[2] For tasks with a higher risk of splashes, coveralls or a chemical-resistant apron should be worn.[1][4]Shields skin and clothing from potential contamination.[1]
Respiratory Protection No personal respiratory protective equipment is normally required under standard handling conditions.[2] A risk assessment should be conducted for procedures that may generate dust or aerosols.While not typically necessary, the need for respiratory protection should be determined based on the specific work environment and potential for airborne exposure.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Handling and Storage:

  • Know Your Chemicals: Before handling, thoroughly review the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[5]

  • Storage: Store this compound in a well-ventilated area, protected from light, and with a desiccant.[6]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and hazard symbols.[5]

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices.[2] Wash hands thoroughly after handling.[6]

Disposal Plan:

Chemical waste must be managed to protect both individuals and the environment.[7]

  • Segregation: At the point of generation, separate chemical waste into designated, compatible containers.[5][7] Do not mix different types of chemical waste.

  • Labeling: All waste containers must be clearly labeled with their contents and the date of accumulation.[7][8]

  • Storage of Waste: Store chemical waste in a designated, supervised area away from regular lab activities.[9] Ensure containers are sealed to prevent leaks or spills.[10]

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed and certified service to ensure compliance with all regulations.[7][8]

Experimental Protocols

Spill Cleanup Protocol:

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

  • Evacuate and Secure: Immediately alert others in the vicinity and cordon off the spill area.[6]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Contain the Spill: If the material is a powder, wet it down to minimize airborne dust.[6] For liquids, use an absorbent material to contain the spill.

  • Clean the Area: Soak up the spilled material with an absorbent, such as paper towels.[6] Thoroughly wash the spill area with soap and water.[6]

  • Dispose of Waste: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, labeled container for hazardous waste disposal.

  • Report the Incident: Report the spill to your supervisor or safety officer.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response a Review Safety Data Sheet (SDS) b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Perform Experiment in Well-Ventilated Area b->c d Segregate Waste into Labeled, Compatible Containers c->d g Evacuate and Secure Area c->g If Spill Occurs e Store Waste in Designated Area d->e f Arrange for Professional Hazardous Waste Disposal e->f h Contain and Clean Spill g->h i Dispose of Contaminated Materials h->i i->f Dispose as Hazardous Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TNK-6123
Reactant of Route 2
TNK-6123

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.